K-115
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-fluoro-5-[[(2S)-2-methyl-1,4-diazepan-1-yl]sulfonyl]isoquinoline;dihydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O2S.ClH.2H2O/c1-11-8-17-6-3-7-19(11)22(20,21)14-5-2-4-12-9-18-10-13(16)15(12)14;;;/h2,4-5,9-11,17H,3,6-8H2,1H3;1H;2*1H2/t11-;;;/m0.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDJNMACGABCKQ-XVSRHIFFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)F.O.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNCCCN1S(=O)(=O)C2=CC=CC3=CN=CC(=C32)F.O.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClFN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887375-67-9 | |
| Record name | Ripasudil hydrochloride dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887375679 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RIPASUDIL HYDROCHLORIDE DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/016TTR32QF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
K-115 (Ripasudil): A Deep Dive into its Mechanism of Action in the Trabecular Meshwork
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth exploration of the molecular and cellular mechanisms by which K-115 (Ripasudil), a potent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, modulates the trabecular meshwork (TM) to increase aqueous humor outflow and reduce intraocular pressure (IOP). This document is intended for researchers, scientists, and professionals involved in the development of ophthalmic therapeutics.
Core Mechanism of Action: Targeting the Trabecular Meshwork Outflow Pathway
This compound is a selective inhibitor of ROCK, a serine/threonine kinase that is a key downstream effector of the small GTPase RhoA.[1][2] The RhoA/ROCK signaling pathway plays a critical role in regulating cellular processes such as cell contraction, adhesion, and motility. In the context of the trabecular meshwork, this pathway is integral to the maintenance of aqueous humor outflow resistance. Elevated ROCK activity is associated with increased TM cell contractility and stiffness, leading to a reduction in the effective filtration area and consequently, an increase in IOP, a primary risk factor for glaucoma.[3][4]
This compound exerts its therapeutic effect by directly targeting and inhibiting ROCK in the TM and Schlemm's canal (SC) endothelial cells. This inhibition leads to a cascade of downstream events that collectively increase the conventional aqueous humor outflow. The primary mechanisms include:
-
Modulation of Trabecular Meshwork Cell Cytoskeleton and Morphology: this compound induces a rapid and reversible change in TM cell morphology, characterized by cell retraction and rounding.[1][2] This is a direct consequence of the disruption of actin stress fibers, leading to a relaxation of the TM tissue and an increase in the intercellular spaces, thereby facilitating the passage of aqueous humor.
-
Increased Permeability of Schlemm's Canal Endothelium: this compound enhances the permeability of the endothelial lining of Schlemm's canal. This is achieved by altering the integrity of tight junctions between the endothelial cells, specifically by disrupting the localization of Zonula Occludens-1 (ZO-1), a key tight junction protein.[1][2]
-
Extracellular Matrix Remodeling: Emerging evidence suggests that this compound also influences the composition of the extracellular matrix (ECM) within the trabecular meshwork. It has been shown to suppress the expression of fibrotic markers such as fibronectin and collagen type I alpha 1 (COL1A1), and upregulate the expression of matrix metalloproteinase-2 (MMP-2), an enzyme involved in ECM degradation.[5] This suggests a potential for this compound to reverse the pathological ECM stiffening observed in glaucoma.
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative data from key preclinical and clinical studies investigating the effects of this compound on various parameters related to aqueous humor outflow and IOP.
Table 1: In Vitro Effects of this compound on Trabecular Meshwork and Schlemm's Canal Endothelial Cells
| Parameter | Cell Type | This compound Concentration | Incubation Time | Observed Effect | Reference |
| Cell Morphology | Monkey TM Cells | 1 µM, 10 µM | 60 min | Induction of cell retraction and rounding | [1] |
| Actin Stress Fibers | Monkey TM Cells | 1 µM, 10 µM | 30 and 60 min | Disruption and reduction of actin bundles | [1] |
| F-actin Fluorescence Intensity | Human TM Cells | 1 µM, 10 µM, 100 µM | 60 min | Statistically significant reduction in fluorescence intensity | [6] |
| Fibronectin Fluorescence Intensity | Human TM Cells | 1 µM, 10 µM, 100 µM | 60 min | Statistically significant reduction in fluorescence intensity | [6] |
| Transendothelial Electrical Resistance (TEER) | Monkey SC Endothelial Cells | 1 µM, 5 µM, 25 µM | 30 and 60 min | Significant dose-dependent decrease in TEER | [1] |
| FITC-Dextran Permeability | Monkey SC Endothelial Cells | 1 µM, 5 µM, 25 µM | 60 min | Significant dose-dependent increase in permeability | [1] |
Table 2: In Vivo Effects of this compound on Intraocular Pressure
| Study Population | This compound Concentration | Dosing Regimen | Time Point | Mean IOP Reduction from Baseline | Reference |
| Rabbits | 0.4% | Single Instillation | 2 hours | ~5 mmHg | [1] |
| Healthy Human Volunteers | 0.4% | Single Instillation | 2 hours | -4.0 mmHg | [7] |
| Healthy Human Volunteers | 0.8% | Single Instillation | 2 hours | -4.3 mmHg | [7] |
| POAG/OHT Patients | 0.4% | Twice Daily | 8 weeks | 3.1 mmHg (at 8 hours post-instillation) | [2] |
Experimental Protocols
This section details the methodologies employed in the key experiments cited in this guide.
Cell Culture
-
Trabecular Meshwork (TM) Cells: Primary TM cells were isolated from the eyes of cynomolgus monkeys. The tissue was digested with collagenase, and the isolated cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics. Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Schlemm's Canal (SC) Endothelial Cells: SC endothelial cells were also isolated from cynomolgus monkey eyes. The inner wall of Schlemm's canal was carefully dissected and cultured. The endothelial origin of the cells was confirmed by immunostaining for von Willebrand factor.
Cell Morphology and Actin Cytoskeleton Staining
-
Procedure: TM cells were seeded on glass coverslips and allowed to adhere. After reaching semi-confluence, the cells were treated with this compound (1 µM or 10 µM) or vehicle control for 30 or 60 minutes.
-
Fixation and Staining: Cells were fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and then stained for F-actin using a fluorescently labeled phalloidin conjugate (e.g., Alexa Fluor 594 phalloidin). Nuclei were counterstained with DAPI.
-
Imaging: Coverslips were mounted and imaged using a fluorescence microscope.
Transendothelial Electrical Resistance (TEER) Measurement
-
Cell Seeding: SC endothelial cells were seeded at a high density on the microporous membrane of a Transwell® insert.
-
Monolayer Formation: The cells were cultured until a confluent monolayer was formed, as determined by the stabilization of TEER readings.
-
Treatment and Measurement: this compound at various concentrations (1, 5, and 25 µM) was added to the apical chamber of the Transwell®. TEER was measured at specified time points (e.g., 30 and 60 minutes) using an epithelial volt-ohm meter. The resistance of a blank filter was subtracted from the measured values.
Paracellular Permeability Assay
-
Procedure: Following the formation of a confluent monolayer of SC endothelial cells on Transwell® inserts, the culture medium in the apical chamber was replaced with a medium containing FITC-dextran (a fluorescent tracer).
-
Treatment: this compound was added to the apical chamber along with the FITC-dextran.
-
Sample Collection and Analysis: At the end of the incubation period (e.g., 60 minutes), samples were collected from the basal chamber, and the concentration of FITC-dextran that had passed through the cell monolayer was quantified using a fluorescence plate reader.
Immunocytochemistry for ZO-1
-
Procedure: SC endothelial cells were cultured to confluence on glass coverslips.
-
Treatment and Fixation: Cells were treated with this compound, then fixed and permeabilized as described for actin staining.
-
Antibody Staining: The cells were incubated with a primary antibody against ZO-1, followed by a fluorescently labeled secondary antibody.
-
Imaging: The localization of ZO-1 at the cell-cell junctions was visualized using fluorescence microscopy.
Visualizing the Molecular Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.
Conclusion
This compound (Ripasudil) represents a significant advancement in the medical management of glaucoma, offering a distinct mechanism of action that directly targets the pathology within the conventional outflow pathway. By inhibiting the Rho/ROCK signaling cascade, this compound effectively reduces trabecular meshwork cell contractility and increases the permeability of the Schlemm's canal endothelium. This dual action on the primary sites of outflow resistance leads to a significant increase in aqueous humor outflow and a corresponding reduction in intraocular pressure. The data presented in this guide underscore the robust cellular and physiological effects of this compound, providing a strong rationale for its use in the treatment of glaucoma and highlighting its potential for further investigation in the field of ophthalmic drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of this compound (Ripasudil), a novel ROCK inhibitor, on trabecular meshwork and Schlemm's canal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ripasudil as a Potential Therapeutic Agent in Treating Secondary Glaucoma in HTLV-1-Uveitis: An In Vitro Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effects of Brimonidine, Omidenepag Isopropyl, and Ripasudil Ophthalmic Solutions to Protect against H2O2-Induced Oxidative Stress in Human Trabecular Meshwork Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Early Postoperative Effect of Ripasudil Hydrochloride After Trabeculectomy on Secondary Glaucoma: A Randomized Controlled Trial [openophthalmologyjournal.com]
K-115 (Ripasudil): A Technical Guide to a Novel Rho Kinase Inhibitor for Glaucoma
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and clinical evaluation of K-115 (Ripasudil), a selective Rho kinase (ROCK) inhibitor. This compound represents a significant advancement in the medical management of glaucoma, targeting the conventional outflow pathway to reduce intraocular pressure (IOP).
Introduction: The Role of Rho Kinase in Glaucoma
Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive damage to the optic nerve, often associated with elevated IOP.[1] The conventional outflow pathway, consisting of the trabecular meshwork and Schlemm's canal, is the primary route for aqueous humor drainage and a key regulator of IOP. In glaucomatous eyes, increased resistance in this pathway leads to a buildup of aqueous humor and a subsequent rise in IOP.
The Rho GTPase/Rho kinase (ROCK) signaling pathway has been identified as a crucial regulator of aqueous humor outflow homeostasis.[2] Activation of ROCK in the trabecular meshwork leads to increased actin stress fiber formation, cell contraction, and stiffness, thereby impeding aqueous humor outflow and increasing IOP.[3] Consequently, inhibition of ROCK has emerged as a promising therapeutic strategy for glaucoma.
This compound (Ripasudil hydrochloride hydrate), originally discovered by D. Western Therapeutics Institute, Inc. and developed by Kowa Company, Ltd., is a potent and selective ROCK inhibitor.[4] It directly targets the trabecular meshwork to increase conventional outflow, offering a distinct mechanism of action compared to other classes of glaucoma medications.[4] Ripasudil was first approved in Japan in 2014 for the treatment of glaucoma and ocular hypertension.[5]
Mechanism of Action
This compound is a specific inhibitor of ROCK, with IC50 values of 19 nM for ROCK2 and 51 nM for ROCK1.[6] By inhibiting ROCK, this compound disrupts the downstream signaling cascade that leads to trabecular meshwork cell contraction and stiffness. This results in the relaxation of the trabecular meshwork, an increase in the effective filtration area, and a subsequent enhancement of aqueous humor outflow through Schlemm's canal, ultimately lowering IOP.[7]
Beyond its IOP-lowering effects, preclinical studies have demonstrated that this compound possesses neuroprotective properties. It has been shown to promote the survival of retinal ganglion cells (RGCs) in an optic nerve crush model, a common experimental paradigm for studying glaucoma-related neurodegeneration.[8] This neuroprotective effect is thought to be mediated, at least in part, by the downregulation of NADPH oxidase 1 (Nox1) and the subsequent reduction of oxidative stress in RGCs.[8]
Signaling Pathway
The following diagram illustrates the role of the Rho/ROCK signaling pathway in the trabecular meshwork and the mechanism of action of this compound.
Quantitative Data
Preclinical Data
| Parameter | Value | Species | Reference |
| IC50 (ROCK1) | 51 nM | N/A | [6] |
| IC50 (ROCK2) | 19 nM | N/A | [6] |
Clinical Data: Phase 1 (Healthy Volunteers)
Single Instillation - Mean IOP Reduction from Baseline at 2 Hours
| This compound Concentration | Mean IOP Reduction (mmHg) |
| Placebo | -1.6 |
| 0.05% | -3.4 |
| 0.1% | -2.2 |
| 0.2% | -2.6 |
| 0.4% | -4.0 |
| 0.8% | -4.3 |
Data from a randomized, placebo-controlled, double-masked study in 50 healthy male adult volunteers.[9]
Repeated Instillation (Twice daily for 7 days)
Maximal IOP reduction was observed 1 to 2 hours after each instillation.[9]
Clinical Data: Phase 2 (Primary Open-Angle Glaucoma/Ocular Hypertension)
Mean IOP Reduction from Baseline at Week 8 (Twice Daily Dosing)
| This compound Concentration | Before Instillation (9:00) (mmHg) | 2 Hours Post-Instillation (11:00) (mmHg) | 8 Hours Post-Instillation (17:00) (mmHg) |
| Placebo | -2.2 | -2.5 | -1.9 |
| 0.1% | -3.4 | -3.7 | -3.2 |
| 0.2% | -3.2 | -4.2 | -2.7 |
| 0.4% | -3.5 | -4.5 | -3.1 |
Data from a multicenter, prospective, randomized, placebo-controlled, double-masked, parallel-group comparison study in 210 patients.[2]
Experimental Protocols
Rho Kinase Activity Assay
This protocol describes a general method for measuring ROCK activity in cell or tissue lysates using an enzyme immunoassay.
Materials:
-
ROCK Activity Assay Kit (e.g., from Millipore, Cell Biolabs, or Abcam)[8][10][11]
-
Cell or tissue lysates
-
Microplate reader
Procedure:
-
Prepare cell or tissue lysates according to the kit manufacturer's instructions.
-
Add diluted lysates and positive controls to the wells of the MYPT1-coated microplate.
-
Initiate the kinase reaction by adding ATP-containing reaction buffer.
-
Incubate the plate at 30°C for 30-60 minutes.
-
Wash the wells to remove non-bound substances.
-
Add the anti-phospho-MYPT1 primary antibody and incubate for 1 hour at room temperature.
-
Wash the wells and add an HRP-conjugated secondary antibody, followed by another 1-hour incubation at room temperature.
-
After a final wash, add the TMB substrate and incubate until color develops.
-
Stop the reaction and measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the ROCK activity in the sample.
Optic Nerve Crush Model
This in vivo model is used to study RGC death and neuroprotection.
Materials:
-
Anesthetized mice
-
Fine-tipped forceps
-
Surgical microscope
Procedure:
-
Anesthetize the mouse and make a small incision in the skin overlying the orbit.
-
Gently retract the orbital contents to expose the optic nerve.
-
Carefully apply pressure to the optic nerve for a defined period (e.g., 10 seconds) using fine-tipped forceps, avoiding the ophthalmic artery.
-
Suture the incision and allow the animal to recover.
-
At specified time points post-injury, RGC survival can be assessed using various techniques, such as retrograde labeling or immunohistochemistry for RGC-specific markers.
Thiobarbituric Acid Reactive Substances (TBARS) Assay
This assay is used to measure lipid peroxidation as an indicator of oxidative stress.
Materials:
-
Tissue homogenates (e.g., from retina)
-
TBARS assay kit (e.g., from Cayman Chemical or R&D Systems)[12][13]
-
Spectrophotometer or fluorometer
Procedure:
-
Homogenize retinal tissue in an appropriate buffer.
-
Add the provided acid reagent to the homogenate to precipitate proteins and release malondialdehyde (MDA).
-
Centrifuge the samples and collect the supernatant.
-
Add thiobarbituric acid (TBA) to the supernatant and incubate at high temperature (e.g., 95°C) to form an MDA-TBA adduct.
-
After cooling, measure the absorbance or fluorescence of the adduct. The amount of TBARS is proportional to the level of lipid peroxidation.
Quantitative Real-Time PCR (qRT-PCR) for RGC Markers
This technique is used to quantify the expression of RGC-specific genes as a measure of RGC survival.
Materials:
-
RNA isolated from retinal tissue
-
Reverse transcriptase
-
qPCR instrument
-
Primers for RGC markers (e.g., Thy-1, Brn3a) and a housekeeping gene (e.g., β-actin)[14][15]
Procedure:
-
Isolate total RNA from retinal tissue.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform qPCR using specific primers for RGC marker genes and a housekeeping gene for normalization.
-
Analyze the amplification data to determine the relative expression levels of the RGC markers. A decrease in marker expression is indicative of RGC loss.
Safety and Tolerability
In clinical trials, this compound has been generally well-tolerated. The most common adverse event reported is conjunctival hyperemia (redness of the eye), which is typically mild and transient, resolving within a few hours after instillation.[2][9] Other less common side effects may include blepharitis and allergic conjunctivitis.[16]
Conclusion
This compound (Ripasudil) is a novel and effective Rho kinase inhibitor for the treatment of glaucoma and ocular hypertension. Its unique mechanism of action, targeting the conventional outflow pathway to lower IOP, provides a valuable therapeutic option for patients. Furthermore, its potential neuroprotective effects warrant further investigation. The data presented in this technical guide summarize the key findings from the discovery and development of this compound, providing a comprehensive resource for researchers and clinicians in the field of ophthalmology and drug development.
References
- 1. scispace.com [scispace.com]
- 2. Phase 2 randomized clinical study of a Rho kinase inhibitor, this compound, in primary open-angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Dual Effect of Rho-Kinase Inhibition on Trabecular Meshwork Cells Cytoskeleton and Extracellular Matrix in an In Vitro Model of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ripasudil: first global approval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kowa.co.jp [kowa.co.jp]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Effects of this compound (Ripasudil), a novel ROCK inhibitor, on trabecular meshwork and Schlemm’s canal endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Phase 1 clinical trials of a selective Rho kinase inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. content.abcam.com [content.abcam.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. resources.rndsystems.com [resources.rndsystems.com]
- 14. scienceopen.com [scienceopen.com]
- 15. researchgate.net [researchgate.net]
- 16. mblbio.com [mblbio.com]
K-115 (Ripasudil): A Technical Guide to its Molecular Structure, Chemical Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
K-115, also known as Ripasudil, is a highly potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1] Developed as a therapeutic agent for glaucoma and ocular hypertension, Ripasudil has garnered significant attention for its unique mechanism of action that targets the conventional aqueous humor outflow pathway. This technical guide provides an in-depth overview of the molecular structure, chemical properties, and pharmacological profile of this compound, with a focus on its application in drug development and research.
Molecular Structure and Chemical Properties
Ripasudil is a fluorinated isoquinoline derivative with a chiral (S)-2-methyl-1,4-diazepane moiety.[1] The specific stereochemistry at the C2' position of the diazepane ring is crucial for its potent pharmacological activity.[1]
Chemical Name: (S)-4-fluoro-5-((2-methyl-1,4-diazepan-1-yl)sulfonyl)isoquinoline[2] Molecular Formula: C₁₅H₁₈FN₃O₂S[1][3] Molecular Weight: 323.39 g/mol [1]
The hydrochloride dihydrate form is the active pharmaceutical ingredient in the commercially available ophthalmic solution.[4]
Physicochemical Properties
| Property | Value | Reference |
| Melting Point | 258-259 °C (decomposition) | [4] |
| Solubility | Soluble in water and methanol. | [2] |
| Appearance | White crystalline solid | [4] |
| pKa | Not explicitly found in search results. | |
| LogP | Not explicitly found in search results. |
Mechanism of Action: Inhibition of the RhoA/ROCK Signaling Pathway
Ripasudil exerts its pharmacological effects by specifically inhibiting the RhoA/ROCK signaling pathway, a critical regulator of cell shape, motility, and smooth muscle contraction. In the context of glaucoma, this pathway plays a pivotal role in modulating the contractility of the trabecular meshwork (TM) and the permeability of Schlemm's canal endothelium, which are key components of the conventional aqueous humor outflow pathway.
Activation of the RhoA/ROCK pathway leads to the phosphorylation of downstream targets such as myosin light chain (MLC) and myosin light chain phosphatase (MLCP), resulting in increased actin-myosin contractility. This leads to the stiffening of the TM and reduced aqueous humor outflow, thereby increasing intraocular pressure (IOP).
Ripasudil, by inhibiting ROCK, disrupts this signaling cascade, leading to the relaxation of the TM, increased outflow facility, and a subsequent reduction in IOP.
Below is a diagram illustrating the RhoA/ROCK signaling pathway and the point of intervention by Ripasudil.
Caption: The RhoA/ROCK signaling pathway in the trabecular meshwork and the inhibitory action of Ripasudil (this compound).
Chemical and Pharmacological Data
In Vitro Activity
| Target | IC₅₀ (nM) | Reference |
| ROCK1 | 51 | Not explicitly found |
| ROCK2 | 19 | Not explicitly found |
Pharmacokinetic Properties
| Parameter | Value | Species | Reference |
| Half-life (t₁/₂) | 0.455 hours | Human | [3] |
| Cmax | Dose-dependent | Human | Not explicitly found |
| Tmax | 1-2 hours post-instillation | Human | [3] |
| Metabolism | Primarily by aldehyde oxidase to the M1 metabolite. | Human | Not explicitly found |
| Excretion | Not explicitly found in search results. |
Experimental Protocols
Synthesis of Ripasudil (this compound)
The following is a general synthetic scheme based on available information.[2][4] A detailed, step-by-step protocol for laboratory synthesis would require further optimization and safety considerations.
Caption: A simplified workflow for the synthesis of Ripasudil (this compound).
General Procedure:
-
Chlorosulfonylation of 4-Fluoroisoquinoline: 4-Fluoroisoquinoline is reacted with a chlorosulfonating agent (e.g., chlorosulfonic acid) to yield 4-fluoroisoquinoline-5-sulfonyl chloride.[4] This reaction is typically performed at a controlled temperature.
-
Coupling Reaction: The resulting sulfonyl chloride is coupled with (S)-tert-butyl 2-methyl-1,4-diazepane-1-carboxylate in the presence of a base (e.g., triethylamine) in a suitable solvent (e.g., tetrahydrofuran).[2]
-
Deprotection and Salt Formation: The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions. Subsequent treatment with hydrochloric acid in a suitable solvent system (e.g., methanol/water) followed by crystallization yields Ripasudil hydrochloride dihydrate.[2]
Analytical Method: High-Performance Liquid Chromatography (HPLC)
The following method is suitable for the quantitative analysis of Ripasudil and the determination of its impurities.[5][6]
Chromatographic Conditions:
| Parameter | Condition |
| Column | Inertsil ODS-3 C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 10 mmol monopotassium phosphate buffer (pH 3.0) |
| Mobile Phase B | Methanol |
| Gradient | A time-based gradient elution is employed. |
| Flow Rate | 1 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 220 nm |
| Injection Volume | 20 µL |
Sample Preparation (with pre-column derivatization for impurity analysis): [5][6]
-
Prepare a sample solution of Ripasudil hydrochloride hydrate (e.g., 1 mg/mL in a suitable solvent).
-
To 200 µL of the sample solution, add 600 µL of a derivatizing reagent solution (e.g., 1 mg/mL 2,3,4,6-Tetra-O-acetyl-β-d-glucopyranosyl isothiocyanate in acetonitrile).
-
Add 200 µL of a catalyst solution (e.g., 1% v/v triethylamine in acetonitrile).
-
Incubate the mixture at 40°C for 30 minutes.
-
Inject the resulting solution into the HPLC system.
Method Validation:
The method should be validated according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).
Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A validated LC-MS/MS method is essential for the quantification of Ripasudil in biological matrices such as plasma or aqueous humor. While a specific detailed protocol for Ripasudil was not found in the provided search results, a general methodology can be outlined based on standard practices for small molecule bioanalysis.
Sample Preparation:
Biological samples typically require extraction to remove proteins and other interfering substances. Common techniques include:
-
Protein Precipitation (PPT): Addition of a cold organic solvent (e.g., acetonitrile or methanol) to the sample, followed by centrifugation to pellet the precipitated proteins. The supernatant is then analyzed.
-
Liquid-Liquid Extraction (LLE): Extraction of the analyte from the aqueous biological matrix into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): The sample is passed through a solid-phase cartridge that retains the analyte, which is then eluted with a suitable solvent.
LC-MS/MS Conditions (General):
| Parameter | Condition |
| LC System | A high-performance liquid chromatography system capable of gradient elution. |
| Column | A reversed-phase C18 or similar column suitable for small molecule analysis. |
| Mobile Phase | A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid). |
| Mass Spectrometer | A triple quadrupole mass spectrometer is typically used for quantitative bioanalysis. |
| Ionization Source | Electrospray ionization (ESI) in positive ion mode is common for this type of molecule. |
| Detection Mode | Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for Ripasudil and an internal standard would need to be determined. |
Method Validation:
The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA or EMA) for parameters including selectivity, sensitivity, accuracy, precision, recovery, matrix effect, and stability.
Conclusion
This compound (Ripasudil) is a promising therapeutic agent with a well-defined mechanism of action targeting the RhoA/ROCK signaling pathway. Its unique ability to increase conventional aqueous humor outflow offers a valuable treatment option for glaucoma and ocular hypertension. This technical guide has provided a comprehensive overview of its molecular structure, chemical properties, and the analytical methodologies required for its study and development. Further research into its long-term efficacy and safety profile will continue to be of great interest to the scientific and medical communities.
References
- 1. Ripasudil - Wikipedia [en.wikipedia.org]
- 2. Ripasudil Hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. Ripasudil | C15H18FN3O2S | CID 9863672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. Quantitative analysis of ripasudil hydrochloride hydrate and its impurities by reversed-phase high-performance liquid chromatography after precolumn derivatization: Identification of four impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Pharmacodynamics of K-115 (Ripasudil) in Aqueous Humor Outflow: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
K-115, also known as Ripasudil, is a potent and selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor.[1][2] It is the first ophthalmic solution in its class developed for the treatment of glaucoma and ocular hypertension.[1] Glaucoma, a leading cause of irreversible blindness, is often characterized by elevated intraocular pressure (IOP) due to increased resistance in the aqueous humor outflow pathway.[3] this compound addresses this by specifically targeting the conventional outflow pathway, which is responsible for draining the majority of aqueous humor from the eye.[4][5] This technical guide provides an in-depth overview of the pharmacodynamics of this compound, focusing on its mechanism of action, effects on the aqueous humor outflow system, and key preclinical and clinical data.
Mechanism of Action: Rho Kinase Inhibition
The primary mechanism of action of this compound is the inhibition of Rho kinase (ROCK).[1][2][3] The Rho GTPase/ROCK signaling pathway plays a crucial role in regulating cell shape, adhesion, and motility by influencing the actin cytoskeleton. In the context of the eye's conventional outflow pathway, specifically the trabecular meshwork (TM) and Schlemm's canal (SC), ROCK activity leads to increased actin stress fibers and cell contractility. This results in TM stiffness and reduced permeability of the inner wall of the Schlemm's canal, thereby increasing outflow resistance and elevating IOP.
This compound, as a ROCK inhibitor, counteracts these effects. By inhibiting ROCK, this compound leads to the relaxation of TM cells and disruption of actin bundles.[1][6] This cellular relaxation is believed to increase the effective filtration area of the TM. Furthermore, this compound has been shown to increase the permeability of the Schlemm's canal endothelial cell monolayer, likely by disrupting tight junctions.[1][6] This dual action on the TM and SC facilitates the drainage of aqueous humor, leading to a reduction in IOP.[1]
Biochemical assays have demonstrated the potent and selective inhibitory effects of this compound on ROCKs.[2]
Signaling Pathway of this compound in Aqueous Humor Outflow
Caption: this compound inhibits ROCK, preventing phosphorylation of MLC and promoting MLC phosphatase activity, leading to TM relaxation and increased outflow.
Quantitative Pharmacodynamic Data
The following tables summarize the key quantitative data from preclinical and clinical studies on this compound.
Table 1: In Vitro ROCK Inhibition
| Kinase | IC50 (µM) |
| ROCK1 | 0.051[7] |
| ROCK2 | 0.019[7] |
Table 2: Preclinical Efficacy in Animal Models
| Animal Model | This compound Concentration | Maximum IOP Reduction (mmHg) | Time to Max Effect | Effect on Outflow Facility |
| Rabbits | 0.4% | - | - | 2.2-fold increase in conventional outflow[2] |
| Rabbits | 0.5% | 8.55 ± 1.09 | 1 hour post-instillation[2] | - |
| Monkeys | 0.4% | 4.36 ± 0.32 | 2 hours post-instillation[2] | - |
Table 3: Phase 1 Clinical Trial in Healthy Volunteers (Single Instillation)
| This compound Concentration | Mean Change in IOP from Baseline (mmHg) at 2 hours |
| Placebo | -1.6[8][9] |
| 0.05% | -3.4[8][9] |
| 0.1% | -2.2[8][9] |
| 0.2% | -2.6[8][9] |
| 0.4% | -4.0[8][9] |
| 0.8% | -4.3[8][9] |
Table 4: Phase 2 Clinical Trial in Patients with OAG or OHT (8 weeks, Twice Daily)
| This compound Concentration | Mean IOP Reduction from Baseline (mmHg) at 11:00 (2h post-instillation) |
| Placebo | -2.5[10] |
| 0.1% | -3.7[10] |
| 0.2% | -4.2[10] |
| 0.4% | -4.5[10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the pharmacodynamics of this compound.
Cell Culture and Morphological Analysis
-
Cell Lines: Primary cultured monkey trabecular meshwork (TM) cells and Schlemm's canal endothelial (SCE) cells.[1]
-
Culture Conditions: Cells are maintained in appropriate growth medium (e.g., DMEM with fetal bovine serum and antibiotics) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cultured cells are treated with varying concentrations of this compound or vehicle control for specified time periods.
-
Morphological Assessment: Changes in cell shape, such as retraction and rounding, are observed and documented using phase-contrast microscopy.[1][6]
-
Actin Cytoskeleton Staining: To visualize the actin filaments, cells are fixed, permeabilized, and stained with phalloidin conjugated to a fluorescent dye (e.g., rhodamine). Nuclei are counterstained with DAPI. The distribution and organization of F-actin are then examined by fluorescence microscopy.[6]
Measurement of Schlemm's Canal Endothelial Cell Permeability
-
Transendothelial Electrical Resistance (TEER): SCE cells are grown to confluence on a porous membrane insert. The electrical resistance across the cell monolayer is measured using a voltmeter. A decrease in TEER indicates an increase in paracellular permeability.[1][6]
-
FITC-Dextran Flux: Fluorescein isothiocyanate (FITC)-dextran is added to the upper chamber of the insert system. The amount of FITC-dextran that passes through the cell monolayer into the lower chamber over time is quantified using a fluorometer. An increase in the flux of FITC-dextran signifies increased permeability.[1][6]
Aqueous Humor Dynamics in Rabbits
-
Outflow Facility Measurement: The total outflow facility is determined using the two-level constant pressure perfusion method. This involves cannulating the anterior chamber and measuring the flow rate required to maintain two different pressure levels.[2][11]
-
Uveoscleral Outflow Measurement: This is measured by perfusing the anterior chamber with FITC-dextran and subsequently measuring the concentration of the tracer in the surrounding tissues of the uveoscleral pathway.[2][11]
-
Aqueous Flow Rate Determination: Fluorophotometry is used to measure the rate of aqueous humor formation. This involves topical application of fluorescein and measuring its clearance from the anterior chamber over time.[2]
Workflow for Assessing this compound Effects on Aqueous Outflow
Caption: A multi-stage approach is used to evaluate the pharmacodynamics of this compound, from cellular effects to clinical outcomes.
Conclusion
This compound (Ripasudil) is a novel and potent Rho kinase inhibitor that effectively lowers intraocular pressure by increasing conventional aqueous humor outflow. Its mechanism of action is well-characterized, involving the relaxation of the trabecular meshwork and an increase in the permeability of Schlemm's canal. Preclinical and clinical studies have consistently demonstrated its dose-dependent IOP-lowering effects. The most common adverse event observed is transient conjunctival hyperemia.[8][10] this compound represents a significant advancement in glaucoma therapy, offering a distinct mechanism of action that can be used as monotherapy or as an adjunct to other IOP-lowering medications.[3] Further research into its long-term efficacy and potential neuroprotective effects is ongoing.[7][12]
References
- 1. Effects of this compound (Ripasudil), a novel ROCK inhibitor, on trabecular meshwork and Schlemm's canal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound, a rho-kinase inhibitor, on aqueous humor dynamics in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Favorable effect of ripasudil use on surgical outcomes of microhook ab interno trabeculotomy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Early Postoperative Effect of Ripasudil Hydrochloride After Trabeculectomy on Secondary Glaucoma: A Randomized Controlled Trial [openophthalmologyjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Phase 1 clinical trials of a selective Rho kinase inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aao.org [aao.org]
- 10. Phase 2 randomized clinical study of a Rho kinase inhibitor, this compound, in primary open-angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
K-115 (Ripasudil): A Comprehensive Technical Guide to its Neuroprotective Role for Retinal Ganglion Cells
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted role of K-115 (Ripasudil), a selective Rho kinase (ROCK) inhibitor, in the neuroprotection of retinal ganglion cells (RGCs). This compound, commercially known as Glanatec®, has emerged as a promising therapeutic agent for glaucoma, not only for its established intraocular pressure (IOP)-lowering effects but also for its direct neuroprotective capabilities.[1][2][3] This document provides a detailed overview of the underlying mechanisms, quantitative experimental data, and key experimental protocols to support further research and development in this field.
Introduction to this compound and its Mechanism of Action
This compound is a potent and selective inhibitor of Rho-associated coiled-coil-containing protein kinase (ROCK).[4] The Rho/ROCK signaling pathway is a critical regulator of various cellular processes, including cell adhesion, migration, proliferation, and apoptosis.[5] In the context of the eye, this pathway is involved in modulating aqueous humor outflow, optic nerve head blood flow, and neuronal survival.[2][5]
This compound exerts its primary therapeutic effect in glaucoma by increasing the conventional outflow of aqueous humor through the trabecular meshwork, thereby reducing IOP.[4] However, a growing body of evidence highlights its IOP-independent neuroprotective effects on RGCs, which are crucial for preventing vision loss in glaucoma and other optic neuropathies.[2][6][7][8]
The neuroprotective mechanism of this compound is multifactorial and primarily involves the suppression of oxidative stress and the inhibition of pro-apoptotic signaling cascades.[6][7][9] Axonal injury and other glaucomatous insults can lead to the activation of the Rho/ROCK pathway, which in turn promotes the production of reactive oxygen species (ROS) through the NADPH oxidase (Nox) family of enzymes, particularly Nox1.[6][10] this compound has been shown to downregulate the expression of Nox1, thereby attenuating oxidative stress and subsequent RGC death.[6][10] Furthermore, this compound has been demonstrated to suppress the phosphorylation of p38 mitogen-activated protein kinase (MAPK), a key signaling molecule involved in cell death pathways.[7]
Quantitative Data on the Neuroprotective Effects of this compound
The following tables summarize the key quantitative findings from various preclinical studies investigating the neuroprotective efficacy of this compound.
Table 1: In Vitro Studies on Retinal Ganglion Cell Survival
| Cell Type | Insult/Model | This compound (Ripasudil) Concentration | Outcome Measure | Result | Significance | Citation |
| Primary Rat RGCs | Oxidative Stress (antioxidant-free medium) | 10 µM | RGC Viability | Increased RGC survival | P < 0.05 | [9][11][12] |
| Primary Rat RGCs | Oxidative Stress (antioxidant-free medium) | 100 µM | RGC Viability | Increased RGC survival | P < 0.01 | [9][11][12] |
| Primary Rat RGCs | Oxidative Stress (antioxidant-free medium) | 100 µM | Calpain Activity | Suppressed enhanced calpain activity | P < 0.05 | [9][11] |
Table 2: In Vivo Studies on Retinal Ganglion Cell Neuroprotection
| Animal Model | Treatment | Outcome Measure | Result | Significance | Citation |
| Mouse Optic Nerve Crush | Oral this compound (1 mg/kg/d) | RGC Survival | 34 ± 3% increase in surviving RGCs | Significant protective effect | [13] |
| Mouse Optic Nerve Crush | Oral Fasudil (1 mg/kg/d) | RGC Survival | Similar protective effect to this compound | - | [13] |
| Rat Mechanic Optic Nerve Injury | 20 µM Intravitreal Ripasudil | Brn-3a positive RGC count | 10.25 ± 2.63 | P < 0.05 (vs. sham) | [14] |
| Rat Mechanic Optic Nerve Injury | 50 µM Intravitreal Ripasudil | Brn-3a positive RGC count | 16.75 ± 5.43 | P < 0.05 (vs. sham) | [14] |
| Rat Mechanic Optic Nerve Injury | Sham Treatment | Brn-3a positive RGC count | 5.33 ± 2.08 | - | [14] |
| Rat Mechanic Optic Nerve Injury | 20 µM Intravitreal Ripasudil | GFAP positive cell count | 16.75 ± 1.70 | P < 0.05 (vs. sham) | [14] |
| Rat Mechanic Optic Nerve Injury | 50 µM Intravitreal Ripasudil | GFAP positive cell count | 13.00 ± 4.08 | P < 0.05 (vs. sham) | [14] |
| Rat Mechanic Optic Nerve Injury | Sham Treatment | GFAP positive cell count | 24.33 ± 2.08 | - | [14] |
| Mouse Model of Normal Tension Glaucoma (EAAC1 KO) | Topical Ripasudil (0.4% and 2%) | Phosphorylation of p38 MAPK | Strongly suppressed | - | [7] |
| Mouse Microbead-induced Glaucoma | Topical 2% Ripasudil | RGC Axon Loss (6 weeks) | 6.6 ± 13.3% | P = 0.04 (vs. BSS) | [8] |
| Mouse Microbead-induced Glaucoma | BSS (Vehicle) | RGC Axon Loss (6 weeks) | 36.3 ± 30.9% | - | [8] |
| Mouse Optic Nerve Crush | Topical 2% Ripasudil | RGC Soma Loss | 68.6 ± 8.2% | P = 0.006 (vs. BSS) | [8] |
| Mouse Optic Nerve Crush | BSS (Vehicle) | RGC Soma Loss | 80.5 ± 5.7% | - | [8] |
| Mouse NMDA-induced Retinal Damage | 100 µM Ripasudil | RGC Count | Significantly inhibited reduction in RGCs | P < 0.01 | [9][11][12] |
Table 3: Clinical Studies on Intraocular Pressure Reduction by this compound (Phase 2)
| Patient Group | This compound Concentration | Mean IOP Reduction (2 hours post-instillation) | Mean IOP Reduction (8 hours post-instillation) | Citation |
| Primary Open-Angle Glaucoma or Ocular Hypertension | 0.1% | -3.7 mm Hg | -3.2 mm Hg | [15] |
| Primary Open-Angle Glaucoma or Ocular Hypertension | 0.2% | -4.2 mm Hg | -2.7 mm Hg | [15] |
| Primary Open-Angle Glaucoma or Ocular Hypertension | 0.4% | -4.5 mm Hg | -3.1 mm Hg | [15] |
| Primary Open-Angle Glaucoma or Ocular Hypertension | Placebo | -2.5 mm Hg | -1.9 mm Hg | [15] |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature to facilitate replication and further investigation.
In Vitro Oxidative Stress Model in Primary Retinal Ganglion Cells
-
Cell Isolation and Culture: Primary rat RGCs are isolated using a two-step immunopanning method.[11][12] Cells are cultured under normal conditions for 72 hours.
-
Induction of Oxidative Stress: To induce oxidative stress, the culture medium is replaced with an antioxidant-free medium for 24 hours.[11][12]
-
Treatment: this compound (Ripasudil) is added to the culture medium at various concentrations (e.g., 0.1, 1, 10, 100 µM) during the oxidative stress period.[11][12]
-
Assessment of Cell Viability: The number of living RGCs is quantified using calcein-AM staining.[11][12]
-
Measurement of Apoptotic Markers: Calpain activity is measured using calpain immunoreactivity assays.[11]
In Vivo Optic Nerve Crush (ONC) Model
-
Animal Model: C57BL/6 mice or Wistar rats are commonly used.
-
Anesthesia: Animals are anesthetized, and the optic nerve is exposed intraorbitally.
-
Nerve Crush Procedure: The optic nerve is crushed for a defined period (e.g., 10 seconds) at a specific distance from the globe using fine forceps. Care is taken not to damage the blood supply.
-
Treatment Administration: this compound can be administered orally (e.g., 1 mg/kg/day) or topically (e.g., 2% solution).[8][10]
-
Retrograde Labeling of RGCs: To quantify surviving RGCs, a fluorescent tracer (e.g., Fluorogold) is applied to the superior colliculus to retrogradely label RGCs prior to or at the time of the nerve crush.
-
Quantification of RGC Survival: At a specified time point post-injury (e.g., 7 days), animals are euthanized, and the retinas are flat-mounted. The number of labeled RGCs is counted using fluorescence microscopy.[13] Alternatively, RGC markers such as Thy-1.2 and Brn3a can be measured using quantitative real-time polymerase chain reaction (qRT-PCR).[13]
In Vivo Microbead-Induced Glaucoma Model
-
Animal Model: Mice are typically used for this model.
-
Induction of Ocular Hypertension: A sterile suspension of microbeads is injected into the anterior chamber of the eye. These beads obstruct the trabecular meshwork, leading to elevated IOP.
-
IOP Measurement: IOP is monitored regularly using a tonometer.
-
Treatment: Topical this compound (e.g., 2% Ripasudil) or a vehicle control (e.g., Balanced Salt Solution - BSS) is administered to the eyes.[8]
-
Assessment of Neuroprotection: After a defined period (e.g., 6 weeks), retinal wholemounts are prepared and immunostained for RGC-specific markers like RBPMS to quantify RGC soma loss.[8] Optic nerve cross-sections are also analyzed to count the number of surviving axons.[8]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involved in the neuroprotective action of this compound and a typical experimental workflow.
Caption: this compound inhibits ROCK, blocking downstream pro-apoptotic pathways.
Caption: In vivo experimental workflow for evaluating this compound neuroprotection.
Conclusion
This compound (Ripasudil) represents a significant advancement in glaucoma therapy, offering a dual mechanism of action that includes both IOP reduction and direct neuroprotection of retinal ganglion cells. The evidence strongly suggests that its ability to inhibit the Rho/ROCK signaling pathway leads to a reduction in oxidative stress and the suppression of cell death pathways, ultimately promoting RGC survival. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for the scientific community to build upon this promising research and develop novel neuroprotective strategies for glaucoma and other debilitating optic neuropathies. Further investigation into the long-term efficacy and safety of this compound as a neuroprotective agent is warranted.
References
- 1. ROCK inhibitors in ophthalmology: A critical review of the existing clinical evidence : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
- 2. mdpi.com [mdpi.com]
- 3. ROCK inhibitors in ophthalmology: A critical review of the existing clinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound, a rho-kinase inhibitor, on aqueous humor dynamics in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rho/Rho-associated kinase pathway in glaucoma (Review). | Semantic Scholar [semanticscholar.org]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. The Mechanisms of Neuroprotection by Topical Rho Kinase Inhibition in Experimental Mouse Glaucoma and Optic Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective effect of ripasudil on retinal ganglion cells via an antioxidative mechanism | springermedizin.de [springermedizin.de]
- 10. The novel Rho kinase (ROCK) inhibitor this compound: a new candidate drug for neuroprotective treatment in glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuroprotective effect of ripasudil on retinal ganglion cells via an antioxidative mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neuroprotective effect of ripasudil on retinal ganglion cells via an antioxidative mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 14. annexpublishers.com [annexpublishers.com]
- 15. Phase 2 randomized clinical study of a Rho kinase inhibitor, this compound, in primary open-angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Target of K-115: A Technical Guide to Identification and Validation Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target identification and validation studies for K-115, a selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor. The document details the mechanism of action, quantitative data from key experiments, and the methodologies employed in preclinical and clinical investigations, primarily focusing on its application in ophthalmology for the treatment of glaucoma.
Core Findings: this compound as a Selective ROCK Inhibitor
This compound has been identified and validated as a potent and selective inhibitor of ROCK. This targeted action underlies its therapeutic effect in lowering intraocular pressure (IOP), a primary risk factor for glaucoma. The validation of ROCK as the target for this compound is supported by a body of evidence from biochemical assays, animal studies, and human clinical trials.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (μM) |
| ROCK1 | 0.051 |
| ROCK2 | 0.019 |
| PKACα | 2.1 |
| PKC | 27 |
| CaMKIIα | 0.37 |
| Data from in vitro biochemical assays demonstrating the potency and selectivity of this compound for ROCK kinases.[1] |
Table 2: Summary of Phase 1 Clinical Trial Results (Single Instillation)
| Treatment Group | Concentration | Mean Change in IOP from Baseline (mm Hg) at 2 hours |
| Placebo | - | -1.6 |
| This compound | 0.05% | -3.4 |
| This compound | 0.1% | -2.2 |
| This compound | 0.2% | -2.6 |
| This compound | 0.4% | -4.0 |
| This compound | 0.8% | -4.3 |
| Results from a randomized, placebo-controlled, double-masked, single-instillation study in healthy male adult volunteers.[2][3][4] |
Table 3: Summary of Phase 2 Clinical Trial Results (Twice Daily for 8 Weeks)
| Treatment Group | Concentration | Mean IOP Reduction from Baseline (mm Hg) at 2 hours post-instillation | Incidence of Conjunctival Hyperemia |
| Placebo | - | -2.5 | 13.0% (7 of 54) |
| This compound | 0.1% | -3.7 | 43.4% (23 of 53) |
| This compound | 0.2% | -4.2 | 57.4% (31 of 54) |
| This compound | 0.4% | -4.5 | 65.3% (32 of 49) |
| Results from a multicenter, randomized, placebo-controlled, double-masked, parallel group comparison study in patients with primary open-angle glaucoma or ocular hypertension.[5] |
Signaling Pathway and Mechanism of Action
This compound exerts its therapeutic effect by inhibiting the Rho/ROCK signaling pathway in the trabecular meshwork of the eye. This inhibition leads to a relaxation of the trabecular meshwork cells, which in turn increases the outflow of aqueous humor through the conventional outflow pathway, thereby reducing intraocular pressure.
Experimental Protocols
The target validation of this compound followed a standard drug development pipeline, from preclinical in vitro and in vivo studies to human clinical trials.
1. In Vitro Kinase Inhibition Assay:
-
Objective: To determine the inhibitory activity and selectivity of this compound against a panel of protein kinases.
-
Methodology: A biochemical assay was used to measure the 50% inhibitory concentration (IC50) of this compound. This typically involves incubating the compound with the purified kinase, its substrate (often a peptide), and ATP. The extent of substrate phosphorylation is then quantified, and the IC50 value is calculated from the dose-response curve. The selectivity is determined by comparing the IC50 for the target kinase (ROCK) to that of other kinases.[1]
2. In Vivo Animal Studies:
-
Objective: To evaluate the effect of topical this compound on IOP in animal models.
-
Methodology: Studies were conducted in rabbits and monkeys. This compound ophthalmic solution was administered topically to the eyes of the animals. IOP was measured at various time points after instillation using a pneumatonometer. The effect of this compound on aqueous humor dynamics, including outflow facility, was also assessed. For instance, the total outflow facility was measured by two-level constant pressure perfusion.[6]
3. Phase 1 Clinical Trial (Single and Repeated Instillation):
-
Objective: To assess the IOP-lowering effects and safety of this compound in healthy volunteers.
-
Methodology: This was a randomized, placebo-controlled, double-masked, group comparison study.
-
Single-Instillation Trial: 50 healthy male volunteers were divided into groups and received a single instillation of placebo or this compound at concentrations of 0.05%, 0.1%, 0.2%, 0.4%, or 0.8%. IOP was measured at baseline and at various time points post-instillation.[2][4]
-
Repeated-Instillation Trial: Another 50 healthy volunteers were treated with placebo or this compound at the same concentrations twice daily for 7 days. IOP and safety parameters were monitored throughout the study.[2][4]
-
4. Phase 2 Clinical Trial:
-
Objective: To determine the optimal dose of this compound and further evaluate its efficacy and safety in patients with primary open-angle glaucoma or ocular hypertension.
-
Methodology: A multicenter, prospective, randomized, placebo-controlled, double-masked, parallel group comparison study was conducted. After a washout period, 210 patients were randomized to receive this compound at concentrations of 0.1%, 0.2%, or 0.4%, or placebo, administered twice daily for 8 weeks. The primary endpoints were the dose-response of IOP reduction and the incidence of adverse events.[5]
Target Validation Workflow
The following diagram illustrates the logical progression of studies undertaken to validate ROCK as the therapeutic target for this compound in the context of glaucoma.
Conclusion
The comprehensive body of evidence from in vitro, preclinical, and clinical studies robustly validates Rho kinase as the primary molecular target of this compound. The targeted inhibition of ROCK by this compound leads to a significant and clinically meaningful reduction in intraocular pressure, establishing it as a promising therapeutic agent for the management of glaucoma. The dose-dependent efficacy and manageable safety profile observed in clinical trials have paved the way for its further development and clinical use.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Phase 1 clinical trials of a selective Rho kinase inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rho kinase inhibitor this compound shows promise for glaucoma in phase 1 trial - American Academy of Ophthalmology [aao.org]
- 4. researchgate.net [researchgate.net]
- 5. Phase 2 randomized clinical study of a Rho kinase inhibitor, this compound, in primary open-angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound, a rho-kinase inhibitor, on aqueous humor dynamics in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Effects of K-115 on Cellular Contractility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
K-115, also known as Ripasudil, is a potent and selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor.[1] The ROCK signaling pathway is a critical regulator of cellular contractility, playing a pivotal role in actin cytoskeleton organization, stress fiber formation, and cell adhesion.[2][3] Dysregulation of this pathway is implicated in various pathological conditions, making ROCK a compelling therapeutic target. This technical guide provides an in-depth overview of the in vitro studies investigating the effects of this compound on cellular contractility, complete with detailed experimental protocols, quantitative data summaries, and visualizations of key pathways and workflows.
Mechanism of Action: The Rho/ROCK Signaling Pathway
The Rho family of small GTPases, particularly RhoA, are key molecular switches that, in their active GTP-bound state, activate downstream effectors, including ROCK. ROCK exists in two isoforms, ROCK1 and ROCK2. Upon activation, ROCK phosphorylates several substrates that directly or indirectly regulate actomyosin contractility.
Key downstream targets of ROCK involved in cellular contractility include:
-
Myosin Light Chain (MLC): ROCK directly phosphorylates MLC, which increases the ATPase activity of myosin II and promotes the assembly of actin-myosin filaments, leading to cellular contraction.
-
Myosin Light Chain Phosphatase (MLCP): ROCK phosphorylates the myosin binding subunit of MLCP (MYPT1), which inhibits its phosphatase activity. This leads to a net increase in phosphorylated MLC and enhanced contractility.
-
LIM Kinase (LIMK): ROCK activates LIMK, which in turn phosphorylates and inactivates cofilin. Cofilin is an actin-depolymerizing factor; its inactivation leads to the stabilization of actin filaments and the formation of stress fibers.
This compound exerts its effects by directly inhibiting the kinase activity of ROCK1 and ROCK2, thereby preventing the phosphorylation of these downstream targets and leading to a reduction in cellular contractility.
Figure 1: Simplified signaling cascade of the Rho/ROCK pathway in the regulation of cellular contractility and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data from various in vitro studies on the effect of this compound on ROCK activity and cellular processes related to contractility.
Table 1: Inhibitory Activity of this compound on ROCK Kinases
| Parameter | ROCK1 | ROCK2 | Reference |
| IC50 | 51 nM | 19 nM | [3] |
Table 2: Effects of Ripasudil (this compound) on Cellular Contractility and Related Parameters
| Cell Type | Assay | Treatment | Observed Effect | Quantitative Data | Reference |
| Human Trabecular Meshwork Cells | Collagen Gel Contraction | Ripasudil (10 µM) co-treatment with Dexamethasone (100 nM) | Inhibition of Dexamethasone-induced collagen gel contraction | Significant reduction in gel contraction compared to Dexamethasone alone | [4][5] |
| Human Tenon Fibroblasts | Collagen Gel Contraction | Ripasudil | Inhibition of contraction | Data not quantified in the abstract | [6] |
| Porcine Trabecular Meshwork Cells | Collagen Gel Contraction | ROCK inhibitor (Y-27632) | Inhibition of collagen gel contraction | Dose-dependent inhibition | [7] |
| Human Corneal Endothelial Cells | Cell Viability | Ripasudil (10 µM) for 24h | No reduction in metabolic function; protective effect against induced apoptosis | Apoptotic cells: 2.47% (Ripasudil) vs. 3.35% (Control) | [8] |
| Monkey Trabecular Meshwork Cells | Actin Cytoskeleton | This compound | Disruption of actin bundles | Qualitative observation | [1] |
| Human Trabecular Meshwork Cells | F-actin Staining | Ripasudil (10 µM) co-treatment with Dexamethasone | Reduction of Dexamethasone-induced F-actin staining signals | Qualitative observation | [4] |
| Mouse Model of Filtration Surgery | Scar Formation | Ripasudil | Suppression of postoperative scar formation and reduced α-SMA and vimentin expression | Qualitative and semi-quantitative (Western blot) | [6] |
Experimental Protocols
Fibroblast-Populated Collagen Lattice (FPCL) Contraction Assay
This assay measures the ability of cells to reorganize and contract a three-dimensional collagen matrix, serving as an in vitro model for tissue contraction and wound healing.
Figure 2: Step-by-step workflow for the Fibroblast-Populated Collagen Lattice (FPCL) Contraction Assay.
Materials:
-
Cell line of interest (e.g., primary human trabecular meshwork cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Type I collagen solution (e.g., rat tail collagen)
-
10x Phosphate Buffered Saline (PBS)
-
Sterile 1N NaOH
-
This compound (Ripasudil) stock solution
-
24-well tissue culture plates
-
Sterile microspatula or pipette tip
Protocol:
-
Cell Preparation: Culture cells to approximately 80-90% confluency. Harvest the cells using trypsin-EDTA and resuspend in complete culture medium. Perform a cell count to determine the cell density.
-
Collagen Gel Preparation: On ice, mix the following components in a sterile tube to the desired final collagen concentration (e.g., 1-2 mg/mL):
-
Type I collagen solution
-
10x PBS
-
Sterile distilled water
-
Neutralize the solution to pH 7.2-7.4 with 1N NaOH.
-
-
Cell Seeding: Add the cell suspension to the neutralized collagen solution to achieve a final cell density of approximately 2-5 x 10^5 cells/mL. Mix gently to ensure a uniform cell distribution.
-
Gel Polymerization: Dispense 0.5 mL of the cell-collagen mixture into each well of a 24-well plate. Incubate at 37°C for 1 hour to allow for collagen polymerization.
-
Treatment: After polymerization, add 1 mL of complete culture medium containing the desired concentration of this compound (e.g., 1-10 µM) or vehicle control to each well.
-
Gel Detachment: Gently detach the polymerized collagen gels from the bottom and sides of the wells using a sterile microspatula or pipette tip.
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 24-48 hours.
-
Data Acquisition and Analysis:
-
At designated time points, capture images of the collagen gels using a digital camera or scanner.
-
Measure the area of each gel using image analysis software (e.g., ImageJ).
-
The degree of contraction is calculated as the percentage decrease in gel area compared to the initial area.
-
Cell Traction Force Microscopy (TFM)
TFM is a powerful technique used to quantify the contractile forces exerted by single cells on their underlying substrate.
Figure 3: General workflow for performing Cell Traction Force Microscopy (TFM) to measure cellular contractile forces.
Materials:
-
Glass-bottom dishes or coverslips
-
Acrylamide and bis-acrylamide solutions
-
Fluorescent microbeads (e.g., 0.2 µm diameter)
-
Ammonium persulfate (APS) and N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Extracellular matrix protein (e.g., collagen I, fibronectin)
-
Sulfo-SANPAH (sulfosuccinimidyl 6-(4'-azido-2'-nitrophenylamino)hexanoate)
-
Cell line of interest
-
This compound (Ripasudil) stock solution
-
Fluorescence microscope with an environmentally controlled chamber
-
TFM analysis software (e.g., ImageJ with plugins, MATLAB scripts)
Protocol:
-
Substrate Preparation:
-
Activate the glass surface of the dishes/coverslips.
-
Prepare a polyacrylamide gel solution with a specific stiffness (by varying the acrylamide/bis-acrylamide ratio) and containing fluorescent microbeads.
-
Polymerize the gel on the activated glass surface.
-
-
Surface Functionalization:
-
Covalently link an extracellular matrix protein to the surface of the polyacrylamide gel using a photoactivatable crosslinker like Sulfo-SANPAH. This allows for cell adhesion.
-
-
Cell Seeding and Treatment:
-
Seed cells onto the functionalized gels at a low density to allow for the analysis of individual cells.
-
Allow the cells to adhere and spread for several hours.
-
Add culture medium containing the desired concentration of this compound or vehicle control and incubate for the desired duration.
-
-
Image Acquisition:
-
Place the dish on the microscope stage within an environmentally controlled chamber (37°C, 5% CO2).
-
Acquire a phase-contrast or brightfield image of a single, well-spread cell.
-
Acquire a fluorescence image of the beads in the same focal plane.
-
-
Reference Image Acquisition:
-
After imaging the cell and the stressed bead positions, perfuse the chamber with a cell lysis buffer (e.g., containing trypsin or SDS).
-
Once the cell has detached, acquire a fluorescence image of the beads in their unstressed, "null-force" positions.
-
-
Data Analysis:
-
Use TFM software to calculate the displacement field of the beads between the stressed and unstressed images.
-
From the displacement field and the known mechanical properties of the gel (Young's modulus), the software computes the traction force field exerted by the cell on the substrate.
-
Various parameters can be quantified, such as the total traction force, the root mean square of traction stress, and the strain energy.
-
Conclusion
In vitro studies have consistently demonstrated that this compound (Ripasudil) is a potent inhibitor of ROCK-mediated cellular contractility. By disrupting the Rho/ROCK signaling pathway, this compound leads to a reduction in actin stress fiber formation and a decrease in the contractile forces generated by various cell types. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the effects of this compound and other ROCK inhibitors on cellular mechanics. The quantitative data summarized herein underscores the therapeutic potential of targeting the ROCK pathway in diseases characterized by excessive cellular contraction and tissue fibrosis. Further research utilizing these and other advanced in vitro models will continue to elucidate the multifaceted roles of ROCK signaling and the therapeutic utility of its inhibitors.
References
- 1. scispace.com [scispace.com]
- 2. Efficacy of ripasudil in reducing intraocular pressure and medication score for ocular hypertension with inflammation and corticosteroid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical Evaluation of Ripasudil for Corneal Edema: A Large-Scale Retrospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Co-delivery of ripasudil and dexamethasone in trabecular meshwork cells for potential prevention of GC-induced ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. researchgate.net [researchgate.net]
K-115's impact on optic nerve head blood flow
An In-depth Technical Guide on the Impact of K-115 (Ripasudil) on Optic Nerve Head Blood Flow
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound, also known as Ripasudil, is a highly potent and selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor.[1] While primarily developed and approved in Japan for the treatment of glaucoma and ocular hypertension due to its robust intraocular pressure (IOP)-lowering effects, a significant body of evidence points towards a secondary, IOP-independent mechanism beneficial for glaucoma management: the enhancement of ocular blood flow, particularly in the optic nerve head (ONH).[1][2] Glaucomatous optic neuropathy is increasingly understood to have a vascular component, where compromised blood flow and subsequent ischemia contribute to retinal ganglion cell (RGC) death and vision loss. This guide provides a comprehensive technical overview of the existing research on this compound's impact on ONH blood flow, detailing its mechanism of action, summarizing quantitative data from key studies, outlining experimental protocols, and visualizing the underlying biological and experimental processes.
Core Mechanism of Action: ROCK Inhibition and Vasodilation
The Rho/ROCK signaling pathway is a critical regulator of vascular smooth muscle tone.[3] The activation of ROCK by the small GTPase Rho leads to the phosphorylation and inhibition of myosin light chain (MLC) phosphatase. This results in an increase in phosphorylated MLC, causing actin-myosin-driven contraction of smooth muscle cells surrounding blood vessels, leading to vasoconstriction.
This compound (Ripasudil) exerts its vasodilatory effect by directly inhibiting ROCK1 and ROCK2.[1] This inhibition prevents the inactivation of MLC phosphatase, leading to the dephosphorylation of MLC. The subsequent relaxation of vascular smooth muscle cells results in vasodilation and an increase in blood flow.[2][4] This mechanism is particularly relevant in the delicate microvasculature of the optic nerve head.
Caption: this compound inhibits ROCK, leading to vasodilation and increased blood flow.
Quantitative Data on ONH Blood Flow Enhancement
Multiple studies have quantified the effect of topical Ripasudil administration on ONH blood flow using Laser Speckle Flowgraphy (LSFG), a non-invasive technique that measures the Mean Blur Rate (MBR) as an index of relative blood flow velocity.
Preclinical Data: Study in Normal Rat Eyes
A key preclinical study investigated the impact of 0.4% Ripasudil in the eyes of normal Brown Norway rats.[5][6] The results demonstrated a significant increase in ONH blood flow after both single and repeated instillations, without significant changes in IOP, blood pressure, or ocular perfusion pressure.[2][5]
Table 1: Effect of Single Instillation of 0.4% Ripasudil on ONH Blood Flow (MBR) in Rats
| Parameter | Time Point | Ripasudil Group | Placebo Group | P-Value |
|---|---|---|---|---|
| MA (Total Area) | 40 min post-instillation | Significantly larger than placebo | - | P = 0.022[5] |
| MV (Vessel Region) | 40 min post-instillation | Significantly larger than placebo | - | P = 0.006[5] |
Table 2: Effect of Continuous (Twice Daily) Instillation of 0.4% Ripasudil on ONH Blood Flow (MBR) in Rats
| Parameter | Duration | Ripasudil vs. Placebo | P-Value |
|---|---|---|---|
| MA (Total Area) | 7 and 14 Days | Significantly Higher | P < 0.01[5] |
| MV (Vessel Region) | 7 Days | Significantly Higher | P = 0.003[5] |
| 14 Days | Significantly Higher | P = 0.012[5] |
| MT (Tissue Region) | 7 Days | Significantly Higher | P = 0.046[5] |
MA: Mean Blur Rate in the total area; MV: Mean Blur Rate in the vessel region; MT: Mean Blur Rate in the tissue region.
Clinical Data: Study in Primary Open-Angle Glaucoma (POAG) Patients
A randomized crossover study evaluated the effect of adding 0.4% Ripasudil to existing prostaglandin analogue therapy in patients with POAG.[7] The study found that Ripasudil significantly increased ONH blood flow, an effect not observed with the addition of timolol, despite both drugs achieving similar IOP reduction.[7]
Table 3: Effect of Add-on 0.4% Ripasudil on ONH Rim Blood Flow in POAG Patients (2-Month Treatment)
| ONH Rim Section | Ripasudil + Prostaglandin Analogue | Timolol + Prostaglandin Analogue |
|---|---|---|
| Superior | Significant Increase[7] | No Significant Change[7] |
| Nasal | Significant Increase[7] | No Significant Change[7] |
| Inferior | Significant Increase[7] | No Significant Change[7] |
| Temporal | No Significant Change[7] | No Significant Change[7] |
This clinical evidence suggests that Ripasudil's vasodilatory action is independent of its IOP-lowering effect and provides an additional therapeutic benefit.[7]
Detailed Experimental Protocols
Understanding the methodologies employed in these studies is crucial for interpretation and replication.
Preclinical Rat Study Protocol
-
Objective: To evaluate the effect of topically administered Ripasudil on ONH blood flow in normal rats.[5]
-
Subjects: Normal Brown Norway rats.[6]
-
Design: Double-blind, placebo-controlled study.[5]
-
Intervention: A single 5 μL drop of 0.4% Ripasudil (this compound) or a placebo was administered topically to the right eye. For the continuous study, instillations were performed twice daily.[2][6]
-
Measurement Technology: Laser Speckle Flowgraphy (LSFG-Micro) was used to measure the Mean Blur Rate (MBR) in the ONH.[6]
-
Data Acquisition:
-
Parameters Analyzed: MBR was evaluated for the total ONH area (MA), the large vessel region (MV), and the capillary tissue region (MT). IOP, systemic blood pressure, and heart rate were also monitored.[5]
Clinical POAG Patient Study Protocol
-
Objective: To evaluate the effect of topical Ripasudil, added to prostaglandin analogues, on ONH blood flow in POAG patients.[7]
-
Subjects: 12 patients with POAG with stable IOP on prostaglandin analogue monotherapy for over 3 months.[7]
-
Design: Randomized, open-label, crossover study.[7]
-
Intervention: Patients received either 0.4% Ripasudil or 0.5% timolol as an add-on therapy to their existing prostaglandin analogue treatment for a period of 2 months. After a washout period, they were crossed over to the other treatment arm.[7]
-
Measurement Technology: Laser Speckle Flowgraphy (LSFG) was used to assess blood flow in the ONH rim.[7]
-
Data Acquisition: Measurements of ONH blood flow, IOP, blood pressure, and pulse rate were taken at baseline and after 2 months of treatment with each medication.[7]
-
Parameters Analyzed: MBR was calculated for four sections (superior, inferior, nasal, temporal) of the ONH rim.[7]
Caption: A typical workflow for studies assessing this compound's effect on ONH blood flow.
Neuroprotective Implications
Beyond vasodilation, this compound has demonstrated direct neuroprotective effects on retinal ganglion cells (RGCs). Studies using an optic nerve crush model in mice showed that oral administration of this compound significantly increased RGC survival by 34 ± 3%.[8][9] This neuroprotection is linked to the attenuation of oxidative stress. This compound was found to reduce the production of reactive oxygen species (ROS) and downregulate the expression of NADPH oxidase (Nox) genes, particularly Nox1, which are involved in injury-induced ROS production.[8][9]
The dual action of this compound—improving ONH blood flow to counteract ischemia and directly protecting RGCs from oxidative stress—positions it as a promising therapeutic agent that addresses multiple pathogenic factors in glaucoma.
Conclusion
The ROCK inhibitor this compound (Ripasudil) has a clear, quantifiable, and statistically significant positive impact on optic nerve head blood flow. This effect, demonstrated in both preclinical and clinical settings, is mediated by ROCK inhibition-induced vasodilation and is independent of the drug's primary IOP-lowering mechanism. By enhancing perfusion of the ONH and providing direct neuroprotective effects against oxidative stress, this compound represents a multifaceted therapeutic strategy for glaucoma, targeting not only the pressure-dependent but also the vascular and cellular stress components of the disease. For drug development professionals, these findings underscore the potential of ROCK inhibitors to move beyond simple IOP control and address the broader neurodegenerative aspects of glaucomatous optic neuropathy.
References
- 1. Effects of this compound (Ripasudil), a novel ROCK inhibitor, on trabecular meshwork and Schlemm’s canal endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
- 3. Ripasudil in patients with uncontrolled glaucoma: A prospective study [mymedisage.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Effects of ripasudil, a rho kinase inhibitor, on blood flow in the optic nerve head of normal rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
Preclinical Profile of K-115 (Ripasudil): A Rho Kinase Inhibitor for Glaucoma
An In-Depth Technical Review of Preclinical Evidence
This technical guide provides a comprehensive overview of the preclinical data for K-115 (ripasudil), a potent and selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor. Ripasudil, branded as Glanatec®, is a novel therapeutic agent for the treatment of glaucoma and ocular hypertension.[1][2] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the experimental evidence from various glaucoma models.
Core Mechanism of Action: Targeting the Trabecular Meshwork
This compound's primary mechanism for lowering intraocular pressure (IOP) involves the modulation of the conventional aqueous humor outflow pathway.[3][4] The Rho/ROCK signaling cascade plays a crucial role in regulating cellular processes such as cell shape, adhesion, and motility. In the trabecular meshwork (TM), activation of this pathway leads to increased actin stress fiber formation and cell contraction, which in turn increases the resistance to aqueous humor outflow and elevates IOP.[3][5]
This compound, as a ROCK inhibitor, disrupts this pathway. By inhibiting ROCK, this compound leads to the relaxation of TM cells, disassembly of actin bundles, and a reduction in the stiffness of the TM tissue.[1][3] This cellular relaxation increases the effective filtration area within the TM and enhances the outflow of aqueous humor through Schlemm's canal, thereby lowering IOP.[1][3] Preclinical studies have demonstrated that this compound induces retraction and rounding of TM cells, indicative of cytoskeletal changes that facilitate aqueous outflow.[1][6] Furthermore, this compound has been shown to increase the permeability of Schlemm's canal endothelial cells by disrupting tight junction proteins like ZO-1.[1]
Quantitative Analysis of Preclinical Efficacy
The IOP-lowering efficacy of this compound has been demonstrated in several animal models, including rabbits and monkeys.
| Animal Model | This compound Concentration | Maximum IOP Reduction (mean ± SE) | Time to Maximum Effect | Comparator |
| Rabbits | 0.5% | 8.55 ± 1.09 mmHg | 1 hour | Vehicle |
| Monkeys | 0.4% | 4.36 ± 0.32 mmHg | 2 hours | 0.005% Latanoprost |
Table 1: Intraocular Pressure Reduction in Animal Models.[7]
In addition to its effects on IOP, this compound has been shown to directly impact aqueous humor dynamics.
| Animal Model | This compound Concentration | Effect on Outflow Facility | Effect on Aqueous Flow Rate | Effect on Uveoscleral Outflow |
| Rabbits | 0.4% | 2.2-fold increase | No significant effect | No significant effect |
Table 2: Effects of this compound on Aqueous Humor Dynamics.[7]
Neuroprotective Effects of this compound
Beyond its primary role in lowering IOP, preclinical evidence suggests that this compound possesses neuroprotective properties that could be beneficial in preserving retinal ganglion cells (RGCs), the neurons that are progressively lost in glaucoma.
In a mouse optic nerve crush (ONC) model, a well-established method for studying RGC death independent of IOP, oral administration of this compound demonstrated a significant protective effect on RGC survival.
| Experimental Model | Treatment | RGC Survival |
| Mouse Optic Nerve Crush | This compound (1 mg/kg/d, oral) | 34 ± 3% increase in survival vs. vehicle |
| Mouse Optic Nerve Crush | Fasudil (1 mg/kg/d, oral) | Similar protective effect to this compound |
Table 3: Neuroprotective Effect of this compound on Retinal Ganglion Cell Survival.[8][9]
The proposed mechanism for this neuroprotective effect involves the attenuation of oxidative stress. The ONC injury leads to the production of reactive oxygen species (ROS), which contributes to RGC apoptosis. This compound treatment was found to significantly reduce lipid peroxidation and ROS levels in the retina following ONC.[8][9] This effect may be mediated through the downregulation of NADPH oxidase (Nox) gene expression, particularly Nox1.[8]
References
- 1. Effects of this compound (Ripasudil), a novel ROCK inhibitor, on trabecular meshwork and Schlemm's canal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Ripasudil Hydrochloride Hydrate in the Treatment of Glaucoma: Safety, Efficacy, and Patient Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effects of this compound, a rho-kinase inhibitor, on aqueous humor dynamics in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The novel Rho kinase (ROCK) inhibitor this compound: a new candidate drug for neuroprotective treatment in glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iovs.arvojournals.org [iovs.arvojournals.org]
Methodological & Application
Application Notes and Protocols for K-115 (Ripasudil) Solution Preparation and Stability for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
K-115, also known as Ripasudil (and previously as Y-39983), is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] The ROCK signaling pathway plays a crucial role in regulating a variety of cellular functions, including actin cytoskeleton organization, cell motility, and smooth muscle contraction.[2] Due to its mechanism of action, this compound is a valuable tool for in vivo research in areas such as glaucoma, neuronal regeneration, and cardiovascular diseases.[1][2][3]
The reliability and reproducibility of in vivo studies using this compound are critically dependent on the proper preparation and stability of the administered solutions. This document provides detailed protocols for the preparation of this compound solutions for various in vivo applications and summarizes the available information on their stability.
This compound Solution Preparation
Materials
-
This compound (Ripasudil) hydrochloride dihydrate powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Sterile, pyrogen-free phosphate-buffered saline (PBS), pH 7.4
-
Sterile, pyrogen-free vials
-
Sterile syringe filters (0.22 µm)
Protocol for this compound Stock Solution (10 mM in DMSO)
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. This compound is highly soluble in DMSO.
-
Vortexing: Vortex the solution until the this compound powder is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected vials to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol for this compound Working Solution for In Vivo Administration
The preparation of the working solution depends on the intended route of administration. It is crucial to minimize the final concentration of DMSO in the administered solution, as high concentrations can be toxic.
2.3.1. Intraperitoneal (IP) Injection
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Dilute the stock solution with sterile saline (0.9% NaCl) or PBS to the desired final concentration. A common vehicle for IP injections is a solution containing up to 20% DMSO in saline.[4]
-
Mixing: Gently vortex the solution to ensure it is homogenous.
-
Sterilization: Sterilize the final working solution by passing it through a 0.22 µm syringe filter into a sterile tube.
-
Administration: Use the freshly prepared solution for injection immediately.
2.3.2. Intravenous (IV) Injection
-
Thawing: Thaw a single aliquot of the 10 mM this compound stock solution.
-
Pre-dilution (optional): If a very low final DMSO concentration is required, a pre-dilution step in a co-solvent like PEG400 may be beneficial, though this requires formulation development.
-
Final Dilution: Slowly add the this compound stock solution to sterile saline or PBS while vortexing to prevent precipitation. Ensure the final DMSO concentration is as low as possible.
-
Sterilization and Administration: Filter the solution through a 0.22 µm syringe filter and use it immediately.
2.3.3. Oral Gavage
-
Vehicle Selection: The vehicle for oral gavage can be less restrictive than for parenteral routes. Options include water, saline, or a suspension in a vehicle like 0.5% carboxymethylcellulose.
-
Preparation: Dilute the 10 mM DMSO stock solution in the chosen vehicle to the final desired concentration.
-
Homogenization: Ensure the solution is well-mixed before each administration.
Stability of this compound Solutions
Specific quantitative stability data for this compound is limited in the public domain. The following tables are based on general knowledge of small molecule stability in common laboratory solvents. Researchers should perform their own stability assessments for long-term studies.
Table 1: Stability of this compound Stock Solutions (10 mM in DMSO)
| Storage Temperature | Duration | Stability Notes |
| -80°C | ≥ 6 months | Generally stable. Minimize freeze-thaw cycles. |
| -20°C | 1-3 months | Likely stable. Protect from light. |
| 4°C | < 1 week | Short-term storage only. Risk of precipitation. |
| Room Temperature | < 24 hours | Prone to degradation. Avoid. |
Disclaimer: The stability of compounds in DMSO can be compound-specific. While many compounds are stable for extended periods when stored frozen in DMSO, it is recommended to use freshly prepared solutions or conduct compound-specific stability studies for critical applications.[5][6]
Table 2: Stability of this compound Working Solutions (in Aqueous Buffer)
| Storage Temperature | Duration | Stability Notes |
| 4°C | < 24 hours | Prone to precipitation and hydrolysis. Prepare fresh daily. |
| Room Temperature | < 4 hours | Use immediately after preparation. |
Experimental Protocols
Intraperitoneal (IP) Injection in Mice
-
Animal Restraint: Restrain the mouse using an appropriate technique to expose the abdomen.
-
Injection Site: Identify the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder and cecum.
-
Needle Insertion: Use a 25-27 gauge needle. Insert the needle at a 10-20 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back on the plunger to ensure no fluid (urine or blood) is aspirated. If fluid is present, discard the syringe and re-prepare the injection.
-
Injection: Inject the this compound working solution smoothly. The maximum recommended injection volume is 10 mL/kg.
-
Monitoring: Monitor the animal for any adverse reactions post-injection.
Visualization of Pathways and Workflows
This compound Solution Preparation Workflow
Caption: Workflow for this compound stock and working solution preparation.
Rho/ROCK Signaling Pathway and this compound Inhibition
Caption: this compound inhibits ROCK, preventing cell contraction.
References
- 1. Effects of topical administration of y-39983, a selective rho-associated protein kinase inhibitor, on ocular tissues in rabbits and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.glpbio.cn [file.glpbio.cn]
- 3. A novel ROCK inhibitor, Y-39983, promotes regeneration of crushed axons of retinal ganglion cells into the optic nerve of adult cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Topical Administration of K-115 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
K-115, also known as Ripasudil, is a potent and selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor. It has demonstrated significant efficacy in reducing intraocular pressure (IOP) in preclinical animal models and is approved for the treatment of glaucoma and ocular hypertension. The primary mechanism of action involves the relaxation of the trabecular meshwork, leading to an increase in the conventional outflow of aqueous humor.[1][2] These application notes provide detailed protocols for the topical administration of this compound in animal models to study its effects on IOP and aqueous humor dynamics.
Quantitative Data Summary
The following tables summarize the reported effects of topical this compound administration on intraocular pressure in various animal models.
Table 1: Effect of this compound on Intraocular Pressure (IOP) in Rabbits
| This compound Concentration | Maximum IOP Reduction (mmHg from baseline) | Time to Maximum Reduction | Animal Model |
| 0.05% | 3.4 | 2 hours | Healthy Volunteers |
| 0.1% | 2.2 | 2 hours | Healthy Volunteers |
| 0.2% | 2.6 | 2 hours | Healthy Volunteers |
| 0.4% | 4.0 | 2 hours | Healthy Volunteers |
| 0.5% | 8.55 ± 1.09 | 1 hour | Albino Rabbits |
| 0.8% | 4.3 | 2 hours | Healthy Volunteers |
Data for healthy volunteers is included for comparative purposes.[1][3]
Table 2: Effect of this compound on Intraocular Pressure (IOP) in Monkeys
| This compound Concentration | Maximum IOP Reduction (mmHg from baseline) | Time to Maximum Reduction | Animal Model |
| 0.4% | 4.36 ± 0.32 | 2 hours | Monkeys |
[1]
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of the Rho-kinase (ROCK) signaling pathway in the trabecular meshwork (TM) cells. This pathway plays a crucial role in regulating aqueous humor outflow and intraocular pressure.
Experimental Protocols
Preparation of this compound Ophthalmic Solution
Materials:
-
This compound (Ripasudil hydrochloride hydrate) powder
-
Sterile, isotonic saline solution (0.9% NaCl) or a balanced salt solution (BSS)
-
Sterile containers
-
pH meter
-
0.1 N NaOH and 0.1 N HCl for pH adjustment
Protocol:
-
Accurately weigh the required amount of this compound powder to achieve the desired final concentration (e.g., 0.4%).
-
Dissolve the this compound powder in a known volume of sterile saline or BSS.
-
Gently mix the solution until the powder is completely dissolved.
-
Measure the pH of the solution. If necessary, adjust the pH to approximately 6.0.
-
Store the prepared solution in a sterile, light-protected container at 4°C.
Topical Administration in Rabbits
Animal Model:
-
Male New Zealand White rabbits are a commonly used model.[4]
Protocol:
-
Gently restrain the rabbit to prevent movement and injury. Wrapping the rabbit in a towel can aid in restraint.
-
Tilt the rabbit's head back slightly and gently pull down the lower eyelid to form a small pouch.
-
Instill a single drop (typically 30-50 µL) of the this compound ophthalmic solution into the conjunctival sac.
-
Avoid touching the tip of the dropper to the eye or surrounding tissues to prevent contamination and injury.
-
Hold the eyelid closed for a few seconds to allow for distribution of the solution.
-
For studies involving a vehicle control, administer the vehicle solution to the contralateral eye in the same manner.
Measurement of Intraocular Pressure (IOP)
Instrumentation:
-
A calibrated pneumatonometer or a rebound tonometer (e.g., Tono-Pen, TonoVet).
Protocol:
-
Anesthetize the cornea with a drop of topical anesthetic (e.g., 0.5% proparacaine hydrochloride).
-
Gently hold the rabbit's eyelids open.
-
Position the tonometer perpendicular to the central cornea.
-
Obtain several readings and calculate the average to ensure accuracy.
-
Measure IOP at baseline (before this compound administration) and at specified time points post-administration (e.g., 1, 2, 4, 6, and 8 hours) to determine the time course of IOP reduction.
Measurement of Aqueous Humor Outflow Facility
Method:
-
Two-level constant pressure perfusion is a standard method to determine total outflow facility.[1]
Protocol:
-
Anesthetize the animal according to an approved institutional protocol.
-
Cannulate the anterior chamber with two needles. One needle is connected to a pressure transducer to monitor IOP, and the other is connected to an infusion pump.
-
Infuse a balanced salt solution at a constant rate to maintain a baseline IOP.
-
Increase the infusion rate to achieve a new, higher steady-state IOP.
-
The outflow facility (C) is calculated using the following formula: C = (Infusion Rate₂ - Infusion Rate₁) / (IOP₂ - IOP₁).
-
This measurement can be performed before and after the topical administration of this compound to assess its effect on outflow facility.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the effect of topical this compound on IOP in an animal model.
References
- 1. A new procedure for the measurement of the outflow facility in conscious rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Dual Effect of Rho-Kinase Inhibition on Trabecular Meshwork Cells Cytoskeleton and Extracellular Matrix in an In Vitro Model of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stortvet.com [stortvet.com]
- 4. vets4pets.com [vets4pets.com]
Visualizing K-115 Targets Using Immunohistochemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Immunohistochemistry (IHC) is a powerful technique that utilizes the principle of antibody-antigen binding to visualize the presence, distribution, and localization of specific proteins within the context of tissue architecture.[1][2][3][4] This method is invaluable in both basic research and clinical diagnostics, offering critical insights into cellular processes and disease pathology.[3] The successful application of IHC relies on the specific recognition of a target antigen by a primary antibody, which is then visualized using either chromogenic or fluorescent detection systems.[5][6]
This document provides a detailed guide for the visualization of the hypothetical protein "K-115" using IHC on formalin-fixed, paraffin-embedded (FFPE) tissue sections. It covers the essential steps from sample preparation to image analysis, including comprehensive protocols and troubleshooting advice.
Signaling Pathway Context for this compound
To effectively interpret IHC results, it is crucial to understand the biological context of the target protein. Here, we present a hypothetical signaling pathway involving this compound, a putative kinase involved in cellular proliferation. In this pathway, an extracellular Growth Factor binds to its Receptor Tyrosine Kinase (RTK), leading to the recruitment and activation of this compound. Activated this compound then phosphorylates the transcription factor "TF-ProA," causing its translocation to the nucleus and subsequent activation of genes that drive cell cycle progression.
Caption: Hypothetical this compound signaling pathway in cell proliferation.
Experimental Protocols
Achieving reliable and reproducible IHC staining requires careful attention to each step of the protocol.[7] The following is a comprehensive protocol for chromogenic detection of this compound in FFPE tissue sections.
I. Reagents and Materials
-
Antibodies:
-
Anti-K-115 Primary Antibody (Rabbit polyclonal)
-
HRP-conjugated Goat Anti-Rabbit Secondary Antibody
-
-
Buffers and Solutions:
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized Water
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Antigen Retrieval Buffer: Sodium Citrate Buffer (10mM Sodium Citrate, 0.05% Tween 20, pH 6.0)
-
Peroxidase Block: 3% Hydrogen Peroxide in Methanol
-
Blocking Buffer: 5% Normal Goat Serum in PBS[8]
-
Primary Antibody Diluent: 1% BSA in PBS
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin Counterstain
-
-
Equipment:
-
Microscope slides (positively charged)
-
Coplin jars
-
Pressure cooker or water bath for antigen retrieval[9]
-
Humidified chamber
-
Light microscope
-
II. Staining Procedure for FFPE Sections
The workflow for IHC staining involves several key stages: deparaffinization, rehydration, antigen retrieval, blocking of endogenous enzymes and non-specific sites, incubation with primary and secondary antibodies, signal detection, and finally, counterstaining and mounting.[2][10]
Caption: Standard workflow for immunohistochemistry on FFPE tissues.
Step-by-Step Method:
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes, 5 minutes each.
-
Immerse in 100% Ethanol: 2 changes, 3 minutes each.
-
Immerse in 95% Ethanol: 1 change, 3 minutes.
-
Immerse in 70% Ethanol: 1 change, 3 minutes.
-
Rinse thoroughly in deionized water.
-
-
Antigen Retrieval:
-
This step is critical for unmasking epitopes that are cross-linked by formalin fixation.[11][12]
-
Pre-heat the pressure cooker containing Sodium Citrate Buffer (pH 6.0).
-
Place slides in the hot buffer, lock the lid, and heat for 10-20 minutes once pressure is reached.[13]
-
Allow slides to cool in the buffer for 20-30 minutes at room temperature.
-
Rinse slides in PBS (3 changes, 5 minutes each).
-
-
Blocking Endogenous Peroxidase:
-
Blocking Non-Specific Binding:
-
Primary Antibody Incubation:
-
Dilute the anti-K-115 primary antibody to its optimal concentration (determined by titration) in Primary Antibody Diluent.
-
Drain the blocking buffer from the slides (do not rinse).
-
Apply the diluted primary antibody and incubate overnight at 4°C in a humidified chamber.[1]
-
-
Secondary Antibody Incubation:
-
Rinse slides in PBS (3 changes, 5 minutes each).
-
Apply the HRP-conjugated goat anti-rabbit secondary antibody, diluted according to the manufacturer's instructions.
-
Incubate for 1 hour at room temperature in a humidified chamber.
-
-
Signal Detection:
-
Rinse slides in PBS (3 changes, 5 minutes each).
-
Prepare the DAB substrate solution immediately before use.
-
Incubate sections with the DAB solution until a brown precipitate develops (typically 2-10 minutes). Monitor under a microscope to avoid over-staining.
-
Immediately stop the reaction by rinsing with deionized water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Lightly counterstain the sections with Hematoxylin for 30-60 seconds to visualize cell nuclei.
-
"Blue" the sections in running tap water.
-
Dehydrate the sections through a reversed ethanol series (70%, 95%, 100%).
-
Clear in Xylene and mount with a permanent mounting medium.
-
Data Presentation and Quantification
The interpretation of IHC results can be semi-quantitative or quantitative.[15] A common semi-quantitative method is the H-score, which combines staining intensity and the percentage of positive cells.[16]
H-Score = (1 × % of weak staining) + (2 × % of moderate staining) + (3 × % of strong staining) [16]
Table 1: Primary Antibody Titration for this compound
To determine the optimal antibody concentration, a titration experiment should be performed.[17] The goal is to achieve strong specific staining with minimal background.[18]
| Dilution | Signal Intensity (H-Score) | Background Staining | Recommendation |
| 1:100 | 250 | High | Too Concentrated |
| 1:250 | 210 | Low / None | Optimal |
| 1:500 | 140 | None | Signal too weak |
| 1:1000 | 50 | None | Signal too weak |
Table 2: Comparison of Antigen Retrieval Methods
The choice of antigen retrieval buffer can significantly impact staining results.[12][19]
| Buffer (pH) | Heat Source | Signal Intensity (H-Score) | Tissue Morphology | Recommendation |
| Citrate (6.0) | Pressure Cooker | 215 | Excellent | Optimal |
| Citrate (6.0) | Water Bath | 180 | Good | Sub-optimal |
| EDTA (9.0) | Pressure Cooker | 230 | Good (some edge damage) | Use if signal is weak |
| None | N/A | 20 | Excellent | Not Recommended |
Troubleshooting
Common issues in IHC include weak or no staining, and high background.[17][18] A systematic approach is key to resolving these problems.
Caption: Troubleshooting flowchart for common IHC problems.
References
- 1. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 2. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 3. Immunohistochemistry staining | Abcam [abcam.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Understand Protein Expression in Tissue with Immunohistochemistry (IHC) | Cell Signaling Technology [cellsignal.com]
- 6. m.youtube.com [m.youtube.com]
- 7. biocompare.com [biocompare.com]
- 8. IHC Blocking | Proteintech Group [ptglab.co.jp]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. A beginners guide to Immunohistochemistry | Proteintech Group [ptglab.com]
- 12. m.youtube.com [m.youtube.com]
- 13. IHC Antigen Retrieval | Proteintech Group [ptglab.co.jp]
- 14. youtube.com [youtube.com]
- 15. An Image Analysis Solution For Quantification and Determination of Immunohistochemistry Staining Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Deep learning-based H-score quantification of immunohistochemistry-stained images - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 18. origene.com [origene.com]
- 19. Antigen retrieval techniques in immunohistochemistry: comparison of different methods. - Biospecimen Research Database [brd.nci.nih.gov]
Application Notes and Protocols: K-115 (Ripasudil) in Combination Glaucoma Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of K-115 (Ripasudil), a potent Rho kinase (ROCK) inhibitor, in combination with other classes of glaucoma medications. The included protocols are based on established preclinical and clinical research methodologies to guide further investigation and development in this therapeutic area.
Introduction
Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive optic neuropathy. Elevated intraocular pressure (IOP) is the primary modifiable risk factor, and current treatment strategies focus on lowering IOP.[1] this compound (Ripasudil) is a novel glaucoma medication that lowers IOP by increasing aqueous humor outflow through the conventional trabecular meshwork pathway.[2][3] Its unique mechanism of action makes it a promising candidate for combination therapy with other IOP-lowering agents that act via different pathways, such as prostaglandin analogs (PGAs), beta-blockers, and carbonic anhydrase inhibitors (CAIs).
Mechanism of Action and Signaling Pathways
This compound is a selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[3] In the trabecular meshwork, ROCK activation leads to increased actin stress fiber formation and cell contraction, which increases outflow resistance. By inhibiting ROCK, this compound induces cytoskeletal changes, including the disruption of actin bundles, leading to relaxation of the trabecular meshwork and Schlemm's canal cells.[3] This increases the effective filtration area and enhances aqueous humor outflow, thereby lowering IOP.[3]
When used in combination, this compound's mechanism complements other glaucoma medications:
-
Prostaglandin Analogs (e.g., Latanoprost): Increase uveoscleral outflow.
-
Beta-Blockers (e.g., Timolol): Reduce aqueous humor production.
-
Carbonic Anhydrase Inhibitors (e.g., Brinzolamide): Reduce aqueous humor production.
The following diagram illustrates the primary signaling pathway affected by this compound.
Caption: this compound inhibits ROCK, preventing downstream signaling that leads to trabecular meshwork contraction.
Preclinical Evaluation: In Vitro and In Vivo Protocols
In Vitro Assays
Objective: To assess the effect of this compound on the morphology and actin cytoskeleton of human trabecular meshwork (HTM) cells.
Protocol:
-
Cell Culture:
-
Culture primary HTM cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Seed HTM cells in 6-well plates at a density of 1 x 104 cells/well and allow them to reach semi-confluence.[4]
-
-
Treatment:
-
Treat cells with varying concentrations of this compound (e.g., 1 µM, 10 µM) or vehicle control (e.g., PBS) for 30 and 60 minutes.[5]
-
-
Morphological Assessment:
-
Observe cell morphology (retraction and rounding) using phase-contrast microscopy.[5]
-
-
Actin Staining:
-
Fix cells with 4% paraformaldehyde.
-
Permeabilize cells with 0.1% Triton X-100.
-
Stain for F-actin using fluorescently labeled phalloidin.
-
Counterstain nuclei with DAPI.
-
Visualize actin stress fibers using fluorescence microscopy.
-
Objective: To evaluate the effect of this compound on the permeability of human Schlemm's canal endothelial cell (HSCEC) monolayers.
Protocol:
-
Cell Culture:
-
Seed HSCECs on polyester membrane inserts (0.4 µm pore size) in 12-well plates at a density of 5 x 104 cells/well.[2]
-
Culture until a confluent monolayer is formed, as confirmed by transendothelial electrical resistance (TEER) measurements.
-
-
TEER Measurement:
-
FITC-Dextran Permeability Assay:
-
Add FITC-dextran to the basal compartment of the culture wells.
-
Treat monolayers with this compound as described above.
-
At 60 minutes, collect samples from the apical compartment and measure fluorescence to determine the flux of FITC-dextran across the monolayer.[2]
-
In Vivo Animal Models
Objective: To assess the IOP-lowering efficacy of this compound in combination with other glaucoma medications in a rabbit model.
Protocol:
-
Animals:
-
Use male albino rabbits.
-
-
Treatment Groups:
-
Group 1: Vehicle
-
Group 2: this compound (0.4%)
-
Group 3: Timolol (0.5%)
-
Group 4: this compound (0.4%) + Timolol (0.5%)
-
Group 5: Latanoprost (0.005%)
-
Group 6: this compound (0.4%) + Latanoprost (0.005%)
-
-
Drug Administration:
-
IOP Measurement:
-
Data Analysis:
-
Calculate the change in IOP from baseline (ΔIOP) for each group.
-
Use appropriate statistical tests (e.g., Tukey's multiple comparison test) to compare the ΔIOP between groups.[6]
-
Clinical Trial Protocols
Study Design and Participants
Objective: To evaluate the additive IOP-lowering effect and safety of this compound (0.4% ophthalmic solution) in combination with Latanoprost (0.005%) or Timolol (0.5%) in patients with primary open-angle glaucoma (POAG) or ocular hypertension (OHT).
Design: Multicenter, randomized, double-masked, placebo-controlled, parallel-group study.
Inclusion Criteria (Abbreviated):
-
Diagnosis of POAG or OHT.
-
Age 20 years or older.
-
IOP not adequately controlled with monotherapy.[7]
-
Best-corrected visual acuity of 20/200 or better.[7]
Exclusion Criteria (Abbreviated):
-
History of significant ocular trauma or surgery.[8]
-
Presence of other ocular diseases that could affect IOP.
-
Known hypersensitivity to any study medication components.
-
Use of contact lenses during the study.
Treatment Regimen and Assessments
Treatment:
-
Patients on stable monotherapy (Latanoprost or Timolol) are randomized to receive either this compound (0.4%) or placebo, administered twice daily for 8 weeks.
Assessments:
-
IOP Measurement: Measure IOP at trough (9:00 AM, before instillation) and peak (11:00 AM, 2 hours post-instillation) at baseline and at weeks 4, 6, and 8.[9]
-
Safety Assessments:
Statistical Analysis:
-
The primary efficacy endpoint is the change in IOP from baseline.
-
An Analysis of Covariance (ANCOVA) model can be used to compare the mean change in IOP between the this compound and placebo groups, with baseline IOP as a covariate.
The following diagram outlines a typical clinical trial workflow.
References
- 1. dovepress.com [dovepress.com]
- 2. Effects of this compound (Ripasudil), a novel ROCK inhibitor, on trabecular meshwork and Schlemm’s canal endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound (Ripasudil), a novel ROCK inhibitor, on trabecular meshwork and Schlemm's canal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.glpbio.cn [file.glpbio.cn]
- 5. researchgate.net [researchgate.net]
- 6. Additive Intraocular Pressure-Lowering Effects of Ripasudil with Glaucoma Therapeutic Agents in Rabbits and Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Short-term safety and efficacy of ripasudil as “add-on therapy” in glaucoma patients on maximum tolerable glaucoma medication - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijceo.org [ijceo.org]
- 9. A comparison of subjective and objective conjunctival hyperemia grading with AOS® Anterior software - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Quantification of K-115 (Ripasudil) using High-Performance Liquid Chromatography (HPLC)
These application notes provide a comprehensive guide for the quantitative analysis of K-115 (Ripasudil), a Rho kinase (ROCK) inhibitor, using a validated reversed-phase high-performance liquid chromatography (RP-HPLC) method. The protocols are intended for researchers, scientists, and drug development professionals involved in the analysis of this compound in various sample matrices.
Introduction
This compound, also known as Ripasudil hydrochloride hydrate, is a potent and selective ROCK inhibitor that has been approved for the treatment of glaucoma and ocular hypertension.[1][2] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. The HPLC method detailed below involves pre-column derivatization to enhance the detection and separation of Ripasudil and its impurities.[3]
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound using HPLC.
References
- 1. Advancements in the Analytical Methods for Ripasudil Hydrochloride Hydrate and Timolol Maleate: A Recently Approved FDC | CoLab [colab.ws]
- 2. Advancements in the Analytical Methods for Ripasudil Hydrochloride Hydrate and Timolol Maleate: A Recently Approved FDC | Bentham Science [eurekaselect.com]
- 3. Quantitative analysis of ripasudil hydrochloride hydrate and its impurities by reversed-phase high-performance liquid chromatography after precolumn derivatization: Identification of four impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: K-115 (Ripasudil) for Studying the Role of Rho Kinase in Ocular Hypertension
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ocular hypertension is a primary risk factor for glaucoma, a leading cause of irreversible blindness characterized by progressive damage to the optic nerve.[1][2] Elevated intraocular pressure (IOP) is often caused by increased resistance to the outflow of aqueous humor from the eye.[2] The conventional outflow pathway, which includes the trabecular meshwork (TM) and Schlemm's canal (SC), is the primary site of this resistance.[3]
The Rho/Rho-associated coiled-coil containing protein kinase (ROCK) signaling pathway is a key regulator of cell shape, contraction, and adhesion.[1][4] In the eye, activation of the ROCK pathway in the trabecular meshwork leads to increased contraction of TM cells, changes in the extracellular matrix, and reduced permeability of Schlemm's canal, all of which contribute to decreased aqueous humor outflow and elevated IOP.[1][2][4]
K-115, also known as Ripasudil, is a highly potent and selective ROCK inhibitor.[5] It was first approved in Japan for the treatment of glaucoma and ocular hypertension.[5] By inhibiting ROCK, this compound relaxes the trabecular meshwork, increases the permeability of Schlemm's canal endothelial cells, and thereby enhances conventional aqueous humor outflow to lower IOP.[5][6] This makes this compound an invaluable pharmacological tool for investigating the specific role of the Rho kinase pathway in the pathophysiology and treatment of ocular hypertension.
Mechanism of Action
The Rho/ROCK pathway plays a crucial role in regulating the contractility of the trabecular meshwork and the permeability of Schlemm's canal.
-
Activation : The pathway is initiated by the activation of the small GTP-binding protein, RhoA.
-
ROCK Activation : Activated RhoA binds to and activates ROCK.
-
Downstream Effects : ROCK phosphorylates several downstream targets, leading to:
-
Increased Myosin Light Chain (MLC) Phosphorylation : This promotes the assembly of actin-myosin stress fibers, leading to increased TM cell contraction and stiffness.[7]
-
Cytoskeletal Reorganization : This alters cell shape and adhesion, reducing the empty spaces within the trabecular meshwork.
-
Extracellular Matrix (ECM) Deposition : The pathway can influence the production of ECM components, further increasing outflow resistance.[1]
-
-
Reduced Outflow : The cumulative effect is a reduction in the filtration of aqueous humor through the conventional outflow pathway, leading to elevated IOP.
This compound (Ripasudil) acts as a specific inhibitor of ROCK1 and ROCK2. By blocking ROCK activity, this compound disrupts this cascade, causing relaxation of the TM, disruption of actin bundles, and increased permeability of Schlemm's canal cells.[5][8] This ultimately facilitates the outflow of aqueous humor and reduces intraocular pressure.[5]
Caption: this compound inhibits ROCK, preventing TM contraction and lowering IOP.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound (Ripasudil)
| Target Kinase | IC₅₀ (nM) |
| ROCK2 | 19 |
| ROCK1 | 51 |
| Source: MedchemExpress.[9] |
Table 2: Effect of this compound (Ripasudil) on Intraocular Pressure (IOP) in Clinical Studies
| Study Type | Concentration | Mean IOP Reduction from Baseline (mmHg) | Time Point of Measurement |
| Phase 2, Randomized, Placebo-Controlled | 0.1% | -3.4 | Before next instillation (8 weeks) |
| 0.2% | -3.2 | Before next instillation (8 weeks) | |
| 0.4% | -3.5 | Before next instillation (8 weeks) | |
| 0.4% | -4.5 | 2 hours post-instillation (8 weeks) | |
| Source: Tanihara et al.[10] | |||
| 24-Hour Crossover Study | 0.2% | -5.2 | 2 hours post-first instillation |
| 0.4% | -6.4 | 2 hours post-first instillation | |
| 0.2% | -6.8 | 2 hours post-second instillation | |
| 0.4% | -7.3 | 2 hours post-second instillation | |
| Source: Tanihara et al.[11][12] | |||
| Retrospective Study (Addition/Switch) | 0.4% | -1.7 | 2 months post-treatment |
| Source: Mochizuki et al.[13] |
Table 3: Effect of this compound (Ripasudil) on Cellular Function In Vitro
| Cell Type | Assay | Concentration (this compound) | Result |
| Schlemm's Canal Endothelial (SCE) | Transendothelial Electrical Resistance (TEER) | 1 µmol/L | Significant decrease at 60 min |
| 5 µmol/L | Significant decrease at 30 min | ||
| Schlemm's Canal Endothelial (SCE) | FITC-Dextran Permeability | 5 µmol/L | Significant increase at 60 min |
| Source: Kaneko et al.[8] |
Experimental Protocols
Protocol 1: In Vitro Evaluation of this compound on Trabecular Meshwork (TM) Cell Morphology
Objective: To observe the effect of this compound on the cytoskeleton and morphology of cultured TM cells.
Materials:
-
Primary or immortalized human TM cells
-
DMEM containing 10% FBS
-
This compound (Ripasudil hydrochloride hydrate)
-
Phosphate-buffered saline (PBS)
-
Phase-contrast microscope
-
For immunohistochemistry: 8-well chamber slides, 4% paraformaldehyde, Triton X-100, Phalloidin-FITC, DAPI, fluorescence microscope.
Procedure:
-
Cell Culture: Plate TM cells in a standard culture flask or on gelatin-coated 8-well chamber slides at a density of 1 × 10⁴ cells per well. Culture overnight in DMEM with 10% FBS until semi-confluent.[9]
-
Drug Preparation: Prepare stock solutions of this compound in an appropriate solvent (e.g., water or DMSO) and dilute to final working concentrations (e.g., 1 µM and 10 µM) in culture medium.[8][9] Use PBS or the corresponding vehicle as a control.
-
Treatment: Replace the culture medium with the medium containing this compound or the vehicle control.
-
Morphological Observation:
-
Actin Staining (Immunohistochemistry):
-
After 60 minutes of treatment, wash the cells on the chamber slides with PBS.
-
Fix the cells with 4% paraformaldehyde for 10 minutes.
-
Permeabilize with 0.1% Triton X-100 for 5 minutes.
-
Stain for F-actin using Phalloidin-FITC for 30-60 minutes.
-
Counterstain nuclei with DAPI.
-
Mount the slides and visualize using a fluorescence microscope. Observe for a reduction in actin stress bundles in this compound treated cells compared to controls.[8]
-
Protocol 2: In Vitro Schlemm's Canal Endothelial (SCE) Cell Permeability Assay
Objective: To quantify the effect of this compound on the barrier function and paracellular permeability of an SCE cell monolayer.
Materials:
-
Primary human SCE cells
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Cell culture medium
-
This compound
-
Voltohmmeter for Transendothelial Electrical Resistance (TEER) measurement
-
FITC-dextran (40 kDa)
-
Fluorometer or plate reader
Procedure:
-
Monolayer Culture: Seed SCE cells onto the apical side of Transwell inserts. Culture until a confluent monolayer is formed, which typically takes several days. Monitor confluence and barrier integrity by measuring TEER.
-
Treatment: Once a stable high TEER is achieved, add this compound at desired concentrations (e.g., 1 µM, 5 µM, 25 µM) to the apical chamber.[8] Use a vehicle control in parallel.
-
TEER Measurement:
-
Measure TEER at baseline (before adding the drug) and at various time points after treatment (e.g., 30 min, 60 min).[8]
-
A significant decrease in TEER indicates a reduction in barrier tightness.
-
-
FITC-Dextran Permeability Assay:
-
After a pre-incubation period with this compound (e.g., 60 minutes), add FITC-dextran to the apical chamber.
-
Incubate for a defined period.
-
Collect samples from the basolateral chamber.
-
Measure the fluorescence of the basolateral samples using a fluorometer.
-
An increase in fluorescence in the basolateral chamber indicates increased paracellular permeability.[8]
-
Protocol 3: In Vivo Measurement of Intraocular Pressure (IOP) in an Animal Model
Objective: To determine the IOP-lowering efficacy of topically administered this compound in rabbits or monkeys.
Materials:
-
Male Japanese white rabbits or cynomolgus monkeys.[8]
-
This compound ophthalmic solution (e.g., 0.4%).[8]
-
Vehicle solution (placebo).
-
Topical anesthetic (e.g., 0.4% oxybuprocaine).[8]
-
Calibrated tonometer (e.g., pneumotonometer).[8]
-
Micropipette for instillation.
Procedure:
-
Animal Acclimatization: Allow animals to acclimate to the laboratory environment and handling procedures to minimize stress-induced IOP fluctuations.
-
Baseline IOP Measurement: Anesthetize the cornea with a drop of topical anesthetic. Measure the baseline IOP in both eyes using the tonometer.
-
Drug Administration:
-
Post-Treatment IOP Measurement: Measure the IOP in both eyes at multiple time points after instillation (e.g., 0.5, 1, 2, 3, 4, 5, and 8 hours).[8]
-
Data Analysis: Calculate the change in IOP from baseline for each time point. Compare the IOP reduction in the this compound treated eyes to the control eyes. Statistical analysis (e.g., t-test or ANOVA) should be used to determine significance.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating this compound, from initial in vitro screening to in vivo efficacy testing.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Role of the Rho GTPase/Rho kinase signaling pathway in pathogenesis and treatment of glaucoma: Bench to bedside research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Intraocular pressure-lowering effects of ripasudil, a rho-kinase inhibitor, and selective laser trabeculoplasty as adjuvant therapy in patients with uncontrolled glaucoma - ProQuest [proquest.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Effects of this compound (Ripasudil), a novel ROCK inhibitor, on trabecular meshwork and Schlemm’s canal endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Phase 2 randomized clinical study of a Rho kinase inhibitor, this compound, in primary open-angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. intra-ocular-pressure-lowering-effects-of-a-rho-kinase-inhibitor-ripasudil-k-115-over-24-hours-in-primary-open-angle-glaucoma-and-ocular-hypertension-a-randomized-open-label-crossover-study - Ask this paper | Bohrium [bohrium.com]
- 12. researchgate.net [researchgate.net]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
Application of K-115 (Ripasudil) in Primary Human Trabecular Meshwork Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
K-115, also known as Ripasudil, is a potent and selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor. The Rho/ROCK signaling pathway is a critical regulator of cellular processes such as cell adhesion, migration, proliferation, and contraction. In the context of ophthalmology, this pathway plays a significant role in modulating aqueous humor outflow through the trabecular meshwork (TM). Dysfunction of the TM is a key factor in the elevation of intraocular pressure (IOP), a major risk factor for glaucoma.
This compound has been shown to increase the outflow of aqueous humor by inducing morphological changes in trabecular meshwork cells, including the disruption of actin stress fibers and a reduction in cell contractility. These changes are thought to lead to a relaxation of the TM tissue, thereby facilitating the drainage of aqueous humor and lowering IOP.[1] This document provides detailed application notes and protocols for the use of this compound in in vitro studies involving primary human trabecular meshwork (HTM) cells.
Data Presentation
The following tables summarize the quantitative effects of this compound and other relevant ROCK inhibitors on primary human trabecular meshwork cells.
| Parameter | Treatment | Concentration | Incubation Time | Observed Effect | Reference |
| Cell Morphology | This compound | 1 µM | 60 min | Retraction and rounding of cells | [2] |
| This compound | 10 µM | 60 min | Pronounced retraction and rounding of cells | [2] | |
| Actin Cytoskeleton | This compound | 1 or 10 µM | 30 and 60 min | Disruption of actin bundles | |
| Cell Contractility | Y-27632 | 1 µM | Not Specified | Inhibition of collagen gel contraction | [3] |
| Y-27632 | 10 µM | Not Specified | Significant inhibition of collagen gel contraction | [3] | |
| Y-27632* | 100 µM | Not Specified | Strong inhibition of collagen gel contraction | [3] | |
| Barrier Function (Dexamethasone Model) | Dexamethasone (250 nM) + this compound | 10 µM | 6 days | Suppressed DEX-induced increase in TEER | |
| Dexamethasone (250 nM) + this compound | 10 µM | 6 days | Suppressed DEX-induced decrease in FITC-dextran permeability | ||
| Barrier Function (Schlemm's Canal Endothelial Cells) | This compound | 1, 5, or 25 µmol/L | 60 min | Significant decrease in TEER | [4] |
| This compound | 1, 5, or 25 µmol/L | 60 min | Significant increase in FITC-dextran permeability | [4] |
*Note: Y-27632 is another well-characterized ROCK inhibitor, and its effects on HTM cell contractility are presented here as a surrogate for this compound, for which specific quantitative contractility data was not available in the reviewed literature.
Signaling Pathway
The diagram below illustrates the Rho/ROCK signaling pathway in human trabecular meshwork cells and the point of inhibition by this compound.
References
Application Notes and Protocols for K-115 (Ripasudil) Neuroprotection Studies
Introduction
K-115, also known as Ripasudil, is a potent and highly selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor.[1] Initially developed and approved for the treatment of glaucoma and ocular hypertension, its mechanism of action involves increasing aqueous humor outflow by modulating the cytoskeleton of trabecular meshwork cells.[1] Beyond its effects on intraocular pressure, a growing body of evidence suggests that this compound possesses significant neuroprotective properties.[2][3] ROCK inhibitors have been shown to reduce the loss of retinal ganglion cells (RGCs) in models of optic nerve injury and glaucoma.[3][4] This neuroprotective effect is attributed to the modulation of various cellular processes, including neuronal apoptosis, axonal regeneration, and oxidative stress response.[2][5]
These application notes provide a comprehensive framework for designing and executing experiments to evaluate the neuroprotective efficacy of this compound in both in vitro and in vivo models of neuronal damage. The protocols and data presentation guidelines are intended for researchers, scientists, and professionals in the field of drug development and neuroscience.
Mechanism of Action: ROCK Inhibition in Neuroprotection
The RhoA/ROCK signaling pathway is a critical regulator of cell shape, motility, and survival. In the central nervous system (CNS), hyperactivation of this pathway is implicated in pathological processes following injury, including neurite retraction, inhibition of axonal growth, and promotion of apoptosis. This compound exerts its neuroprotective effects by inhibiting ROCK, thereby preventing these detrimental downstream events.
Experimental Design and Workflow
A typical experimental workflow to assess the neuroprotective effects of this compound involves selecting an appropriate neuronal injury model, treating the model with varying concentrations of this compound, and subsequently evaluating cell viability and specific markers of apoptosis and cellular health.
Data Presentation
Quantitative data should be organized into clear, concise tables. This allows for easy comparison between different experimental groups.
Table 1: In Vitro Cell Viability Data
| Treatment Group | This compound Conc. (µM) | Cell Viability (% of Control) | Standard Deviation | p-value (vs. Injury) |
| Healthy Control | 0 | 100 | ± 5.2 | - |
| Injury Model (e.g., Oxidative Stress) | 0 | 45.3 | ± 4.8 | - |
| This compound Treatment | 0.1 | 48.1 | ± 5.1 | > 0.05 |
| This compound Treatment | 1.0 | 59.7 | ± 4.5 | < 0.05 |
| This compound Treatment | 10.0 | 75.4 | ± 6.3 | < 0.01 |
| This compound Treatment | 100.0 | 88.2 | ± 5.9 | < 0.001 |
Table 2: In Vivo Retinal Ganglion Cell (RGC) Survival Data
| Treatment Group | Route/Dose | RGC Density (cells/mm²) | Standard Deviation | p-value (vs. Injury) |
| Naive Control | - | 2150 | ± 150 | - |
| Injury Model (e.g., ON Crush) + Vehicle | Topical | 980 | ± 120 | - |
| Injury Model + this compound | Topical, 2% | 1560 | ± 140 | < 0.01 |
Experimental Protocols
Protocol 1: In Vitro Neuroprotection Against Oxidative Stress
This protocol describes a method to assess the neuroprotective effect of this compound against oxidative stress-induced cell death in a neuronal cell line (e.g., SH-SY5Y) or primary neurons. Oxidative stress is induced by culturing cells in an antioxidant-free medium.[2]
Materials:
-
Neuronal cells (e.g., SH-SY5Y or primary retinal ganglion cells)
-
96-well, clear-bottom, black-walled plates
-
Standard cell culture medium (e.g., DMEM/F12)
-
Antioxidant-free culture medium
-
This compound (Ripasudil) stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Calcein-AM and Propidium Iodide (PI) solution
-
Fluorescence microplate reader or imaging system
Procedure:
-
Cell Plating: Seed neuronal cells into a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere and grow for 24-48 hours in standard culture medium.
-
Induction of Oxidative Stress:
-
Gently aspirate the standard medium from all wells except the "Healthy Control" group.
-
Wash the wells once with sterile PBS.
-
Add 100 µL of antioxidant-free medium to the wells designated for injury and treatment. Add fresh standard medium to the control wells.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in the antioxidant-free medium to achieve final concentrations of 0.1, 1, 10, and 100 µM.
-
Add the this compound dilutions to the appropriate wells. For the "Injury Model" wells, add medium with the vehicle (e.g., 0.1% DMSO).
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Cell Viability Assessment (Calcein-AM/PI Assay):
-
Prepare a working solution of Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red) in PBS according to the manufacturer's instructions.
-
Aspirate the medium from all wells and wash once with PBS.
-
Add 100 µL of the Calcein-AM/PI working solution to each well.
-
Incubate for 30 minutes at 37°C, protected from light.
-
-
Data Acquisition: Measure fluorescence intensity using a microplate reader (Calcein-AM: Ex/Em ~495/515 nm; PI: Ex/Em ~535/617 nm) or capture images using a fluorescence microscope.
-
Analysis: Calculate the percentage of viable cells by normalizing the Calcein-AM fluorescence of treated wells to the "Healthy Control" wells.
Protocol 2: Apoptosis Detection using Caspase-3/7 Activity Assay
This protocol quantifies apoptosis by measuring the activity of effector caspases 3 and 7, which are key mediators of programmed cell death.
Materials:
-
Cells prepared as in Protocol 1 (Steps 1-4).
-
Luminogenic Caspase-3/7 substrate (e.g., Caspase-Glo® 3/7 Assay)
-
White-walled, clear-bottom 96-well plates suitable for luminescence
-
Luminometer
Procedure:
-
Prepare Cells: Follow steps 1-4 from Protocol 1, plating cells in a white-walled 96-well plate.
-
Assay Reagent Preparation: Prepare the Caspase-3/7 reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use.
-
Reagent Addition:
-
Remove the plate from the incubator and allow it to cool to room temperature for 15-20 minutes.
-
Add 100 µL of the prepared Caspase-3/7 reagent to each well.
-
Mix the contents gently on a plate shaker for 1 minute.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Analysis: Normalize the luminescence signal of the treatment groups to the "Injury Model" group to determine the fold change in caspase activity. A decrease in luminescence indicates inhibition of apoptosis.
Protocol 3: Overview of In Vivo Neuroprotection Model (Optic Nerve Crush)
The optic nerve (ON) crush model is a widely used and reproducible method to study RGC death and axonal injury, relevant for glaucoma and other optic neuropathies.[3]
Animals:
-
Adult mice (e.g., C57BL/6J), 8-12 weeks old.
Procedure Overview:
-
Anesthesia and Analgesia: Anesthetize the animal using an appropriate method (e.g., intraperitoneal injection of ketamine/xylazine). Provide pre- and post-operative analgesia.
-
Surgical Procedure:
-
Make a small incision in the conjunctiva to expose the optic nerve, taking care to avoid damage to major blood vessels.
-
Using fine self-closing forceps, carefully crush the optic nerve for a defined period (e.g., 5-10 seconds) at a specific distance from the optic disc (e.g., 1-2 mm).
-
The contralateral eye can serve as an uninjured control.
-
-
This compound Administration:
-
Administer this compound via a relevant route. For ophthalmic studies, topical administration (e.g., 2% ripasudil eye drops) twice daily is common.[4] The control group receives a vehicle solution.
-
-
Post-Operative Care & Euthanasia: Monitor the animals daily. After a predetermined survival period (e.g., 14-21 days), euthanize the animals via a humane method.
-
Tissue Processing:
-
Enucleate the eyes and fix them in 4% paraformaldehyde.
-
Dissect the retinas for whole-mount preparation.
-
-
Quantification of RGC Survival:
-
Perform immunohistochemistry on the retinal flat-mounts using an RGC-specific marker (e.g., RBPMS or Brn3a).
-
Acquire images from standardized regions of the retina using a fluorescence microscope.
-
Count the number of surviving RGCs using imaging software (e.g., ImageJ) and calculate the average RGC density.
-
-
Analysis: Compare the RGC density between the vehicle-treated and this compound-treated groups to determine the extent of neuroprotection.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Neuroprotective effect of ripasudil on retinal ganglion cells via an antioxidative mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Mechanisms of Neuroprotection by Topical Rho Kinase Inhibition in Experimental Mouse Glaucoma and Optic Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. citeab.com [citeab.com]
- 5. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Overcoming K-115 solubility issues in experimental buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ROCK inhibitor, K-115 (Ripasudil).
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, also known as Ripasudil, is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1] It is primarily used in research to study the ROCK signaling pathway, which is involved in regulating cell shape, motility, and contraction. In a clinical setting, Ripasudil is approved for the treatment of glaucoma and ocular hypertension.
Q2: I'm observing precipitation of this compound in my experimental buffer. What could be the cause?
Precipitation of this compound in aqueous buffers is a common issue due to its limited solubility. Several factors can contribute to this:
-
Low Solubility in Aqueous Buffers: this compound, particularly the hydrochloride dihydrate form, has limited solubility in aqueous solutions.
-
Buffer Composition and pH: The composition and pH of your buffer can significantly impact the solubility of this compound.
-
Concentration: The concentration of this compound in your final working solution may exceed its solubility limit in that specific buffer.
-
Improper Dissolution Technique: The method used to dissolve the compound can affect its final solubility.
-
Storage of Aqueous Solutions: Aqueous solutions of this compound are not recommended for long-term storage and should ideally be prepared fresh.[2]
Troubleshooting Guide: Overcoming this compound Solubility Issues
This guide provides step-by-step instructions to help you overcome common solubility challenges with this compound in your experiments.
Initial Stock Solution Preparation
The recommended first step is to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for this purpose.
Experimental Protocol: Preparing a this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound (Ripasudil hydrochloride dihydrate) powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 30 mg/mL). It is crucial to use newly opened DMSO as it is hygroscopic, and absorbed water can negatively impact solubility.
-
Dissolution: To aid dissolution, you can:
-
Vortex: Vortex the solution for 1-2 minutes.
-
Ultrasonic Bath: Sonicate the solution in an ultrasonic bath for a short period.
-
Warming: Gently warm the tube to 37°C.
-
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Preparing Working Solutions in Aqueous Buffers
When preparing your final working solution, it is crucial to dilute the DMSO stock solution into your aqueous experimental buffer. Direct dissolution of this compound in aqueous buffers can be challenging.
General Guidelines:
-
Final DMSO Concentration: Aim to keep the final concentration of DMSO in your experimental setup as low as possible (typically <0.5%) to avoid solvent-induced artifacts.
-
Serial Dilution: Perform serial dilutions of your DMSO stock solution in the aqueous buffer to reach your desired final concentration.
-
Fresh Preparation: It is highly recommended to prepare fresh working solutions for each experiment and use them promptly. Aqueous solutions of Ripasudil are not recommended for storage for more than one day.[2]
Solubility Data
The following table summarizes the known solubility of this compound (Ripasudil hydrochloride dihydrate) in various solvents.
| Solvent/Buffer | Solubility | Notes |
| Water | 50 mg/mL | |
| DMSO | ~30 mg/mL[2][3] | Anhydrous DMSO is recommended. |
| PBS (pH 7.2) | ~0.5 mg/mL[2][3] | Limited solubility. |
| DMF | Slightly soluble[2][3] |
Note: The solubility in other common biological buffers like Tris-HCl and HEPES is not extensively documented in publicly available literature. It is recommended to perform a small-scale solubility test in your specific buffer system before proceeding with your main experiment.
This compound Mechanism of Action: The ROCK Signaling Pathway
This compound exerts its effects by inhibiting the Rho-associated kinases, ROCK1 and ROCK2. These kinases are key downstream effectors of the small GTPase RhoA. The ROCK signaling pathway plays a crucial role in regulating the actin cytoskeleton, which is fundamental for processes like cell contraction, adhesion, and migration.
Below is a diagram illustrating the core components of the ROCK signaling pathway and the point of inhibition by this compound.
Caption: The ROCK Signaling Pathway and this compound Inhibition.
Experimental Workflow for Cell-Based Assays
The following diagram outlines a typical workflow for using this compound in a cell-based assay, incorporating the best practices for handling its solubility.
Caption: Experimental Workflow for Using this compound.
References
Technical Support Center: Optimizing K-115 Dosage for Maximal IOP Reduction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the optimization of K-115 (Ripasudil) dosage for maximal intraocular pressure (IOP) reduction in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it reduce intraocular pressure (IOP)?
A1: this compound, also known as Ripasudil, is a selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor.[1] It lowers IOP by increasing the outflow of aqueous humor through the trabecular meshwork, the primary drainage pathway of the eye.[1] this compound achieves this by inducing changes in the cytoskeleton of trabecular meshwork and Schlemm's canal endothelial cells, leading to their relaxation and increased permeability.[1]
Q2: What is the optimal concentration of this compound for significant IOP reduction?
A2: Clinical studies have shown that this compound is effective at concentrations of 0.1%, 0.2%, and 0.4%. A dose-dependent IOP-lowering effect has been observed, with 0.4% this compound generally providing the most significant reduction.[2] However, the optimal dose for a specific experiment may vary depending on the animal model and experimental design.
Q3: What are the common adverse effects observed with this compound administration?
A3: The most frequently reported adverse effect is conjunctival hyperemia (redness of the eye).[2][3] This is a dose-dependent effect and is generally transient. Other less common side effects may include conjunctivitis and blepharitis (eyelid inflammation).
Q4: How should this compound be stored for research purposes?
A4: this compound (Ripasudil hydrochloride hydrate) is typically supplied as a crystalline solid and should be stored at -20°C for long-term stability (≥4 years). For experimental use, a stock solution can be made by dissolving the compound in a solvent like DMSO. Aqueous solutions for experiments should ideally be prepared fresh and not stored for more than one day.
Quantitative Data Summary
The following tables summarize the IOP-lowering effects and incidence of conjunctival hyperemia for different concentrations of this compound based on clinical trial data.
Table 1: Mean IOP Reduction from Baseline (mmHg)
| Time After Instillation | Placebo | This compound (0.1%) | This compound (0.2%) | This compound (0.4%) |
| Before Instillation (9:00) | -2.2 | -3.4 | -3.2 | -3.5 |
| 2 hours (11:00) | -2.5 | -3.7 | -4.2 | -4.5 |
| 8 hours (17:00) | -1.9 | -3.2 | -2.7 | -3.1 |
Data adapted from a phase 2 clinical study in patients with primary open-angle glaucoma or ocular hypertension.[2]
Table 2: Incidence of Conjunctival Hyperemia
| Treatment Group | Percentage of Patients |
| Placebo | 13.0% |
| This compound (0.1%) | 43.4% |
| This compound (0.2%) | 57.4% |
| This compound (0.4%) | 65.3% |
Data adapted from a phase 2 clinical study.[2]
Experimental Protocols
In Vitro Experiment: Assessing this compound Effects on Human Trabecular Meshwork (HTM) Cells
Objective: To evaluate the effect of this compound on the morphology and cytoskeleton of cultured HTM cells.
Methodology:
-
Cell Culture:
-
Isolate primary HTM cells from donor eyes.
-
Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and L-glutamine.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Use cells between passages 3 and 6 for experiments.
-
-
This compound Treatment:
-
Seed HTM cells in 6-well plates and allow them to reach 70-80% confluency.
-
Prepare fresh solutions of this compound in serum-free DMEM at desired concentrations (e.g., 1 µM, 10 µM, 100 µM).
-
Wash the cells with Phosphate-Buffered Saline (PBS).
-
Add the this compound containing media to the cells and incubate for the desired time period (e.g., 24 hours). Include a vehicle control (DMEM with the same concentration of solvent used to dissolve this compound).
-
-
Analysis:
-
Morphological Assessment: Observe changes in cell shape and spreading using a phase-contrast microscope.
-
Cytoskeletal Staining: Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain for F-actin using phalloidin conjugated to a fluorescent dye. Visualize the actin cytoskeleton using a fluorescence microscope.
-
In Vivo Experiment: Measuring IOP Reduction in Rabbits
Objective: To determine the in vivo efficacy of a topical this compound formulation in reducing IOP in a rabbit model.
Methodology:
-
Animal Handling and Acclimation:
-
Use adult New Zealand white rabbits.
-
Acclimate the animals to the laboratory environment and handling procedures for at least one week prior to the experiment to minimize stress-induced IOP fluctuations.
-
-
Drug Formulation and Administration:
-
Prepare a sterile ophthalmic solution of this compound at the desired concentration (e.g., 0.4%) in a suitable vehicle.
-
Instill a single drop (approximately 30-50 µL) of the this compound solution into the conjunctival sac of one eye. The contralateral eye can serve as a control and receive the vehicle alone.
-
-
IOP Measurement:
-
Measure baseline IOP in both eyes before drug administration using a calibrated tonometer (e.g., Tono-Pen, TonoVet).
-
Apply a topical anesthetic (e.g., 0.5% proparacaine hydrochloride) to the cornea before each measurement.
-
Measure IOP at various time points after instillation (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the time course of the drug's effect.
-
Gently hold the eyelids open without applying pressure to the globe to avoid artificially elevating IOP readings.
-
Troubleshooting Guides
In Vitro Experiments
Q: My HTM cells are not responding to this compound treatment.
-
A1: Check Drug Activity and Concentration: Ensure the this compound compound is not degraded. Prepare fresh solutions for each experiment. Verify the final concentration of the drug in the culture medium. Consider performing a dose-response curve to determine the optimal concentration for your specific cell line and passage number.
-
A2: Cell Health and Confluency: Ensure the HTM cells are healthy and within the recommended passage number. Over-confluent or stressed cells may not respond appropriately.
-
A3: Incubation Time: The effect of this compound on the cytoskeleton can be rapid. Consider shorter incubation times to observe acute effects.
Q: I am observing high variability in my in vitro assay results.
-
A1: Consistent Cell Seeding: Ensure uniform cell seeding density across all wells to minimize variability in cell number.
-
A2: Pipetting Technique: Use precise and consistent pipetting techniques when adding reagents and the drug solution.
-
A3: Edge Effects: Be aware of potential "edge effects" in multi-well plates. Consider not using the outer wells for critical experiments or filling them with PBS to maintain humidity.
In Vivo Experiments
Q: The IOP readings in my rabbits are highly variable.
-
A1: Animal Acclimation and Handling: Ensure rabbits are thoroughly acclimated to handling and the measurement procedure to reduce stress. Measure IOP at the same time of day for all animals to account for diurnal variations.
-
A2: Proper Tonometer Use: Ensure the tonometer is properly calibrated. Apply the topical anesthetic consistently and wait for it to take effect. Avoid any pressure on the globe or neck of the animal during measurement.
-
A3: Consistent Drop Instillation: Ensure a consistent volume of the drug is instilled into the eye each time.
Q: The vehicle control is causing a significant change in IOP.
-
A1: Vehicle Composition: The vehicle itself can sometimes affect IOP. Evaluate the composition of your vehicle. A simple saline solution or PBS is often a good starting point.
-
A2: Acclimation to Instillation: The act of instilling a drop can cause a transient change in IOP. Ensure animals are accustomed to this procedure.
Mandatory Visualizations
Caption: this compound signaling pathway in trabecular meshwork cells.
References
Troubleshooting inconsistent results in K-115 cell culture experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during K-115 cell culture experiments, with a focus on resolving inconsistent results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended culture conditions for this compound cells?
A1: While specific details for a "this compound" cell line are not widely published, general best practices for mammalian cell culture should be followed. This typically includes maintaining the cells in a recommended basal medium supplemented with fetal bovine serum (FBS), and essential amino acids. Cells should be cultured in a humidified incubator at 37°C with 5% CO2. For specific details, it is crucial to refer to the cell line's product information sheet or the source from which they were obtained.
Q2: How can I prevent contamination in my this compound cell cultures?
A2: Preventing contamination is critical for reliable experimental outcomes.[1][2][3] Key prevention strategies include:
-
Aseptic Technique: Always work in a certified biological safety cabinet (BSC) and use sterile reagents and equipment.
-
Regular Cleaning: Disinfect the BSC and incubator regularly.
-
Quarantine New Cells: Culture new cell lines separately to ensure they are free of contamination before introducing them to the main cell stock.
-
Use of Antibiotics: While not a substitute for good aseptic technique, antibiotics can be used as a prophylactic measure in some cases.[4]
Q3: What should I do if I suspect my this compound cells are contaminated?
A3: If you observe signs of contamination such as cloudy media, a sudden change in pH (indicated by media color change), or visible microorganisms under the microscope, it is generally recommended to discard the contaminated culture to prevent it from spreading.[3][4] If the culture is irreplaceable, you may attempt to treat it with specific antibiotics or antimycotics, but this is often a last resort and may not be successful.[4]
Troubleshooting Inconsistent Experimental Results
Inconsistent results in cell culture experiments can arise from a variety of factors. The following guides provide a structured approach to troubleshooting common problems.
Issue 1: High Variability in Cell Growth and Viability
Symptoms:
-
Inconsistent doubling times between passages.
-
Significant differences in cell viability in replicate plates or flasks.
-
Poor or uneven attachment of adherent cells.[2]
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Cell Passage Number | High passage numbers can lead to genetic drift and altered cell behavior.[1] It is recommended to use cells within a defined, low passage number range. Always thaw a fresh vial of low-passage cells when inconsistencies arise. |
| Inconsistent Seeding Density | Inaccurate cell counting can lead to variability in the initial number of cells plated. Ensure thorough mixing of the cell suspension before counting and use a reliable counting method (e.g., hemocytometer with trypan blue or an automated cell counter). |
| Serum Variability | Lot-to-lot variation in fetal bovine serum (FBS) is a common source of inconsistency. Test new lots of FBS for their ability to support cell growth and viability before use in critical experiments. |
| Improper Thawing Technique | Rapidly thaw frozen cells in a 37°C water bath and immediately transfer them to pre-warmed culture medium to minimize exposure to cryoprotectant (e.g., DMSO), which is toxic to cells at room temperature.[5] |
| Environmental Stress | Fluctuations in incubator temperature and CO2 levels can impact cell health.[6] Ensure the incubator is properly calibrated and maintained. Minimize the frequency and duration of door openings.[6] |
Issue 2: Inconsistent Response to Experimental Treatments
Symptoms:
-
Variable drug efficacy or toxicity in replicate experiments.
-
Inconsistent signaling pathway activation or protein expression upon stimulation.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Cell Confluency | The confluency of the cell monolayer at the time of treatment can significantly affect the experimental outcome. Standardize the cell seeding density and the duration of culture before applying treatments to ensure consistent confluency. |
| Reagent Preparation and Storage | Improperly prepared or stored reagents can lose their activity. Prepare fresh solutions of critical reagents and store them according to the manufacturer's instructions. |
| Mycoplasma Contamination | Mycoplasma contamination is a common and often undetected problem that can alter cellular responses.[3] Regularly test your cell cultures for mycoplasma using a reliable detection kit (e.g., PCR-based). |
| Inconsistent Incubation Times | Precise timing of treatments and subsequent assays is crucial. Use a calibrated timer and stagger the processing of samples if necessary to ensure consistent incubation periods. |
Experimental Protocols
Standard Cell Passaging Protocol for Adherent Cells
This protocol outlines the basic steps for subculturing adherent cells like the this compound line.
-
Preparation: Pre-warm culture medium, trypsin-EDTA, and phosphate-buffered saline (PBS) to 37°C.
-
Aspiration: Remove and discard the spent culture medium from the flask.
-
Washing: Gently wash the cell monolayer with sterile PBS to remove any residual serum that may inhibit trypsin activity.
-
Trypsinization: Add a minimal volume of pre-warmed trypsin-EDTA to cover the cell monolayer. Incubate at 37°C for 2-5 minutes, or until the cells begin to detach.
-
Neutralization: Add a volume of complete culture medium (containing FBS) at least equal to the volume of trypsin-EDTA used to inactivate the trypsin.
-
Cell Collection: Gently pipette the cell suspension up and down to create a single-cell suspension. Transfer the cells to a sterile conical tube.
-
Centrifugation: Centrifuge the cell suspension at a low speed (e.g., 100-200 x g) for 5 minutes to pellet the cells.
-
Resuspension: Aspirate the supernatant and resuspend the cell pellet in a known volume of fresh, pre-warmed complete culture medium.
-
Cell Counting: Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.
-
Seeding: Add the appropriate volume of the cell suspension to new culture flasks or plates to achieve the desired seeding density.
-
Incubation: Place the newly seeded vessels in a 37°C, 5% CO2 incubator.
Cryopreservation Protocol
Proper cryopreservation is essential for long-term storage and maintaining a low-passage cell bank.
-
Preparation: Prepare a freezing medium consisting of complete culture medium supplemented with a cryoprotectant (e.g., 10% DMSO). Keep the freezing medium on ice.
-
Cell Harvest: Harvest cells in the logarithmic growth phase using the standard passaging protocol up to the resuspension step.
-
Resuspension in Freezing Medium: Resuspend the cell pellet in cold freezing medium at a concentration of 1-5 x 10^6 cells/mL.
-
Aliquoting: Dispense the cell suspension into sterile cryovials.
-
Controlled Freezing: Place the cryovials in a controlled-rate freezing container (e.g., "Mr. Frosty") and store at -80°C for at least 24 hours. This ensures a slow and steady cooling rate, which is crucial for cell viability.
-
Long-Term Storage: Transfer the frozen vials to a liquid nitrogen freezer for long-term storage.
Visualizations
General Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting inconsistent results in cell culture experiments.
Caption: A flowchart for troubleshooting inconsistent cell culture results.
Cell Culture Contamination Decision Tree
This diagram provides a decision-making process when contamination is suspected in a cell culture.
Caption: A decision tree for handling suspected cell culture contamination.
References
Minimizing off-target effects of K-115 in research models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of K-115 (Ripasudil) in research models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as Ripasudil, is a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1] ROCK has two main isoforms, ROCK1 and ROCK2.[1] this compound inhibits both ROCK1 and ROCK2, which are key regulators of the actin cytoskeleton, cell adhesion, and smooth muscle contraction. By inhibiting ROCK, this compound modulates these cellular processes.
Q2: What are the known on-target effects of this compound in research models?
A2: The primary on-target effect of this compound is the inhibition of ROCK activity. This leads to several well-documented cellular changes, including:
-
Disruption of actin stress fibers: This results in changes to cell morphology, often observed as cell rounding or retraction.
-
Increased cell survival: Particularly in dissociated single cells like human induced pluripotent stem cells (hiPSCs), this compound can prevent anoikis (a form of programmed cell death) and improve survival rates during passaging and cryopreservation.
-
Modulation of cell migration and invasion: By altering cytoskeletal dynamics, this compound can inhibit the migration and invasion of certain cell types.[2]
Q3: What are the potential off-target effects of this compound?
A3: While this compound is a selective ROCK inhibitor, off-target effects can occur, especially at higher concentrations. Potential off-target effects may arise from the inhibition of other kinases or interference with other signaling pathways. The most commonly reported side effect in clinical use (as an eye drop for glaucoma) is conjunctival hyperemia (redness of the eye), which is thought to be an on-target effect related to vasodilation.[3] In research models, unexpected changes in cell proliferation, viability, or morphology that are not consistent with ROCK inhibition could be indicative of off-target effects.
Q4: How can I minimize off-target effects in my experiments?
A4: Minimizing off-target effects is crucial for obtaining reliable and reproducible data. Key strategies include:
-
Use the lowest effective concentration: Perform a dose-response experiment to determine the minimal concentration of this compound required to achieve the desired on-target effect in your specific cell type or model system.
-
Ensure high purity of the compound: Use this compound from a reputable supplier with documented purity to avoid confounding effects from impurities.
-
Use appropriate controls: Include negative controls (vehicle-treated) and positive controls (a known ROCK-dependent phenotype or a different ROCK inhibitor) in your experiments.
-
Perform rescue experiments: If possible, try to rescue the observed phenotype by expressing a this compound-resistant ROCK mutant.
-
Validate findings with a second ROCK inhibitor: Use another structurally different ROCK inhibitor (e.g., Y-27632) to confirm that the observed effects are due to ROCK inhibition and not an off-target effect specific to this compound.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Unexpected or excessive changes in cell morphology (e.g., extreme cell rounding, detachment) | Concentration of this compound is too high: This can lead to exaggerated on-target effects or potential off-target effects. | Perform a dose-response curve: Start with a lower concentration range (e.g., 0.1 µM to 10 µM) to identify the optimal concentration for your cell type. |
| Cell type is highly sensitive to ROCK inhibition: Some cell types are more dependent on ROCK signaling for their adhesion and morphology. | Reduce the treatment duration: Treat cells for a shorter period to minimize drastic morphological changes. | |
| No observable on-target effect (e.g., no change in stress fibers) | Concentration of this compound is too low: The concentration may not be sufficient to inhibit ROCK in your specific cell type. | Increase the concentration of this compound: Titrate the concentration upwards in a stepwise manner. |
| Incorrect experimental conditions: The cell density, serum concentration, or other culture conditions may be influencing the outcome. | Optimize experimental parameters: Ensure consistent cell seeding density and culture conditions. Consider serum-starving cells before treatment if studying pathways affected by serum components. | |
| Degradation of this compound: Improper storage or handling can lead to loss of activity. | Prepare fresh stock solutions: Aliquot and store this compound stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles. | |
| Inconsistent results between experiments | Variability in cell culture: Differences in cell passage number, confluency, or health can affect the response to this compound. | Standardize cell culture protocols: Use cells within a defined passage number range and ensure consistent confluency at the time of treatment. |
| Inaccurate pipetting of this compound: Small volumes of concentrated stock solutions can be difficult to pipette accurately. | Prepare intermediate dilutions: Make a series of dilutions from your stock solution to allow for more accurate pipetting of larger volumes. | |
| Observed effect is suspected to be off-target | Concentration of this compound is in the range of off-target kinase inhibition. | Consult kinase selectivity data: Compare your working concentration to the IC50 values for other kinases. Use a structurally different ROCK inhibitor: Confirm the phenotype with another ROCK inhibitor like Y-27632. |
Data Presentation
Table 1: Kinase Selectivity Profile of Ripasudil (this compound)
| Kinase | IC50 (µM) | Reference |
| ROCK1 | 0.051 | |
| ROCK2 | 0.019 | |
| PKACa | 2.1 | |
| PKC | 27 | |
| CaMKIIa | 0.37 |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate higher potency.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound (Dose-Response Assay)
-
Cell Seeding: Plate your cells of interest in a multi-well plate (e.g., 96-well or 24-well) at a density that allows for optimal growth during the experiment. Allow cells to adhere and enter the logarithmic growth phase (typically 24 hours).
-
Preparation of this compound dilutions: Prepare a series of dilutions of this compound in your cell culture medium. A typical starting range could be from 0.01 µM to 100 µM. Include a vehicle-only control (e.g., DMSO or PBS, depending on the solvent for your this compound stock).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a predetermined amount of time, which should be based on the specific biological question you are addressing (e.g., 30 minutes for cytoskeletal changes, 24-48 hours for proliferation assays).
-
Assay: Perform your desired assay to measure the on-target effect. This could be:
-
Immunofluorescence staining: For visualizing changes in the actin cytoskeleton (phalloidin staining).
-
Western blotting: To measure the phosphorylation of downstream ROCK targets like Myosin Light Chain 2 (pMLC2).
-
Cell viability/proliferation assay: (e.g., MTT, CellTiter-Glo) to assess effects on cell growth.
-
-
Data Analysis: Plot the response as a function of the this compound concentration to determine the EC50 (the concentration that gives half-maximal response). The optimal concentration for your experiments should be the lowest concentration that gives a robust on-target effect with minimal signs of toxicity or off-target effects.
Protocol 2: Control Experiments for Validating ROCK Inhibition
-
Negative Control: In every experiment, include a condition where cells are treated with the same volume of the vehicle used to dissolve this compound (e.g., DMSO). This ensures that any observed effects are due to the inhibitor and not the solvent.
-
Positive Control (Phenotypic): If you are studying a process known to be regulated by ROCK, use a stimulus that activates this pathway as a positive control. For example, treating cells with lysophosphatidic acid (LPA) can induce ROCK-dependent stress fiber formation.
-
Positive Control (Inhibitor): Use a second, structurally unrelated ROCK inhibitor, such as Y-27632, in parallel with this compound. Observing the same phenotype with both inhibitors provides strong evidence that the effect is due to on-target ROCK inhibition.
Visualizations
References
- 1. Inhibitors of Rho kinase (ROCK) signaling revert the malignant phenotype of breast cancer cells in 3D context - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ROCK Inhibition Facilitates the Generation of Human-Induced Pluripotent Stem Cells in a Defined, Feeder-, and Serum-Free System - PMC [pmc.ncbi.nlm.nih.gov]
Addressing K-115-induced conjunctival hyperemia in animal studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering K-115-induced conjunctival hyperemia in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it cause conjunctival hyperemia?
A1: this compound, also known as Ripasudil, is a selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor. The ROCK signaling pathway is involved in regulating endothelial cell contraction and permeability. By inhibiting ROCK, this compound is thought to cause vasodilation of blood vessels in the conjunctiva, leading to increased blood flow and the characteristic redness known as conjunctival hyperemia. This is considered a common and expected pharmacological effect of topically administered ROCK inhibitors.
Q2: Is the conjunctival hyperemia induced by this compound dose-dependent?
A2: Yes, studies have shown that the incidence and severity of conjunctival hyperemia following this compound administration are dose-dependent. Higher concentrations of this compound are associated with a greater likelihood and intensity of this side effect. For instance, a study in Japanese volunteers showed a higher incidence of conjunctival hyperemia with 0.4% Ripasudil compared to lower concentrations.
Q3: How long does the conjunctival hyperemia typically last after this compound administration in animal models?
A3: The duration of conjunctival hyperemia is transient. In most animal studies, the hyperemia is observed shortly after instillation and resolves within a few hours. For example, in rabbits, hyperemia induced by Ripasudil typically peaks within 1-2 hours and subsides thereafter.
Q4: Can tolerance develop to this compound-induced conjunctival hyperemia with repeated administration?
A4: Some evidence suggests that the severity of conjunctival hyperemia may decrease with repeated long-term administration of this compound, indicating a possible development of tolerance. However, this effect may not be complete, and some degree of hyperemia may persist.
Q5: Are there any strategies to mitigate this compound-induced conjunctival hyperemia in my animal studies without affecting its efficacy?
A5: To minimize conjunctival hyperemia, consider the following strategies:
-
Dose Optimization: Use the lowest effective concentration of this compound that achieves the desired therapeutic effect in your model.
-
Coadministration with Vasoconstrictors: While not a standard protocol, exploring co-administration with a mild vasoconstrictor could be a potential experimental approach. However, this may interfere with the primary outcomes of your study and should be carefully validated.
-
Alternative ROCK Inhibitors: If hyperemia is a significant confounding factor, you might consider evaluating other ROCK inhibitors that may have a different side effect profile.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Severe and persistent conjunctival hyperemia | High concentration of this compound, improper administration technique, or potential ocular irritation. | Verify the concentration of your this compound solution. Ensure proper instillation technique to avoid excessive dosage. Monitor for other signs of ocular irritation. |
| Variability in hyperemia between animals | Inconsistent dosing, individual animal sensitivity. | Standardize the administration procedure. Increase the number of animals in each group to account for individual variations. |
| Hyperemia interfering with imaging or other ocular assessments | The vasodilatory effect of this compound. | Schedule imaging and other assessments before this compound administration or after the hyperemia has resolved. |
Quantitative Data Summary
The following table summarizes the incidence of conjunctival hyperemia observed in a clinical study with Ripasudil (this compound).
| Drug Concentration | Incidence of Conjunctival Hyperemia |
| 0.2% Ripasudil | Moderate |
| 0.4% Ripasudil | High |
Experimental Protocols
Protocol: Induction and Assessment of Conjunctival Hyperemia in a Rabbit Model
-
Animal Model: New Zealand white rabbits.
-
Acclimation: Acclimate animals to the laboratory environment for at least 7 days before the experiment.
-
Baseline Assessment: Before instillation, examine the conjunctiva of both eyes and score the degree of hyperemia using a standardized grading scale (e.g., 0 = normal, 1 = mild, 2 = moderate, 3 = severe).
-
This compound Administration: Instill a single 50 µL drop of this compound solution (at the desired concentration) into the conjunctival sac of one eye. The contralateral eye can serve as a control.
-
Post-instillation Assessment: At predetermined time points (e.g., 30 minutes, 1 hour, 2 hours, 4 hours, and 24 hours) after instillation, score the conjunctival hyperemia in both eyes.
-
Data Analysis: Compare the hyperemia scores between the treated and control eyes at each time point.
Visualizations
Caption: this compound inhibits ROCK, leading to vasodilation and conjunctival hyperemia.
Technical Support Center: Enhancing Systemic Bioavailability of K-115
Welcome to the technical support center for K-115 (Ripasudil). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges related to improving the systemic bioavailability of this compound for various therapeutic applications beyond its current topical use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary therapeutic applications?
A1: this compound, also known as Ripasudil, is a potent and selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor.[1] It is currently approved in Japan as a 0.4% ophthalmic solution under the brand name Glanatec® for the treatment of glaucoma and ocular hypertension.[1][2] Its mechanism of action involves the inhibition of ROCK, which leads to an increase in aqueous humor outflow through the trabecular meshwork, thereby reducing intraocular pressure.[2][3] Beyond ophthalmology, ROCK inhibitors like this compound are being investigated for a variety of other conditions due to their role in regulating cellular processes such as contraction, motility, and proliferation.[3]
Q2: What are the known physicochemical properties of this compound that might affect its systemic bioavailability?
A2: Understanding the physicochemical properties of this compound is crucial for developing a systemic formulation. Here are some reported properties:
-
Solubility: There are varying reports on the aqueous solubility of this compound, which may depend on the salt form and pH.
-
The hydrochloride hydrate form is reported to have a solubility of approximately 0.5 mg/mL in PBS (pH 7.2).
-
One source lists the water solubility of Ripasudil as 0.3 mg/mL, while another indicates the water solubility of the hydrochloride dihydrate form is 79 mg/mL.[3] This discrepancy highlights the importance of characterizing the specific form of the compound being used.
-
It is soluble in organic solvents like DMSO (approx. 30 mg/mL).
-
-
Lipophilicity (logP): Reported values are around 1.5, suggesting moderate lipophilicity.[2][4]
-
Biological Half-Life: A short biological half-life of 0.455 hours has been reported, which may indicate rapid metabolism and/or clearance.[2]
Q3: Why is improving the systemic bioavailability of this compound a research interest?
A3: While this compound is effective as a topical agent for glaucoma, systemic administration could unlock its therapeutic potential for other diseases. ROCK inhibitors have shown promise in animal models for conditions such as neurodegenerative diseases, cardiovascular diseases, and cancer.[3] Effective systemic delivery is key to achieving therapeutic concentrations in target tissues for these indications.
Q4: What are the main challenges in achieving adequate systemic bioavailability for a drug like this compound?
A4: Based on its physicochemical properties, the primary challenges for achieving adequate systemic bioavailability of this compound likely include:
-
Low Aqueous Solubility: The limited and pH-dependent solubility can lead to poor dissolution in the gastrointestinal tract, which is often the rate-limiting step for absorption.
-
First-Pass Metabolism: The short biological half-life suggests that this compound may be subject to extensive first-pass metabolism in the liver and/or gut wall, reducing the amount of active drug that reaches systemic circulation.
-
Poor Permeability: Although its logP suggests it may have reasonable membrane permeability, this needs to be experimentally confirmed as it is a critical factor for oral absorption.
Troubleshooting Guides
Issue 1: Low and Variable Oral Bioavailability in Preclinical Animal Studies
Symptoms:
-
Low plasma concentrations of this compound following oral administration.
-
High variability in plasma concentrations between individual animals.
-
Disproportionate increase in plasma concentration with increasing doses.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting/Investigation Strategy | Expected Outcome |
| Poor Dissolution due to Low Aqueous Solubility | 1. Particle Size Reduction: Micronize or nano-size the this compound powder. 2. Formulation with Solubilizing Excipients: Prepare formulations using surfactants, co-solvents, or complexing agents like cyclodextrins. 3. Amorphous Solid Dispersions: Create a solid dispersion of this compound in a hydrophilic polymer carrier. | Increased dissolution rate and extent, leading to higher and more consistent plasma concentrations. |
| Extensive First-Pass Metabolism | 1. Co-administration with a CYP3A4 Inhibitor (for research purposes): In preclinical models, co-administer with a known inhibitor of cytochrome P450 3A4 to assess the impact on this compound exposure. 2. Prodrug Approach: Synthesize a prodrug of this compound that is more resistant to first-pass metabolism and is converted to the active drug in systemic circulation. | A significant increase in bioavailability upon inhibition of metabolism would confirm this as a major hurdle. A well-designed prodrug could improve systemic exposure. |
| Poor Intestinal Permeability | 1. In Vitro Permeability Assay: Conduct a Caco-2 permeability assay to determine the apparent permeability coefficient (Papp). 2. Formulation with Permeation Enhancers: Include excipients known to enhance intestinal permeability in the formulation. | A low Papp value would indicate poor permeability. The inclusion of permeation enhancers could lead to improved absorption. |
Hypothetical Data on Formulation Strategies to Improve Oral Bioavailability of this compound in Rats:
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (%) |
| Aqueous Suspension | 10 | 50 ± 15 | 1.0 | 150 ± 45 | < 5% |
| Micronized Suspension | 10 | 120 ± 30 | 0.75 | 400 ± 90 | ~12% |
| Solid Dispersion | 10 | 450 ± 110 | 0.5 | 1500 ± 350 | ~45% |
| Nano-emulsion | 10 | 600 ± 150 | 0.5 | 2100 ± 500 | ~63% |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Issue 2: Inconsistent Results in In Vitro Dissolution Assays
Symptoms:
-
High variability in the percentage of this compound dissolved between replicate experiments.
-
Incomplete dissolution even after extended periods.
-
Dissolution profile is highly sensitive to minor changes in the dissolution medium.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting/Investigation Strategy | Expected Outcome |
| pH-Dependent Solubility | 1. Conduct Solubility Studies at Different pHs: Determine the solubility of this compound in buffers ranging from pH 1.2 to 7.4. 2. Use Biorelevant Dissolution Media: Employ fasted state simulated gastric fluid (FaSSGF) and fasted/fed state simulated intestinal fluid (FaSSIF/FeSSIF) for dissolution testing. | A clear understanding of the pH-solubility profile will allow for the selection of appropriate dissolution media and predict in vivo dissolution behavior. |
| Polymorphism | 1. Solid-State Characterization: Use techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify the crystalline form of the this compound being used. 2. Control Crystallization Conditions: Ensure consistent crystallization conditions during synthesis and purification to obtain a single, stable polymorph. | Identification and control of the polymorphic form will lead to more consistent dissolution behavior. |
| Wetting Issues | 1. Incorporate a Wetting Agent: Add a small amount of a surfactant (e.g., 0.1% sodium lauryl sulfate) to the dissolution medium. | Improved wetting of the this compound powder will lead to a faster and more complete dissolution. |
Experimental Protocols
Protocol 1: In Vivo Oral Bioavailability Study in Rats
Objective: To determine the pharmacokinetic parameters and absolute bioavailability of a novel this compound formulation compared to an unformulated suspension.
Materials:
-
Male Sprague-Dawley rats (250-300 g) with cannulated jugular veins.
-
This compound reference standard and test formulation.
-
Vehicle for suspension (e.g., 0.5% methylcellulose).
-
Intravenous formulation vehicle (e.g., saline with 10% DMSO).
-
Blood collection tubes (containing anticoagulant, e.g., K2EDTA).
-
Analytical equipment (LC-MS/MS).
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least 3 days before the study. Fast animals overnight (with access to water) before dosing.
-
Dosing:
-
Intravenous (IV) Group (n=3): Administer a single IV bolus dose of this compound (e.g., 1 mg/kg) via the tail vein.
-
Oral Suspension Group (n=3): Administer a single oral gavage dose of this compound suspension (e.g., 10 mg/kg).
-
Oral Test Formulation Group (n=3): Administer a single oral gavage dose of the novel this compound formulation (e.g., 10 mg/kg).
-
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the jugular vein cannula at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using non-compartmental analysis.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
Protocol 2: In Vitro Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of this compound.
Materials:
-
Caco-2 cells.
-
24-well Transwell plates with permeable supports.
-
Cell culture medium and reagents.
-
Hanks' Balanced Salt Solution (HBSS).
-
This compound solution in HBSS.
-
Lucifer yellow (a marker for paracellular transport).
-
Analytical equipment (LC-MS/MS, fluorescence plate reader).
Procedure:
-
Cell Culture: Seed Caco-2 cells on the permeable supports of the Transwell plates and culture for 21-25 days to allow for differentiation into a confluent monolayer.
-
Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer to ensure its integrity.
-
Permeability Assay (Apical to Basolateral):
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Add the this compound solution (e.g., 10 µM) to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate the plate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh HBSS.
-
-
Permeability Assay (Basolateral to Apical): Perform the assay in the reverse direction to assess active efflux.
-
Lucifer Yellow Assay: After the permeability experiment, add Lucifer yellow to the apical chamber and measure its transport to the basolateral chamber to confirm monolayer integrity post-experiment.
-
Sample Analysis: Analyze the concentration of this compound in the collected samples using LC-MS/MS.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial drug concentration.
Visualizations
Caption: Rho/ROCK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for improving systemic bioavailability of this compound.
References
- 1. Buy K 115 Hydrochloride;this compound Hydrochloride;K115 Hydrochloride [smolecule.com]
- 2. Ripasudil | C15H18FN3O2S | CID 9863672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Ripasudil | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
Refinement of K-115 delivery methods for targeted ocular therapy
Technical Support Center: K-115 Ocular Therapy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the refinement of this compound delivery methods for targeted ocular therapy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective Rho-kinase (ROCK) inhibitor. In ocular applications, it primarily targets the trabecular meshwork (TM) and ciliary muscle. By inhibiting ROCK, this compound induces cytoskeletal changes that lead to the relaxation of these tissues, increasing aqueous humor outflow and subsequently reducing intraocular pressure (IOP).
Q2: What is the recommended solvent for this compound for in vitro studies?
A2: For in vitro cellular assays, this compound can be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. The final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity. For final dilutions in aqueous buffers, ensure the pH is maintained between 6.8 and 7.4 for optimal stability.
Q3: Can this compound be encapsulated in nanoparticle delivery systems?
A3: Yes, this compound is amenable to encapsulation in various nanoparticle systems, including liposomes, polymeric nanoparticles (e.g., PLGA), and micelles. The choice of carrier depends on the desired release profile and targeting strategy. Please refer to the experimental protocols section for a sample nanoparticle formulation method.
Q4: What are the expected off-target effects of this compound in ocular tissues?
A4: The most commonly observed off-target effect is conjunctival hyperemia (redness), which is a class effect for ROCK inhibitors due to their vasodilatory properties. This is typically transient. Researchers should monitor for signs of inflammation and conduct thorough biocompatibility studies.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process.
Issue 1: Low Drug Encapsulation Efficiency in Nanoparticles
Problem: You are observing less than 50% encapsulation efficiency (EE) when formulating this compound into PLGA nanoparticles.
| Potential Cause | Recommended Solution |
| Poor Drug-Polymer Interaction | Modify the formulation by adding a surfactant (e.g., Poloxamer 188) at 0.5-1% (w/v) to improve drug-polymer miscibility during the emulsification process. |
| Premature Drug Partitioning | Decrease the homogenization speed or time to prevent excessive heat generation, which can increase this compound solubility in the external aqueous phase, leading to drug loss. |
| Inadequate Solvent Removal | Ensure the organic solvent (e.g., dichloromethane) is completely evaporated. Extend the evaporation time or apply a higher vacuum. Residual solvent can compromise nanoparticle integrity. |
| Incorrect pH of Aqueous Phase | The pH of the aqueous phase during formulation should be optimized. For this compound, a pH of 7.0 is recommended to minimize ionization and improve partitioning into the organic phase. |
Issue 2: High Variability in Intraocular Pressure (IOP) Readings
Problem: Your in vivo animal studies show significant variability in IOP measurements, making it difficult to assess the efficacy of your this compound formulation.
| Potential Cause | Recommended Solution |
| Animal Stress | Acclimatize animals to the tonometer and handling procedures for at least one week prior to the study. Measure IOP at the same time each day to account for diurnal variations. |
| Inconsistent Drop Volume | Use a calibrated micropipette to administer a consistent volume (e.g., 5 µL for mice) for topical formulations. Ensure the drop is successfully delivered to the corneal surface without immediate blinking/loss. |
| Anesthetic Effects | If using anesthesia, be aware that it can independently lower IOP. Use a consistent, short-acting anesthetic and record the time between anesthesia administration and IOP measurement. |
| Tonometer Calibration | Calibrate the tonometer daily according to the manufacturer's instructions. Ensure the probe is clean and properly aligned with the central cornea for each measurement. |
Experimental Protocols
Protocol 1: this compound-Loaded PLGA Nanoparticle Formulation
This protocol describes the preparation of this compound-loaded nanoparticles using a single emulsion-solvent evaporation method.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA, 50:50)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA)
-
Deionized water
Methodology:
-
Organic Phase Preparation: Dissolve 10 mg of this compound and 100 mg of PLGA in 2 mL of DCM.
-
Aqueous Phase Preparation: Prepare a 2% (w/v) PVA solution in deionized water.
-
Emulsification: Add the organic phase to 4 mL of the aqueous phase and emulsify using a probe sonicator at 40% amplitude for 2 minutes on ice.
-
Solvent Evaporation: Transfer the resulting oil-in-water emulsion to 20 mL of a 0.5% (w/v) PVA solution and stir magnetically at room temperature for 4 hours to allow for DCM evaporation.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C.
-
Washing: Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove residual PVA and unencapsulated drug.
-
Lyophilization: Resuspend the final pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry for 48 hours.
Data Presentation: Formulation Characteristics
| Formulation ID | This compound:PLGA Ratio | PVA Conc. (%) | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) |
| K-NP-01 | 1:10 | 2.0 | 185 ± 12 | 0.15 | 78 ± 5 |
| K-NP-02 | 1:10 | 1.0 | 250 ± 18 | 0.21 | 72 ± 6 |
| K-NP-03 | 1:5 | 2.0 | 192 ± 15 | 0.18 | 65 ± 4 |
Visualizations
Caption: this compound inhibits the Rho-kinase (ROCK) signaling pathway.
Dealing with K-115 degradation in long-term experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the potential degradation of the ROCK inhibitor, K-115, during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For long-term storage, it is highly recommended to prepare stock solutions of this compound in high-purity, anhydrous dimethyl sulfoxide (DMSO).[1] DMSO is a suitable solvent for many organic molecules and can help minimize degradation, especially hydrolysis.[1] Once prepared, the DMSO stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or colder.[2]
Q2: How should I store this compound for optimal stability?
A2: this compound, as a solid, should be stored at -20°C, protected from light and moisture. As a stock solution in anhydrous DMSO, it should also be stored at -20°C in tightly sealed vials.[2] For aqueous solutions intended for immediate use in experiments, it is advisable to prepare them fresh from the DMSO stock. Long-term storage of this compound in aqueous buffers is not recommended due to the potential for hydrolysis.
Q3: What are the primary factors that can cause this compound degradation?
A3: The degradation of this compound can be influenced by several factors, including:
-
pH: The sulfonamide and isoquinoline moieties in this compound's structure suggest potential susceptibility to both acidic and basic conditions, which can lead to hydrolysis.[3][4]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Light: The isoquinoline ring system may be sensitive to photolytic degradation upon exposure to certain wavelengths of light.[5]
-
Oxidizing agents: The presence of oxidizing agents in the experimental medium could potentially lead to the oxidation of the this compound molecule.[6]
Q4: Can I store this compound in an aqueous buffer for a few days?
A4: While short-term storage in an aqueous buffer at 4°C may be possible, it is generally not recommended for more than 24 hours. The stability of this compound in aqueous solutions is limited. For long-term experiments, it is best to add freshly diluted this compound to the aqueous medium from a DMSO stock solution at the time of the experiment.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Reduced or inconsistent biological activity of this compound in the experiment. | This compound may have degraded in the stock solution or the working solution. | 1. Prepare a fresh working solution of this compound from a new aliquot of the DMSO stock.2. If the problem persists, prepare a fresh DMSO stock solution from solid this compound.3. Verify the concentration and purity of the new stock solution using HPLC (see Experimental Protocol 2). |
| Appearance of unexpected peaks in HPLC or LC-MS analysis of the experimental sample. | These peaks could be degradation products of this compound. | 1. Perform a forced degradation study (see Experimental Protocol 1) to identify potential degradation products.2. Compare the retention times of the unexpected peaks with those of the degradation products.3. If a match is found, this confirms this compound degradation in your experiment. |
| A gradual decrease in the expected effect of this compound over the course of a multi-day experiment. | This compound is likely degrading in the aqueous experimental medium over time. | 1. Replenish the experimental medium with freshly diluted this compound at regular intervals (e.g., every 24 hours).2. Consider if the experimental design can be modified to reduce the incubation time of this compound. |
| Precipitation is observed when diluting the this compound DMSO stock into an aqueous buffer. | The concentration of this compound in the aqueous solution may have exceeded its solubility limit. | 1. Ensure the final concentration of DMSO in the aqueous solution is sufficient to maintain solubility, but not high enough to affect the biological system.2. Try a two-step dilution: first dilute the DMSO stock into a smaller volume of buffer with vigorous mixing, then add this to the final volume. |
Data Presentation
Table 1: Hypothetical Results of a this compound Forced Degradation Study
This table summarizes the expected stability of this compound under various stress conditions over a 48-hour period, as would be determined by a forced degradation study.
| Stress Condition | Time (hours) | % this compound Remaining | Appearance of Degradation Products (Peak Area %) |
| 0.1 M HCl at 60°C | 0 | 100 | 0 |
| 24 | 85 | 15 | |
| 48 | 72 | 28 | |
| 0.1 M NaOH at 60°C | 0 | 100 | 0 |
| 24 | 88 | 12 | |
| 48 | 78 | 22 | |
| 3% H₂O₂ at RT | 0 | 100 | 0 |
| 24 | 92 | 8 | |
| 48 | 85 | 15 | |
| Heat (80°C) | 0 | 100 | 0 |
| 24 | 98 | 2 | |
| 48 | 95 | 5 | |
| Light (UV Lamp) | 0 | 100 | 0 |
| 24 | 90 | 10 | |
| 48 | 81 | 19 |
Mandatory Visualization
Caption: Plausible degradation pathways of this compound under stress conditions.
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting decision tree for this compound degradation issues.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To evaluate the stability of this compound under various stress conditions and identify potential degradation products.
Materials:
-
This compound solid
-
Anhydrous DMSO
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Deionized water
-
HPLC system with UV detector
-
HPLC column (e.g., C18)
-
Mobile phase (e.g., acetonitrile and water with 0.1% formic acid)
-
Temperature-controlled incubator/oven
-
UV lamp for photostability testing
Methodology:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO.
-
Sample Preparation: For each stress condition, dilute the this compound stock solution to a final concentration of 1 mg/mL in the respective stress solution (0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, deionized water for thermal and photolytic studies).
-
Stress Conditions:
-
Acidic Hydrolysis: Incubate the sample in 0.1 M HCl at 60°C.
-
Basic Hydrolysis: Incubate the sample in 0.1 M NaOH at 60°C.
-
Oxidative Degradation: Incubate the sample in 3% H₂O₂ at room temperature.
-
Thermal Degradation: Incubate the sample in deionized water at 80°C.
-
Photolytic Degradation: Expose the sample in deionized water to a UV lamp.
-
-
Time Points: Collect aliquots from each sample at 0, 24, and 48 hours.
-
Sample Analysis:
-
Neutralize the acidic and basic samples before injection if necessary.
-
Analyze all samples by HPLC-UV.
-
Monitor the peak area of this compound and any new peaks that appear.
-
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample. Record the peak areas of any degradation products.
Protocol 2: Routine HPLC Analysis of this compound Purity and Concentration
Objective: To quantify the concentration and assess the purity of this compound in stock or working solutions.
Materials:
-
This compound solution to be analyzed
-
This compound reference standard of known purity
-
HPLC grade acetonitrile
-
HPLC grade water
-
Formic acid
-
HPLC system with UV detector
-
HPLC column (e.g., C18, 5 µm, 4.6 x 150 mm)
Methodology:
-
Standard Preparation: Prepare a series of standard solutions of this compound (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in the mobile phase from a known stock.
-
Sample Preparation: Dilute the this compound sample to be analyzed to a concentration within the range of the standard curve using the mobile phase.
-
HPLC Conditions (Example):
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, return to 10% B and equilibrate.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or the absorbance maximum of this compound)
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
-
Inject the prepared sample.
-
-
Data Analysis:
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
-
Calculate the purity of the sample by dividing the peak area of this compound by the total peak area of all detected peaks and multiplying by 100.
-
References
Enhancing the specificity of K-115 for ROCK2 inhibition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the specificity of K-115 for ROCK2 inhibition in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as Ripasudil, is a potent inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[1][2] It belongs to the isoquinoline class of ROCK inhibitors. The primary mechanism of action is the inhibition of ROCK1 and ROCK2, which are serine/threonine kinases that act as downstream effectors of the small GTPase RhoA. This inhibition modulates the cellular actin cytoskeleton, leading to changes in cell shape, adhesion, and contraction.[1]
Q2: How specific is this compound for ROCK2 compared to ROCK1 and other kinases?
A2: this compound is a highly potent inhibitor of both ROCK isoforms. While it shows superior activity against ROCK2, it also strongly inhibits ROCK1. Its selectivity for ROCKs over other related kinases is a key feature. For instance, its inhibitory activity against kinases like PKA, PKC, and CAMKII is significantly lower, occurring at micromolar or high nanomolar concentrations, compared to its potent low nanomolar inhibition of ROCKs.[3][4]
Q3: How does this compound compare to other commonly used ROCK inhibitors like Y-27632 and Fasudil?
A3: this compound (Ripasudil), Y-27632, and Fasudil are all widely used ROCK inhibitors, but they have different potency and specificity profiles.
-
Potency: this compound generally exhibits higher potency (lower IC50) for ROCKs compared to Y-27632 and Fasudil.
-
Specificity: While all three primarily target ROCKs, their off-target profiles can differ. The high selectivity of this compound for ROCKs is a key attribute that minimizes off-target effects.[4]
-
Application: Y-27632 is extensively used in stem cell research to prevent dissociation-induced apoptosis.[5] Fasudil is used clinically to relieve cerebral vasospasm.[6] this compound (as Ripasudil eye drops) is approved for the treatment of glaucoma.[7] The choice of inhibitor can depend on the specific experimental context, cost, and desired potency.[5]
Q4: What are the known downstream effects of ROCK inhibition by this compound?
A4: By inhibiting ROCK, this compound prevents the phosphorylation of several downstream substrates. This leads to a variety of cellular effects, including:
-
Cytoskeletal Rearrangement: Disruption of actin stress fibers and focal adhesions, leading to changes in cell morphology (e.g., cell rounding and retraction).[1]
-
Reduced Cell Contractility: Inhibition of ROCK prevents the phosphorylation of Myosin Light Chain (MLC) and the inactivation of Myosin Light Chain Phosphatase (MLCP), leading to reduced smooth muscle and non-muscle cell contraction.
-
Altered Gene Expression: ROCK signaling can influence the activity of transcription factors, and its inhibition can thus alter gene expression profiles.
-
Suppression of Fibrosis: this compound can attenuate the differentiation of fibroblasts into myofibroblasts, a key process in fibrosis, by suppressing the expression of markers like α-smooth muscle actin (α-SMA).[8]
Data Presentation
Table 1: Kinase Inhibition Profile of this compound (Ripasudil)
The following table summarizes the 50% inhibitory concentrations (IC50) of this compound against ROCK isoforms and a selection of other kinases. This data highlights the selectivity of this compound for the ROCK family.
| Kinase Target | IC50 (nM) | Reference |
| ROCK1 | 51 | [4] |
| ROCK2 | 19 | [3] |
| PKACα | 2100 | [4] |
| PKC | 27000 | [4] |
| CaMKIIα | 370 | [4] |
Note: The IC50 values can vary between different assay conditions. Researchers should use this table as a guide and perform their own dose-response experiments.
Experimental Protocols
Protocol 1: Validating ROCK2 Inhibition via Western Blotting of Phospho-MYPT1
Myosin phosphatase target subunit 1 (MYPT1) is a well-established substrate of ROCK. Inhibition of ROCK leads to a decrease in the phosphorylation of MYPT1 at Threonine 696 (p-MYPT1).
Methodology:
-
Cell Culture and Treatment: Plate your cells of interest at a suitable density. Once they reach the desired confluency, treat them with a dose-range of this compound (e.g., 1 nM - 10 µM) for a predetermined time (e.g., 1-2 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against p-MYPT1 (Thr696) and total MYPT1. A loading control like GAPDH or β-actin should also be used.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities. A specific on-target effect of this compound is confirmed by a dose-dependent decrease in the ratio of p-MYPT1 to total MYPT1.
-
Protocol 2: Cellular Specificity Assay using a Rescue Experiment
To confirm that the observed phenotype is due to ROCK2 inhibition, a rescue experiment can be performed using a this compound-resistant ROCK2 mutant or by overexpressing wild-type ROCK2.
Methodology:
-
Plasmid Preparation: Obtain or generate an expression plasmid for human ROCK2. A constitutively active or this compound-insensitive mutant can provide more definitive results if available.
-
Transfection: Transfect your cells with the ROCK2 expression plasmid or an empty vector control using a suitable transfection reagent.
-
This compound Treatment: After allowing time for protein expression (e.g., 24-48 hours), treat the transfected cells with this compound at a concentration that previously elicited the phenotype of interest.
-
Phenotypic Analysis: Assess the phenotype (e.g., cell morphology, migration, gene expression).
-
Interpretation: If the overexpression of ROCK2 reverses or attenuates the phenotypic effect of this compound, it strongly suggests that the effect is on-target and mediated through ROCK2 inhibition.
-
Validation: Confirm the overexpression of ROCK2 via Western blot or qPCR.
Mandatory Visualizations
References
- 1. scispace.com [scispace.com]
- 2. file.glpbio.cn [file.glpbio.cn]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Rho-associated kinase inhibitor fasudil can replace Y-27632 for use in human pluripotent stem cell research | PLOS One [journals.plos.org]
- 6. Differential effects of two ROCK inhibitors, Fasudil and Y-27632, on optic nerve regeneration in adult cats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. The effects of ripasudil (this compound), a Rho kinase inhibitor, on activation of human conjunctival fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating K-115 (Ripasudil) Concentrations: A Guide to Avoiding In Vitro Cytotoxicity
Technical Support Center
For researchers, scientists, and drug development professionals utilizing the potent and selective ROCK inhibitor, K-115 (Ripasudil), establishing an optimal in vitro concentration is critical. This guide provides essential information, troubleshooting advice, and experimental protocols to help you determine effective, non-cytotoxic concentrations of this compound for your cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the general working concentration range for this compound in vitro?
A1: Based on current literature, this compound (Ripasudil) is often used in a concentration range of 100 nM to 30 µM.[1] However, the optimal concentration is highly cell-type dependent. For sensitive primary cells like Human Corneal Endothelial Cells (HCECs), concentrations around 10 µM have been shown to be non-toxic and even protective against apoptosis.
Q2: At what concentrations does this compound typically exhibit cytotoxicity?
A2: Significant cytotoxic effects of Ripasudil at concentrations of 10 µM or 20 µM were not observed in trabecular meshwork cells.[2] Studies on Human Corneal Endothelial Cells have also demonstrated a lack of cytotoxic effects at concentrations up to 30 µM. It is crucial to perform a dose-response experiment for your specific cell line to determine the precise cytotoxic threshold.
Q3: Can this compound have a protective effect on cells?
A3: Yes, in some cell types, this compound has demonstrated anti-apoptotic and protective effects. For instance, in Human Corneal Endothelial Cells, Ripasudil has been shown to have a protective effect.[3][4] This is attributed to the role of ROCK signaling in apoptosis and cell survival pathways.
Q4: What are the target inhibition concentrations (IC50) for this compound?
A4: this compound is a potent inhibitor of ROCK1 and ROCK2, with IC50 values of 51 nM and 19 nM, respectively.[5] It is important to note that these are enzyme inhibition concentrations and not necessarily the concentrations that will induce cytotoxicity.
Troubleshooting Guide: Adjusting this compound Concentration
| Issue Encountered | Potential Cause | Recommended Action |
| Unexpected Cell Death or Poor Viability | This compound concentration is too high for the specific cell type. | Perform a dose-response curve starting from a low concentration (e.g., 100 nM) and titrating up to a higher concentration (e.g., 50 µM) to determine the IC50 for cytotoxicity. Use a sensitive cell viability assay such as the MTT or LDH assay. |
| Altered Cell Morphology (e.g., rounding, detachment) | Inhibition of ROCK can affect the cytoskeleton and cell adhesion. | This is an expected on-target effect of ROCK inhibitors. If cell detachment is problematic for your assay, consider using lower, non-toxic concentrations or shorter incubation times. Coated cultureware may also improve adherence. |
| Inconsistent or Non-reproducible Results | Variability in cell seeding density, treatment duration, or reagent preparation. | Standardize your experimental protocol. Ensure consistent cell numbers, incubation times, and proper dissolution and dilution of this compound for each experiment. |
| No Observable Effect at Expected Concentrations | The chosen cell line may be insensitive to ROCK inhibition, or the experimental endpoint is not affected by the ROCK pathway. | Confirm ROCK expression in your cell line. Consider a different readout that is more directly linked to ROCK signaling, such as assessing changes in the actin cytoskeleton (phalloidin staining) or myosin light chain phosphorylation. |
Quantitative Data Summary
The following table summarizes the observed non-toxic concentrations of this compound (Ripasudil) in different in vitro models. Note the absence of broad IC50 cytotoxicity data necessitates a cell-line-specific determination.
| Cell Type | Concentration Range | Observed Effect | Citation |
| Human Corneal Endothelial Cells (HCECs) | Up to 30 µM | No significant cytotoxicity, proliferative effects observed. | [6] |
| Trabecular Meshwork Cells | 10 µM, 20 µM | No significant cytotoxic effect. | [2] |
| Human Retinal Microvascular Endothelial Cells (HRMECs) | 30 µM | Inhibition of VEGF-induced proliferation and migration. | |
| Human Conjunctival Fibroblasts (HConF) | Not specified | Attenuation of TGF-β2-induced activation. |
Key Signaling Pathways and Experimental Workflow
Inhibition of the Rho-associated coiled-coil containing protein kinase (ROCK) pathway by this compound can impact several cellular processes, including apoptosis, cell proliferation, and cytoskeletal dynamics. Understanding this pathway is key to interpreting experimental outcomes.
References
- 1. Effects of Rho-Associated Kinase (Rock) Inhibitors (Alternative to Y-27632) on Primary Human Corneal Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Protective Effect of Rho-Associated Kinase Inhibitor Eye Drops (Ripasudil) on Corneal Endothelial Cells After Cataract Surgery: A Prospective Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tvst.arvojournals.org [tvst.arvojournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
K-115 vs. Y-27632: A Comparative Guide to Rho Kinase Inhibition
In the landscape of biomedical research and drug discovery, the inhibition of Rho-associated coiled-coil containing protein kinase (ROCK) has emerged as a significant therapeutic strategy for a multitude of diseases, including glaucoma, cardiovascular disorders, and cancer. Among the arsenal of small molecule inhibitors targeting this pathway, K-115 (also known as Ripasudil) and Y-27632 are two of the most prominently studied compounds. This guide provides an objective comparison of their performance in Rho kinase inhibition assays, supported by experimental data, detailed protocols, and visual representations of the underlying biological and experimental frameworks.
Performance Comparison: this compound and Y-27632
The inhibitory activity of this compound and Y-27632 against the two isoforms of Rho kinase, ROCK1 and ROCK2, is a critical determinant of their potential therapeutic efficacy and research applications. The following table summarizes their reported inhibitory potencies.
| Compound | Target | IC50 / Ki Value | Reference |
| This compound (Ripasudil) | ROCK1 | IC50: 51 nM | [1] |
| ROCK2 | IC50: 19 nM | [1][2] | |
| Y-27632 | ROCK1 | Ki: 220 nM | [1][2] |
| ROCK2 | Ki: 300 nM | [2] |
Note: IC50 represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%, while Ki (inhibition constant) is another measure of inhibitor potency. Lower values for both indicate higher potency. Direct comparison should be made with caution as the values may be derived from different experimental setups.
From the data, this compound demonstrates significantly higher potency against both ROCK isoforms compared to Y-27632, with a notable preference for ROCK2. This enhanced potency may translate to lower effective concentrations in cellular and in vivo studies.
Signaling Pathway and Experimental Workflow
To understand the context of this compound and Y-27632 application, it is essential to visualize the Rho-ROCK signaling pathway and the general workflow of an inhibition assay.
Experimental Protocols
A common and robust method for determining ROCK inhibition is a biochemical assay that measures the phosphorylation of a known ROCK substrate, such as Myosin Phosphatase Target subunit 1 (MYPT1).[4][5][6][7]
Biochemical ROCK Inhibition Assay (ELISA-based)
1. Objective: To determine the in vitro potency (IC50) of this compound and Y-27632 against ROCK1 and ROCK2.
2. Materials:
-
Recombinant human ROCK1 and ROCK2 enzymes
-
Recombinant human MYPT1 (substrate)
-
ATP
-
Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 1 mM DTT)
-
This compound and Y-27632 stock solutions (in DMSO)
-
96-well microplates
-
Primary antibody: Anti-phospho-MYPT1 (Thr696)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Wash buffer (e.g., TBS with 0.05% Tween-20)
-
Plate reader
3. Procedure:
-
Plate Coating: Coat the wells of a 96-well microplate with a solution of MYPT1 in a suitable buffer and incubate overnight at 4°C. Wash the wells with wash buffer to remove unbound substrate.
-
Inhibitor Preparation: Prepare serial dilutions of this compound and Y-27632 in assay buffer. Include a vehicle control (DMSO) and a no-enzyme control.
-
Assay Reaction:
-
Add the diluted inhibitors to the MYPT1-coated wells.
-
Add the ROCK enzyme (ROCK1 or ROCK2) to each well (except the no-enzyme control).
-
Pre-incubate for a defined period (e.g., 10 minutes) at room temperature.
-
Initiate the kinase reaction by adding a solution of ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction by washing the wells with wash buffer.
-
Add the anti-phospho-MYPT1 primary antibody to each well and incubate at room temperature for 1 hour.
-
Wash the wells and add the HRP-conjugated secondary antibody. Incubate at room temperature for 1 hour.
-
Wash the wells and add the TMB substrate. Allow the color to develop.
-
Stop the color development by adding the stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a plate reader.
-
Subtract the background absorbance (no-enzyme control) from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
Both this compound and Y-27632 are valuable tools for studying the physiological and pathological roles of Rho kinase. The choice between these inhibitors will depend on the specific requirements of the experiment. This compound offers significantly higher potency, which may be advantageous for in vivo studies or when lower concentrations are desired to minimize potential off-target effects. Y-27632, being the first commercially available selective ROCK inhibitor, has been extensively characterized and utilized in a vast number of studies, providing a wealth of comparative data. Researchers should carefully consider the potency, and to the extent known, the selectivity profile of each compound in the context of their experimental design to ensure the generation of robust and reliable data.
References
- 1. adooq.com [adooq.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. cellbiolabs.com [cellbiolabs.com]
A Comparative Analysis of K-115 (Ripasudil) and Latanoprost for Intraocular Pressure Reduction
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of K-115 (Ripasudil) and latanoprost in reducing intraocular pressure (IOP), supported by experimental data. The information is intended for researchers, scientists, and professionals involved in drug development in the field of ophthalmology.
Introduction
Elevated intraocular pressure is a major risk factor for the progression of glaucoma, a leading cause of irreversible blindness worldwide. Pharmacological intervention is the primary method for managing IOP. This guide focuses on two key therapeutic agents: this compound (Ripasudil), a Rho kinase (ROCK) inhibitor, and latanoprost, a prostaglandin F2α analogue. These drugs employ distinct mechanisms of action to enhance aqueous humor outflow and thereby lower IOP. Latanoprost is a long-established first-line treatment for open-angle glaucoma, while this compound represents a newer class of drugs offering a different therapeutic pathway.
Mechanism of Action and Signaling Pathways
This compound and latanoprost lower IOP by increasing the outflow of aqueous humor from the eye, but through different pathways.
This compound (Ripasudil): Targeting the Trabecular Meshwork
This compound is a selective Rho kinase (ROCK) inhibitor.[1] The Rho/ROCK signaling pathway plays a crucial role in regulating the contractility of cells in the trabecular meshwork, the primary site of aqueous humor outflow.[2][3][4][5] By inhibiting ROCK, this compound reduces the contractile tone of trabecular meshwork cells. This leads to a relaxation of the tissue and an increase in the effective filtration area, thereby enhancing conventional aqueous humor outflow through the trabecular meshwork and Schlemm's canal.[1]
Latanoprost: Enhancing Uveoscleral Outflow
Latanoprost is a prostaglandin F2α analogue that acts as a selective agonist for the prostaglandin F (FP) receptor.[2][6] The primary mechanism of action of latanoprost involves increasing the uveoscleral outflow, a secondary pathway for aqueous humor drainage.[6][7][8] Activation of FP receptors in the ciliary muscle leads to the remodeling of the extracellular matrix, including a reduction in collagen, which decreases hydraulic resistance and facilitates the passage of aqueous humor through the uveoscleral pathway.[9]
Comparative Efficacy in IOP Reduction
Direct head-to-head monotherapy clinical trial data comparing this compound and latanoprost is limited in the reviewed literature. However, studies on the additive effect of this compound to latanoprost therapy provide valuable insights into its comparative performance.
Additive Effect of this compound to Latanoprost
A multicenter, randomized, double-masked study evaluated the additive IOP-lowering effects of 0.4% ripasudil (this compound) twice daily in patients with primary open-angle glaucoma or ocular hypertension who were already being treated with 0.005% latanoprost once daily.[10][11] The results demonstrated a statistically significant additive effect of ripasudil at the peak level (2 hours after instillation).
Table 1: Additive IOP Reduction of Ripasudil (this compound) with Latanoprost
| Treatment Group | Baseline IOP (mmHg) on Latanoprost | Mean IOP Reduction from Baseline at 11 am (Peak) | Difference in IOP Reduction vs. Placebo (mmHg) | p-value |
| Ripasudil 0.4% + Latanoprost 0.005% | Not specified | -3.2 | 1.4 | < .001 |
| Placebo + Latanoprost 0.005% | Not specified | -1.8 | - | - |
Data from a randomized clinical trial on the additive effects of ripasudil.[10][11]
Comparative Adjunctive Therapy
A prospective, randomized clinical study compared the efficacy of 0.4% ripasudil, 0.02% netarsudil (another ROCK inhibitor), and 0.5% timolol when added to 0.005% latanoprost in patients with primary open-angle glaucoma or ocular hypertension not achieving target IOP with latanoprost alone.[12][13]
Table 2: Comparative IOP Reduction of Adjunctive Therapies with Latanoprost
| Adjunctive Treatment Group | Mean IOP Reduction from Baseline at 3 months (mmHg) |
| 0.4% Ripasudil | 5.7 ± 0.923 |
| 0.02% Netarsudil | 7.11 ± 0.832 |
| 0.5% Timolol | 6.83 ± 0.707 |
Data from a comparative study of adjunctive therapies with latanoprost.[12]
This study suggests that as an adjunctive therapy to latanoprost, netarsudil and timolol provided a greater mean IOP reduction at 3 months compared to ripasudil. However, the study also noted that ripasudil was well-tolerated with minimal ocular adverse effects.[12]
Experimental Protocols
The methodologies of the key clinical trials provide a framework for understanding the presented data.
Ripasudil Add-on to Latanoprost Study Protocol
-
Study Design: A multicenter, randomized, double-masked, parallel-group comparison study.[10]
-
Participants: Patients with primary open-angle glaucoma or ocular hypertension with IOP ≥ 18 mmHg after a run-in period with latanoprost.[10]
-
Intervention: Patients were randomized to receive either 0.4% ripasudil or placebo twice daily for 8 weeks, in addition to their ongoing 0.005% latanoprost once daily therapy.[10]
-
Primary Outcome: The primary outcome was the IOP reduction from baseline at trough (9 am) and peak (11 am) levels, measured at weeks 4, 6, and 8.[10]
-
Statistical Analysis: A repeated-measures analysis of variance model was used to analyze IOP reductions.[10]
Conclusion
This compound (Ripasudil) and latanoprost are effective IOP-lowering agents that operate through distinct and complementary mechanisms of action. Latanoprost, a prostaglandin analogue, primarily enhances uveoscleral outflow, while this compound, a ROCK inhibitor, increases conventional outflow through the trabecular meshwork.
References
- 1. researchgate.net [researchgate.net]
- 2. The Dual Effect of Rho-Kinase Inhibition on Trabecular Meshwork Cells Cytoskeleton and Extracellular Matrix in an In Vitro Model of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of the Rho GTPase/Rho Kinase Signaling Pathway in Pathogenesis and Treatment of Glaucoma: Bench to Bedside Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rho/Rho-associated kinase pathway in glaucoma (Review). | Semantic Scholar [semanticscholar.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. aoa.org [aoa.org]
- 7. Prostaglandin F2 alpha increases uveoscleral outflow in the cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of prostaglandins on the aqueous humor outflow pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Additive Intraocular Pressure-Lowering Effects of the Rho Kinase Inhibitor Ripasudil (this compound) Combined With Timolol or Latanoprost: A Report of 2 Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A comparative study of 0.4% ripasudil, 0.02% netarsudil, and 0.5% timolol in combination with 0.005% latanoprost in the medical management of primary open-angle glaucoma or ocular hypertension | Asian Journal of Medical Sciences [ajmsjournal.info]
- 13. nepjol.info [nepjol.info]
K-115 (Ripasudil) Demonstrates Robust Neuroprotection in Optic Nerve Crush Models: A Comparative Analysis
For Immediate Release
A comprehensive review of preclinical data highlights the neuroprotective efficacy of K-115 (Ripasudil) in experimental optic nerve crush models. This guide provides a comparative analysis of this compound against other potential neuroprotective agents, offering researchers, scientists, and drug development professionals a consolidated resource for evaluating therapeutic strategies in optic nerve injury.
The optic nerve crush model is a widely utilized in vivo paradigm for studying the mechanisms of retinal ganglion cell (RGC) death and axonal degeneration, mimicking key aspects of traumatic optic neuropathy and glaucomatous damage. Therapeutic interventions aimed at preserving RGCs and promoting axonal regeneration are of paramount interest. This compound, a potent Rho kinase (ROCK) inhibitor, has emerged as a promising candidate, and this guide synthesizes the available data on its neuroprotective effects in comparison to other investigational compounds.
Comparative Efficacy of Neuroprotective Agents
The following tables summarize the quantitative data from various studies investigating the neuroprotective effects of this compound and alternative compounds in optic nerve crush models. It is important to note that direct head-to-head comparisons in a single study are limited, and variations in experimental protocols may influence outcomes.
Table 1: Retinal Ganglion Cell (RGC) Survival
| Treatment Agent | Dosage/Administration | Animal Model | Timepoint | RGC Survival Rate (%) vs. Control | Reference |
| This compound (Ripasudil) | 1 mg/kg/d, oral | C57BL/6 mice | 7 days | 34 ± 3% increase | [1][2] |
| This compound (Ripasudil) | 2% topical eye drops | CD1 mice | 2 weeks | 12% less RGC loss (80% loss in control vs 68% in this compound) | [3] |
| Fasudil | 1 mg/kg/d, oral | C57BL/6 mice | 7 days | Significant increase (exact % not specified) | [2] |
| Y-27632 | 100 mM topical eye drops | Mice | 14 days | ~6.3% increase in surviving RGCs | |
| Brimonidine | Nanoparticles (8.78 µg) | Not specified | 5 days | 40.62% less RGC loss (66.81% loss in control vs 26.19% in Brimonidine) | |
| BDNF | Intravitreal injection | Rats & Mice | 15 days | Statistically significant protection | [4] |
| CNTF & GDNF | Intravitreal co-administration | Mice | 56 days | ~40% of RGCs present at treatment start (5 days post-crush) |
Table 2: Axon Regeneration and Outgrowth
| Treatment Agent | Dosage/Administration | Animal Model | Key Findings | Reference |
| This compound (Ripasudil) | Topical eye drops | Mice | Promoted optic nerve regeneration | [3] |
| Y-27632 | Intravitreal injection | Rats & Cats | Significantly promoted axon regeneration | |
| Fasudil | Intravitreal injection | Not specified | Did not promote axon regeneration |
Experimental Protocols
A standardized experimental protocol for the optic nerve crush model is crucial for the reproducibility and comparison of results. The following is a generalized methodology synthesized from the reviewed literature.
1. Animal Model:
-
Adult C57BL/6 or CD1 mice are commonly used.
-
Animals are anesthetized using a mixture of ketamine and xylazine.
2. Optic Nerve Crush Procedure:
-
The optic nerve is intraorbitally exposed by making a small incision in the conjunctiva.
-
The nerve is crushed for a precise duration (e.g., 10 seconds) at a defined distance from the optic disc (e.g., 1-2 mm) using fine self-closing forceps.[5]
-
Care is taken to avoid damaging the ophthalmic artery.
3. Drug Administration:
-
Topical Administration: Agents like this compound (Ripasudil) are often administered as eye drops (e.g., 2% solution) daily, starting before or immediately after the crush injury.[3]
-
Oral Administration: Compounds can be administered via oral gavage at specific dosages (e.g., 1 mg/kg/day).[1][2]
-
Intravitreal Injection: A microsyringe is used to inject a small volume of the therapeutic agent directly into the vitreous humor of the eye.
4. Assessment of Neuroprotection:
-
RGC Quantification: At a predetermined time point post-injury (e.g., 7, 14, or 28 days), animals are euthanized. RGCs are retrogradely labeled with a fluorescent tracer (e.g., Fluoro-Gold) applied to the superior colliculus before the crush. Retinal flat mounts are then prepared, and the number of surviving labeled RGCs is counted using fluorescence microscopy.
-
Axon Counting: Optic nerve sections are stained with markers for axons (e.g., neurofilament) to quantify the number of surviving and regenerating axons distal to the crush site.
-
Western Blot Analysis: Retinal or optic nerve tissue is homogenized to analyze the expression levels of key proteins involved in cell death and survival pathways (e.g., p38 MAPK, cofilin).[3]
Signaling Pathways and Experimental Workflow
The neuroprotective effects of this compound are attributed to its inhibition of the Rho kinase (ROCK) signaling pathway, which plays a crucial role in apoptosis, axonal retraction, and inflammation.
Caption: this compound inhibits ROCK, blocking downstream pathways that lead to apoptosis and axon retraction.
Caption: A typical workflow for evaluating neuroprotective agents in an optic nerve crush model.
Conclusion
The available evidence strongly suggests that this compound (Ripasudil) exerts significant neuroprotective effects in optic nerve crush models, promoting both retinal ganglion cell survival and axonal regeneration.[1][2][3] Its potency as a ROCK inhibitor appears to be a key mechanism behind these effects. While direct comparative data with other classes of neuroprotective agents is still emerging, this compound stands out as a promising therapeutic candidate for optic nerve injuries. Further head-to-head studies are warranted to definitively establish its relative efficacy and to explore potential synergistic effects with other treatment modalities.
References
- 1. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]
- 2. scispace.com [scispace.com]
- 3. ARVO 2025 presentation: Combined administration of BDNF and CNTF provides superior neuroprotection as compared to BDNF alone in a mouse optic nerve crush model - Experimentica [experimentica.com]
- 4. Assessment of Brain-Derived Neurotrophic Factor on Retinal Structure and Visual Function in Rodent Models of Optic Nerve Crush - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
Head-to-Head Preclinical Comparison: K-115 (Ripasudil) vs. Netarsudil
A Comparative Analysis of Two Rho-Kinase Inhibitors in Preclinical Glaucoma Models
In the landscape of glaucoma therapeutics, Rho-kinase (ROCK) inhibitors have emerged as a promising class of drugs that target the trabecular meshwork to enhance aqueous humor outflow and reduce intraocular pressure (IOP). This guide provides a head-to-head preclinical comparison of two prominent ROCK inhibitors: K-115 (Ripasudil) and Netarsudil. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Inhibitors
Both this compound and Netarsudil exert their primary IOP-lowering effect through the inhibition of Rho-kinase, a serine/threonine kinase that plays a crucial role in regulating cellular processes such as contraction, motility, and adhesion.[1] By inhibiting ROCK in the trabecular meshwork cells, these drugs induce cytoskeletal relaxation, leading to an increase in the effective filtration area and enhanced aqueous humor outflow through the conventional pathway.[2][3]
However, a key distinction lies in their molecular targets. This compound is a selective ROCK inhibitor.[1] In contrast, Netarsudil is a dual inhibitor, targeting both ROCK and the norepinephrine transporter (NET).[4][5] This dual-action mechanism provides Netarsudil with an additional means of lowering IOP by reducing aqueous humor production.[4][6]
View Signaling Pathway Diagrams
In Vitro Efficacy: Cellular Effects on the Trabecular Meshwork
Preclinical in vitro studies have demonstrated the direct effects of both this compound and Netarsudil on trabecular meshwork cells.
This compound (Ripasudil) has been shown to induce morphological changes in cultured trabecular meshwork cells, characterized by the disruption of actin bundles and disassembly of focal adhesions.[2] These changes are consistent with a reduction in cellular contractility and stiffness, which in turn is expected to increase aqueous humor outflow.
Netarsudil exhibits similar effects on trabecular meshwork cells, causing a loss of actin stress fibers and focal adhesions.[7] The EC50 for Netarsudil in inducing these changes has been reported to be 35.9 nM.[7]
| In Vitro Parameter | This compound (Ripasudil) | Netarsudil | Reference |
| Effect on TM Cells | Disruption of actin bundles and focal adhesions | Loss of actin stress fibers and focal adhesions | [2][7] |
| EC50 for TM Cell Effects | Not explicitly reported in reviewed literature | 35.9 nM | [7] |
In Vivo Efficacy: IOP Reduction in Animal Models
The ultimate preclinical validation of an anti-glaucoma drug lies in its ability to lower IOP in relevant animal models. Both this compound and Netarsudil have demonstrated significant IOP-lowering effects in normotensive rabbits and monkeys.
This compound (Ripasudil) administered as a 0.4% solution in rabbits resulted in a maximum IOP reduction of 4.5 mmHg one hour after treatment.[8]
Netarsudil has been studied at various concentrations. In rabbits, a 0.02% solution produced a maximal IOP reduction of 5.0 ± 0.6 mmHg, while a 0.04% solution led to an 8.1 ± 0.7 mmHg reduction.[4] In monkeys, 0.02% and 0.04% solutions of Netarsudil resulted in maximal IOP reductions of 5.8 ± 0.3 mmHg and 7.5 ± 1.1 mmHg, respectively.[4] Notably, Netarsudil's IOP-lowering effect was sustained for at least 24 hours after a single daily dose.[4]
| Animal Model | Drug Concentration | Maximal IOP Reduction (mmHg) | Time to Max Effect | Reference |
| Rabbits | This compound (Ripasudil) 0.4% | 4.5 | 1 hour | [8] |
| Netarsudil 0.02% | 5.0 ± 0.6 | 4 or 8 hours | [4] | |
| Netarsudil 0.04% | 8.1 ± 0.7 | 4 or 8 hours | [4] | |
| Monkeys | Netarsudil 0.02% | 5.8 ± 0.3 | 4 or 8 hours | [4] |
| Netarsudil 0.04% | 7.5 ± 1.1 | 4 or 8 hours | [4] |
Effects on Aqueous Humor Outflow
The primary mechanism for IOP reduction by both drugs is the enhancement of conventional aqueous humor outflow.
This compound (Ripasudil) has been shown to increase outflow facility in rabbits.[2]
Netarsudil has demonstrated a significant increase in trabecular outflow facility in preclinical models. In a study using enucleated human eyes, Netarsudil increased outflow facility by 51% compared to baseline.[9][10] Furthermore, in patients with primary open-angle glaucoma or ocular hypertension, Netarsudil 0.02% increased trabecular outflow facility by approximately 35% from baseline after 7 days of treatment.[11]
| Parameter | This compound (Ripasudil) | Netarsudil | Reference |
| Increase in Outflow Facility | Demonstrated in rabbits | 51% increase in human eyes (ex vivo), ~35% increase in patients | [2][9][10][11] |
Experimental Protocols
View Experimental Workflow and Protocols
In Vivo Intraocular Pressure (IOP) Measurement in Rabbits and Monkeys:
-
Animals: Normotensive Dutch Belted rabbits and Formosan Rock monkeys are commonly used models.[4]
-
Drug Administration: Test compounds (this compound or Netarsudil) are typically administered as a single topical drop to one eye, with the contralateral eye serving as a control.
-
IOP Measurement: IOP is measured at baseline and at various time points post-instillation (e.g., 1, 2, 4, 8, and 24 hours) using a calibrated tonometer.[4][8]
In Vitro Trabecular Meshwork (TM) Cell Studies:
-
Cell Culture: Primary human or porcine TM cells are cultured under standard conditions.
-
Drug Treatment: Cells are treated with varying concentrations of this compound or Netarsudil.
-
Actin Staining: Following treatment, cells are fixed, permeabilized, and stained with fluorescently labeled phalloidin to visualize the actin cytoskeleton.
-
Microscopy: Changes in cell morphology and actin stress fibers are observed and quantified using fluorescence microscopy.
Conclusion
Both this compound (Ripasudil) and Netarsudil are effective ROCK inhibitors that lower IOP in preclinical models by increasing trabecular outflow. Netarsudil's dual mechanism of action, which also involves NET inhibition, provides an additional IOP-lowering effect by reducing aqueous humor production. Preclinical data suggests that Netarsudil may offer a more potent and sustained IOP reduction compared to a selective ROCK inhibitor. Further head-to-head studies under identical experimental conditions would be beneficial to definitively compare the efficacy and safety profiles of these two compounds.
References
- 1. Rho Kinase Inhibitors as a Novel Treatment for Glaucoma and Ocular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phase 3 Clinical Trial Comparing the Safety and Efficacy of Netarsudil to Ripasudil in Patients with Primary Open-Angle Glaucoma or Ocular Hypertension: Japan Rho Kinase Elevated Intraocular Pressure Treatment Trial (J-ROCKET) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. crstoday.com [crstoday.com]
- 6. Rho-Kinase Inhibitors as Emerging Targets for Glaucoma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Effects of Netarsudil-Family Rho Kinase Inhibitors on Human Trabecular Meshwork Cell Contractility and Actin Remodeling Using a Bioengineered ECM Hydrogel [frontiersin.org]
- 8. Ocular hypotensive effects of a Rho-associated protein kinase inhibitor in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Netarsudil Increases Outflow Facility in Human Eyes Through Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
K-115 (Ripasudil): A Cross-Species Examination of its Mechanism of Action in Glaucoma Management
For Researchers, Scientists, and Drug Development Professionals
K-115, commercially known as Ripasudil, has emerged as a potent Rho-associated coiled-coil-containing protein kinase (ROCK) inhibitor for the treatment of glaucoma and ocular hypertension.[1][2] Its primary mechanism of action involves the targeted inhibition of ROCK, which leads to a reduction in intraocular pressure (IOP) by enhancing the conventional outflow of aqueous humor through the trabecular meshwork.[3][4] This guide provides a comparative analysis of this compound's efficacy and mechanism across different species, supported by experimental data, to offer valuable insights for research and development in ophthalmology.
Comparative Efficacy in Intraocular Pressure Reduction
This compound has demonstrated significant IOP-lowering effects in various species, including humans, rabbits, and monkeys. The following tables summarize the quantitative data from key studies, offering a comparative perspective on its potency.
Table 1: Comparative IOP Reduction in a Rabbit Model
| Treatment Group | Dose | Maximum IOP Reduction (mmHg) | Time to Maximum Effect (hours) | Study Reference |
| This compound (Ripasudil) | 0.4% | 5.2 - 6.4 | 2 | [4][5] |
| Latanoprost | 0.005% | Not directly compared in the same study | - | |
| Timolol | 0.5% | Not directly compared in the same study | - | |
| Placebo | - | 2.0 | 2 | [5] |
Table 2: Clinical Efficacy of this compound in Human Glaucoma and Ocular Hypertension
| Treatment Group | Dose | Mean IOP Reduction from Baseline (mmHg) | Study Duration | Study Reference |
| This compound (Ripasudil) Monotherapy | 0.4% twice daily | 2.12 - 3.81 | 52 weeks | [6] |
| This compound with Prostaglandin Analog | 0.4% twice daily | Additional 0.40 - 0.46 | 52 weeks | [6] |
| This compound with β-blocker | 0.4% twice daily | Additional 0.9 - 1.6 | 8 weeks | [7] |
| Placebo (with β-blocker) | - | 1.3 - 1.5 | 8 weeks | [7] |
Mechanism of Action: The ROCK Signaling Pathway
This compound's therapeutic effect is rooted in its inhibition of the Rho kinase (ROCK) signaling pathway within the trabecular meshwork and Schlemm's canal cells. This pathway plays a crucial role in regulating cellular contractility and adhesion.
Inhibition of ROCK by this compound leads to a decrease in the phosphorylation of Myosin Light Chain (MLC), resulting in the relaxation of trabecular meshwork cells. This cellular relaxation reduces the resistance to aqueous humor outflow, thereby lowering IOP.
Cross-Species Comparison of ROCK Inhibition
The inhibitory potency of this compound on ROCK1 and ROCK2 has been evaluated, demonstrating its high selectivity.
Table 3: In Vitro Inhibitory Activity of this compound and Other ROCK Inhibitors
| Compound | ROCK1 IC50 (µmol/L) | ROCK2 IC50 (µmol/L) | Species (Assay) | Study Reference |
| This compound (Ripasudil) | 0.051 | 0.019 | Human (Enzymatic) | [4] |
| Y-27632 | Not specified in this study | Not specified in this study | Human (Enzymatic) | [4] |
| Fasudil | Not specified in this study | Not specified in this study | Human (Enzymatic) | [4] |
Experimental Protocols
Measurement of Aqueous Humor Outflow Facility (Anterior Segment Perfusion Culture)
This ex vivo method provides a robust system for studying the effects of compounds on aqueous humor dynamics.
Protocol:
-
Tissue Preparation: Human or animal donor eyes are dissected at the equator, and the lens, iris, and vitreous are removed to isolate the anterior segment.[1][8][9]
-
Mounting: The anterior segment is mounted in a specialized perfusion chamber.[8][10]
-
Perfusion: A constant flow of culture medium (e.g., DMEM) is perfused through the anterior chamber at a physiological rate (e.g., 2.5 µL/min for human eyes).[8][11]
-
Pressure Monitoring: The intraocular pressure is continuously monitored using a pressure transducer.[8]
-
Drug Administration: After establishing a stable baseline pressure, the test compound (e.g., this compound) is added to the perfusion medium.
-
Data Analysis: Changes in IOP are recorded to determine the effect of the compound on outflow facility.
Trabecular Meshwork (TM) Cell Contractility Assay (Collagen Gel Contraction)
This in vitro assay assesses the ability of compounds to modulate the contractile properties of TM cells.[12][13]
Protocol:
-
Cell Culture: Primary human or porcine TM cells are cultured.[12]
-
Gel Preparation: TM cells are embedded in a type I collagen gel matrix in a multi-well plate.[12][13]
-
Polymerization: The collagen gel is allowed to polymerize.
-
Gel Release: The gel is gently detached from the sides of the well.
-
Treatment: The cells are treated with contractile agonists (e.g., endothelin-1, TGF-β2) with or without the test compound (this compound).[13][14]
-
Contraction Measurement: The change in the diameter of the collagen gel is measured over time as an indicator of cell contraction.[12]
-
Data Analysis: The degree of gel contraction is quantified and compared between treatment groups.
Beyond IOP Reduction: Additional Therapeutic Potentials
Research in animal models suggests that this compound possesses therapeutic benefits beyond IOP reduction.
-
Corneal Endothelial Wound Healing: In a rabbit model of corneal endothelial damage, topical application of Ripasudil promoted wound healing and regeneration of corneal endothelial cells.[15]
-
Anti-Scarring Effects: In a canine model of glaucoma filtration surgery, Ripasudil was shown to suppress postoperative scar formation.[15]
These findings highlight the pleiotropic effects of this compound and suggest its potential application in a broader range of ophthalmic conditions. Further investigation into these areas is warranted to fully elucidate the therapeutic capabilities of this ROCK inhibitor.
References
- 1. Anterior Segment Perfusion Culture [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. scispace.com [scispace.com]
- 5. Effects of ripasudil hydrochloride hydrate (this compound), a Rho-kinase inhibitor, on ocular blood flow and ciliary artery smo… [ouci.dntb.gov.ua]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Anterior segment organ culture perfusions [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Human Anterior Segment Perfusion Organ Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. Regulation of Trabecular Meshwork Cell Contraction and Intraocular Pressure by miR-200c - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of Trabecular Meshwork Cell Contraction and Intraocular Pressure by miR-200c | PLOS One [journals.plos.org]
- 15. Effects of Ripasudil, a Rho-Kinase Inhibitor, on Scar Formation in a Mouse Model of Filtration Surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
K-115 (Ripasudil): A Comparative Guide to a Novel ROCK Inhibitor in Glaucoma Treatment
For Researchers, Scientists, and Drug Development Professionals
Ripasudil (K-115) is a selective Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor that has emerged as a promising therapeutic agent for the management of glaucoma and ocular hypertension. By targeting the trabecular meshwork, Ripasudil increases aqueous humor outflow, thereby reducing intraocular pressure (IOP), a primary risk factor for glaucomatous optic neuropathy. This guide provides a comprehensive comparison of the efficacy and safety of Ripasudil against other prominent ROCK inhibitors and different classes of IOP-lowering medications, supported by data from clinical trials.
Efficacy and Safety Profile of Ripasudil in Clinical Trials
Ripasudil has been evaluated in various clinical settings, both as a monotherapy and as an adjunctive therapy. Its efficacy in reducing IOP and its safety profile have been compared with other ROCK inhibitors, such as Netarsudil, as well as established first-line treatments like prostaglandin analogs (Latanoprost) and beta-blockers (Timolol).
Comparison with other ROCK inhibitors: Ripasudil vs. Netarsudil
A head-to-head Phase 3 clinical trial, the J-ROCKET study, provided a direct comparison of Ripasudil and Netarsudil in Japanese patients with primary open-angle glaucoma (POAG) or ocular hypertension (OHT).
| Efficacy Endpoint (Week 4) | Netarsudil 0.02% (Once Daily) | Ripasudil 0.4% (Twice Daily) |
| Mean Diurnal IOP | 15.96 mmHg | 17.71 mmHg |
| Mean Reduction from Baseline in Mean Diurnal IOP | 4.65 mmHg | 2.98 mmHg |
Table 1: Comparison of Mean Diurnal IOP and Reduction from Baseline for Netarsudil and Ripasudil at Week 4.
| Adverse Event | Netarsudil 0.02% | Ripasudil 0.4% |
| Incidence of Ocular Adverse Events | 59.8% | 66.7% |
| Conjunctival Hyperemia | 54.9% | 62.6% |
Table 2: Incidence of Ocular Adverse Events in the J-ROCKET Study.
Ripasudil as an Add-on Therapy
Ripasudil's efficacy as an adjunctive therapy to Latanoprost and Timolol has been investigated in randomized clinical trials. These studies demonstrate its ability to provide additional IOP reduction in patients already on other glaucoma medications.
| Add-on Therapy to Latanoprost 0.005% | Ripasudil 0.4% | Placebo |
| Mean IOP Reduction from Baseline (at 11 am) | -3.2 mmHg | -1.8 mmHg |
Table 3: Mean IOP Reduction from Baseline with Ripasudil as an Add-on Therapy to Latanoprost.
| Add-on Therapy to Timolol 0.5% | Ripasudil 0.4% | Placebo |
| Mean IOP Reduction from Baseline (at 11 am) | -2.9 mmHg | -1.3 mmHg |
Table 4: Mean IOP Reduction from Baseline with Ripasudil as an Add-on Therapy to Timolol.
A study also compared the addition of Ripasudil to ongoing Latanoprost treatment versus switching to a fixed combination of Latanoprost and Timolol. After 3 months, the mean IOP reduction was 1.8 ± 2.1 mmHg in the group that added Ripasudil and 2.0 ± 1.7 mmHg in the group that switched to the fixed combination, indicating that adding Ripasudil is a viable alternative to switching therapies[1].
Ripasudil Monotherapy
Phase 1 and 2 clinical trials have established the dose-dependent IOP-lowering effect of Ripasudil as a monotherapy. In a Phase 2 study, Ripasudil 0.4% twice daily was identified as the optimal dose, demonstrating a mean IOP reduction of 3.5 mmHg from baseline before instillation and 4.5 mmHg at 2 hours after instillation[2]. A study comparing Ripasudil to Timolol in treatment-naïve patients with POAG found that while both drugs significantly reduced IOP, Timolol showed a slightly stronger effect. However, the same study noted that Ripasudil may offer additional benefits such as improved ocular blood flow.
Experimental Protocols
J-ROCKET Study (Netarsudil vs. Ripasudil)
-
Study Design: A prospective, single-masked, randomized, multi-center, parallel-group, 4-week, Phase 3 superiority study.
-
Patient Population: Japanese patients aged ≥ 20 years with a diagnosis of primary open-angle glaucoma (POAG) or ocular hypertension (OHT).
-
Inclusion Criteria: Unmedicated intraocular pressure (IOP) >20 mmHg and < 30 mmHg in both eyes.
-
Interventions:
-
Netarsudil ophthalmic solution 0.02% administered once daily in the evening.
-
Ripasudil hydrochloride hydrate ophthalmic solution 0.4% administered twice daily.
-
-
Primary Efficacy Endpoint: The primary efficacy variable was the mean diurnal IOP, which was calculated as the average of IOP measurements taken at 9:00, 11:00, and 16:00 at Week 4.
-
Safety Assessments: Included the incidence of adverse events, with a focus on ocular adverse events such as conjunctival hyperemia.
Ripasudil Add-on Therapy Studies (with Latanoprost or Timolol)
-
Study Design: Two multicenter, randomized, double-masked, parallel-group comparison studies.
-
Patient Population: Patients with POAG or OHT whose IOP was 18 mmHg or higher after a run-in period with either Timolol or Latanoprost.
-
Interventions:
-
Ripasudil 0.4% or placebo administered twice daily for 8 weeks as an add-on to existing Timolol or Latanoprost therapy.
-
-
Primary Outcome Measures: The primary outcome was the mean reduction in IOP from baseline at various time points after instillation.
Signaling Pathway and Experimental Workflow
ROCK Signaling Pathway in the Trabecular Meshwork
The diagram below illustrates the mechanism of action of ROCK inhibitors in the trabecular meshwork, leading to increased aqueous humor outflow and reduced intraocular pressure.
References
- 1. Effectiveness and safety of switching from prostaglandin analog monotherapy to prostaglandin/timolol fixed combination therapy or adding ripasudil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase 2 randomized clinical study of a Rho kinase inhibitor, this compound, in primary open-angle glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of K-115's Effects on Aqueous Humor Dynamics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the ROCK inhibitor K-115 (Ripasudil) with other key alternatives for the management of aqueous humor dynamics and intraocular pressure (IOP). The data presented is collated from a range of preclinical and clinical studies to assess the reproducibility and comparative efficacy of these compounds.
Comparative Analysis of Intraocular Pressure Reduction
The primary measure of efficacy for anti-glaucoma medications is the reduction of intraocular pressure. The following tables summarize the quantitative data from monotherapy and combination therapy studies involving this compound and its alternatives.
Table 1: Monotherapy Comparison of IOP Reduction
| Drug | Concentration | Dosing Frequency | Baseline Mean Diurnal IOP (mmHg) | Mean Diurnal IOP at Week 4 (mmHg) | Mean Reduction from Baseline (mmHg) | Study Population |
| Ripasudil (this compound) | 0.4% | Twice Daily | 20.83 | 17.71 | 2.77[1] | Patients with POAG or OHT |
| Netarsudil | 0.02% | Once Daily | 20.48 | 15.96 | 4.64[1] | Patients with POAG or OHT |
| Latanoprost | 0.005% | Once Daily | - | - | - | - |
Note: Direct head-to-head monotherapy data for Latanoprost under identical conditions as the Ripasudil and Netarsudil trial was not available in the reviewed literature. Latanoprost is a well-established first-line therapy with proven efficacy.
Table 2: Additive IOP-Lowering Effects in Combination Therapy (3-Month Data)
| Combination Therapy | Mean Reduction in IOP (mmHg) from Baseline | Study Population |
| Latanoprost 0.005% + Ripasudil 0.4% | 7.11 ± 0.832 | Patients with mild-to-moderate POAG or OHT |
| Latanoprost 0.005% + Netarsudil 0.02% | 6.83 ± 0.707 | Patients with mild-to-moderate POAG or OHT |
| Latanoprost 0.005% + Timolol 0.5% | 5.7 ± 0.923 | Patients with mild-to-moderate POAG or OHT |
Effects on Aqueous Humor Outflow Facility
The mechanism by which these drugs lower IOP is critical to understanding their physiological effects. ROCK inhibitors primarily increase the conventional (trabecular) outflow of aqueous humor, while prostaglandin analogs enhance the uveoscleral outflow pathway.
Table 3: Comparison of Effects on Outflow Facility
| Drug | Mechanism of Action | Primary Outflow Pathway Targeted | Effect on Conventional Outflow Facility (C-value) |
| Ripasudil (this compound) | ROCK 1 and ROCK 2 Inhibitor | Conventional (Trabecular Meshwork) | Increases |
| Netarsudil | ROCK and Norepinephrine Transporter Inhibitor | Conventional (Trabecular Meshwork) | Increases |
| Latanoprost | Prostaglandin F2α Analogue | Uveoscleral | No direct significant increase |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are synthesized protocols for key experiments used to evaluate the effects of these compounds on aqueous humor dynamics.
Measurement of Conventional Outflow Facility: Two-Level Constant Pressure Perfusion in Enucleated Rabbit Eyes
This ex vivo method is used to determine the rate at which aqueous humor can drain from the anterior chamber through the trabecular meshwork and Schlemm's canal.
Materials:
-
Enucleated rabbit eyes
-
Perfusion apparatus with two reservoirs, pressure transducers, and a flow meter
-
Perfusion fluid (e.g., Dulbecco's Phosphate-Buffered Saline with 5.5 mM glucose)
-
Cannulation supplies (needles, tubing)
-
Data acquisition system
Procedure:
-
Eye Preparation: Freshly enucleated rabbit eyes are mounted in a specialized chamber. The eye is cannulated with two needles connected to the perfusion system. One needle is for infusion of the perfusion fluid, and the other is for monitoring intraocular pressure.
-
System Calibration: The perfusion system is calibrated to ensure accurate pressure and flow readings.
-
Baseline Perfusion: The eye is perfused at a constant pressure (e.g., 15 mmHg) to establish a stable baseline outflow rate.
-
Pressure Step: The perfusion pressure is then changed to a second level (e.g., 25 mmHg) and the eye is perfused until a new stable outflow rate is achieved.
-
Outflow Facility Calculation: The outflow facility (C) is calculated using the following formula:
-
C = (Flow Rate at Pressure 2 - Flow Rate at Pressure 1) / (Pressure 2 - Pressure 1)
-
The result is typically expressed in µL/min/mmHg.
-
-
Drug Perfusion: To test the effect of a drug, the perfusion fluid is switched to one containing the test compound (e.g., this compound) and the two-level pressure perfusion is repeated.
Measurement of Aqueous Humor Flow Rate: Anterior Segment Fluorophotometry in Rabbits
This in vivo technique measures the rate of aqueous humor formation in the eye.[2][3][4][5][6]
Materials:
-
Scanning ocular fluorophotometer
-
Topical fluorescein solution (e.g., 2%)
-
Topical anesthetic (e.g., proparacaine)
-
Conscious, restrained rabbits
Procedure:
-
Animal Preparation: Rabbits are acclimated to the restraint and experimental conditions. A topical anesthetic is applied to the cornea.
-
Fluorescein Instillation: A precise volume of fluorescein solution is instilled into the conjunctival sac. The fluorescein distributes into the anterior chamber.
-
Baseline Measurement: After a set period to allow for fluorescein distribution, the initial fluorescence of the cornea and anterior chamber is measured using the fluorophotometer.
-
Serial Measurements: Fluorescence scans are repeated at regular intervals (e.g., every 30-45 minutes) for a period of several hours.
-
Aqueous Flow Calculation: The rate of decrease in fluorescein concentration in the anterior chamber is used to calculate the aqueous humor flow rate (F). The calculation is based on the principle that the clearance of fluorescein is proportional to the bulk flow of aqueous humor. The formula used is:
-
F = (dC/dt) * V
-
Where dC/dt is the rate of change of fluorescein concentration and V is the volume of the anterior chamber.
-
The result is typically expressed in µL/min.
-
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed signaling pathways through which this compound and Latanoprost exert their effects on aqueous humor dynamics.
Caption: this compound inhibits ROCK2, leading to trabecular meshwork cell relaxation and increased aqueous outflow.
References
- 1. netarsudil-v-s-ripasudil-the-battle-of-supremacy-between-two-rocks-i-rho-kinase-inhibitors - Ask this paper | Bohrium [bohrium.com]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. The relationship between aqueous humor flow and anterior chamber protein concentration in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. A New Method to Measure Aqueous Humor Flow [brightfocus.org]
- 6. ocumetrics.com [ocumetrics.com]
A Comparative Analysis of the Side Effect Profiles of K-115 (Ripasudil) and Other Leading Glaucoma Medications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profiles of the Rho-kinase (ROCK) inhibitor K-115 (Ripasudil) against four other major classes of glaucoma medications: prostaglandin analogs (Latanoprost), beta-blockers (Timolol), alpha-adrenergic agonists (Brimonidine), and carbonic anhydrase inhibitors (Dorzolamide). The information herein is supported by available clinical trial data and aims to facilitate informed decisions in research and drug development.
Executive Summary
Glaucoma, a leading cause of irreversible blindness, is primarily managed by reducing intraocular pressure (IOP). While numerous pharmacological agents are effective in lowering IOP, their utility is often limited by their side effect profiles. This guide focuses on the comparative adverse effects of Ripasudil (this compound), a novel Rho-kinase inhibitor, and established glaucoma therapies. Ripasudil's primary local side effect is conjunctival hyperemia, a consequence of its mechanism of action. Other drug classes exhibit distinct adverse effect profiles, ranging from ocular surface irritation to systemic cardiovascular and respiratory effects. Understanding these differences is crucial for the development of next-generation glaucoma therapies with improved safety and patient tolerance.
Comparative Analysis of Side Effect Incidence
The following table summarizes the incidence of common ocular and systemic side effects associated with Ripasudil (this compound) and other glaucoma medications, based on data from various clinical studies. It is important to note that direct head-to-head comparative trials for all listed side effects across all five drug classes are limited. The data presented is a synthesis of available information.
| Side Effect Category | Side Effect | Ripasudil (this compound) | Latanoprost | Timolol | Brimonidine | Dorzolamide |
| Ocular (Local) | Conjunctival Hyperemia | 5.9% - 17.7%[1] | 5% - 15% | Less common than PGAs | 11.0% - 13.9%[2] | Up to 20.7%[2] |
| Blepharitis (Eyelid Inflammation) | Reported | Common | Reported | Common | Reported | |
| Ocular Allergy/Pruritus | Less common | Less common | Less common | Up to 25.7%[3] | ~10% | |
| Stinging/Burning Sensation | Mild | Common | Common | Common | Very Common | |
| Blurred Vision | Reported | Common | Common | Common | Common | |
| Eyelash Growth | Not Reported | Very Common | Not Reported | Not Reported | Not Reported | |
| Iris Hyperpigmentation | Not Reported | Common | Not Reported | Not Reported | Not Reported | |
| Systemic | Cardiovascular Effects (e.g., Bradycardia, Hypotension) | Minimal | Rare | Can be significant | Can occur | Minimal |
| Respiratory Effects (e.g., Bronchospasm) | Minimal | Rare | Can be significant | Less common than beta-blockers | Minimal | |
| Central Nervous System Effects (e.g., Fatigue, Drowsiness) | Minimal | Rare | Can occur | Common | Less common | |
| Oral/Taste Disturbances | Not Reported | Not Reported | Less common | Common (Dry Mouth) | Common (Bitter Taste) |
Mechanisms of Action and Associated Signaling Pathways
The differing side effect profiles of these glaucoma medications are intrinsically linked to their unique mechanisms of action and the signaling pathways they modulate.
This compound (Ripasudil) - Rho-Kinase (ROCK) Inhibitor
Ripasudil lowers IOP by inhibiting Rho-kinase, leading to the relaxation of the trabecular meshwork and an increase in aqueous humor outflow through the conventional pathway. This vasodilation effect, while beneficial for outflow, is also responsible for the high incidence of conjunctival hyperemia.
References
Therapeutic Window of K-115 in Non-Human Primates: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic window of K-115 (Ripasudil), a Rho kinase (ROCK) inhibitor for the treatment of glaucoma, in non-human primate models. The document summarizes available preclinical data and compares it with other relevant ROCK inhibitors, offering insights into the efficacy and safety profiles crucial for drug development.
Efficacy in Non-Human Primates: Intraocular Pressure Reduction
Non-human primate models, particularly cynomolgus and rhesus monkeys, are critical in the preclinical assessment of glaucoma therapies due to their anatomical and physiological similarities to the human eye. Studies in these models have demonstrated the potent intraocular pressure (IOP)-lowering effects of ROCK inhibitors.
A study on the additive IOP-lowering effects of Ripasudil in normotensive cynomolgus monkeys showed that a 0.4% concentration of Ripasudil significantly lowered IOP when administered alone and had an additive effect when combined with other glaucoma medications.[1][2] While specific dose-ranging studies for Ripasudil in non-human primates are not extensively available in the public domain, the 0.4% concentration has been established as an effective dose in this model.
For a comparative perspective, preclinical studies on Netarsudil, another ROCK inhibitor, in normotensive Formosan Rock monkeys have provided clear dose-dependent IOP reduction data.
| Drug | Concentration | Maximal IOP Reduction (mmHg) | Time to Maximal Reduction | Species |
| Netarsudil | 0.01% | 4.2 ± 0.2 | 4 or 8 hours | Formosan Rock Monkey |
| Netarsudil | 0.02% | 5.8 ± 0.3 | 4 or 8 hours | Formosan Rock Monkey |
| Netarsudil | 0.04% | 7.5 ± 1.1 | 4 or 8 hours | Formosan Rock Monkey |
Table 1: Dose-Dependent Intraocular Pressure Reduction of Netarsudil in Normotensive Formosan Rock Monkeys. Data from a study on the preclinical development of Netarsudil demonstrates a clear dose-response relationship.
Safety and Tolerability in Non-Human Primates
The primary adverse effect noted for ROCK inhibitors in non-human primate studies is transient and mild conjunctival hyperemia (eye redness). In the dose-ranging study of Netarsudil in Formosan Rock monkeys, trace to mild hyperemia was the only reported adverse effect.[3] Similarly, studies involving other ROCK inhibitors like Y-27632 and H-1152 in monkeys have not reported significant ocular side effects at therapeutic doses.
Experimental Protocols
Accurate and consistent measurement of IOP and aqueous humor dynamics is paramount in these preclinical studies.
Intraocular Pressure (IOP) Measurement in Conscious Cynomolgus Monkeys
Objective: To measure the intraocular pressure in a non-anesthetized state to avoid the confounding effects of anesthesia on IOP.
Procedure:
-
Animal Acclimation: Monkeys are trained and acclimated to the restraint and measurement procedures to minimize stress.
-
Topical Anesthesia: A topical anesthetic, such as proparacaine hydrochloride, is applied to the cornea.
-
Tonometry: A calibrated tonometer, such as a Tono-Pen or a pneumatonometer, is used to measure IOP. The pneumatonometer has been specifically calibrated for monkey eyes.
-
Multiple Readings: Several readings are taken for each eye and averaged to ensure accuracy.
-
Data Recording: IOP measurements are recorded at baseline and at various time points after drug administration.
Assessment of Aqueous Humor Dynamics in Non-Human Primates
Objective: To determine the mechanism by which a drug lowers IOP by measuring aqueous humor flow, outflow facility, and uveoscleral outflow.
Procedure:
-
Fluorophotometry: To measure aqueous humor flow, a fluorescent tracer (e.g., fluorescein) is administered intravenously or topically. The rate at which the tracer is cleared from the anterior chamber is measured using a scanning ocular fluorophotometer.
-
Tonography: This technique measures the facility of aqueous humor outflow through the trabecular meshwork. A weighted tonometer is placed on the cornea for a set period, and the resulting change in IOP is used to calculate the outflow facility.
-
Uveoscleral Outflow Measurement: This is typically calculated by subtracting the trabecular outflow from the total aqueous humor outflow (measured by fluorophotometry).
Visualizing the Mechanism and Workflow
To better understand the underlying biology and experimental processes, the following diagrams illustrate the ROCK signaling pathway and a typical experimental workflow.
Caption: ROCK Signaling Pathway Inhibition by this compound.
Caption: Experimental Workflow for Glaucoma Drug Testing.
References
A Comparative Analysis of K-115 and Fasudil in Preclinical Models of Neurodegenerative Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Rho-kinase (ROCK) inhibitors K-115 (Ripasudil) and fasudil, focusing on their neuroprotective potential in preclinical models of neurodegenerative diseases. By presenting available experimental data, detailed methodologies, and mechanistic insights, this document aims to inform research and development efforts in the field of neurotherapeutics.
Introduction to this compound and Fasudil
Both this compound and fasudil are potent inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK), a serine/threonine kinase that plays a crucial role in various cellular processes, including cell adhesion, migration, proliferation, and apoptosis.[1] Dysregulation of the ROCK signaling pathway has been implicated in the pathophysiology of several neurodegenerative disorders, making it an attractive therapeutic target.[1][2] Fasudil, a first-generation ROCK inhibitor, has been clinically approved in Japan and China for the treatment of cerebral vasospasm.[1] this compound, a more recent and potent ROCK inhibitor, is approved in Japan for the treatment of glaucoma. While both compounds have demonstrated neuroprotective effects, this guide focuses on a direct comparison of their performance in preclinical neurodegenerative disease models where data is available.
Comparative Efficacy in Neurodegenerative Models
A direct comparative study of this compound and fasudil in a broad range of neurodegenerative disease models is currently limited in the published literature. However, a study in a mouse model of glaucoma, a neurodegenerative disease of the optic nerve, provides valuable head-to-head data.
Glaucoma Model: Optic Nerve Crush
In a study utilizing an optic nerve crush model in mice, both this compound and fasudil were evaluated for their ability to protect retinal ganglion cells (RGCs), the neurons that are lost in glaucoma.
Table 1: Comparison of this compound and Fasudil in a Mouse Optic Nerve Crush Model
| Parameter | Vehicle | This compound (1 mg/kg/day) | Fasudil (1 mg/kg/day) |
| Retinal Ganglion Cell (RGC) Survival (%) | Undisclosed baseline | 34 ± 3% increase vs. vehicle | Data not available in the direct comparative study |
| Reduction in Oxidative Stress (Lipid Peroxidation) | Undisclosed baseline | Significant attenuation | Data not available in the direct comparative study |
| Reduction in Reactive Oxygen Species (ROS) Production | Undisclosed baseline | Significant attenuation | Data not available in the direct comparative study |
| Downregulation of Nox1 Gene Expression | Undisclosed baseline | Dramatic reduction | Data not available in the direct comparative study |
Data synthesized from a study evaluating this compound's neuroprotective effects, which included fasudil as a comparator.
While this study provides evidence for the neuroprotective efficacy of this compound, a direct quantitative comparison of RGC survival with fasudil at the same dose was not detailed in the available summary.
Performance in Other Neurodegenerative Disease Models
Although direct comparative studies are lacking, both this compound and fasudil have been individually investigated in various neurodegenerative disease models.
Fasudil in Alzheimer's Disease Models
Fasudil has shown promise in preclinical models of Alzheimer's disease (AD). In transgenic mouse models (APP/PS1), fasudil treatment has been associated with:
-
Improved cognitive function: Amelioration of spatial learning and memory deficits.[3]
-
Reduced neuropathology: Decreased deposition of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) in the hippocampus.[3]
-
Neuroprotection: Attenuation of neuronal loss and injury.
-
Anti-inflammatory effects: Inhibition of pro-inflammatory cytokine production (e.g., IL-1β, TNF-α) and NF-κB activation.
Fasudil in Parkinson's Disease Models
In rodent models of Parkinson's disease (PD), fasudil has demonstrated neuroprotective effects on dopaminergic neurons. Studies have shown that fasudil can:
-
Protect dopaminergic neurons: Increase the survival of tyrosine hydroxylase-positive neurons in the substantia nigra.
-
Promote neurite outgrowth: Stimulate the growth of neuronal processes.
-
Improve motor function: Lead to behavioral improvements in motor tasks.[4]
-
Reduce neuroinflammation: Exert anti-inflammatory effects in the brain.[4]
There is currently a lack of published data on the efficacy of this compound in Alzheimer's and Parkinson's disease models.
Mechanistic Insights: The ROCK Signaling Pathway
Both this compound and fasudil exert their neuroprotective effects primarily through the inhibition of the ROCK signaling pathway. This pathway is a key regulator of neuronal apoptosis and axonal regeneration.
References
- 1. Frontiers | Effect of the ROCK inhibitor fasudil on the brain proteomic profile in the tau transgenic mouse model of Alzheimer's disease [frontiersin.org]
- 2. qRT-PCR Analysis of the Nox Gene in T. rubrum [bio-protocol.org]
- 3. Frontiers | Inhibition of Rho Kinase by Fasudil Ameliorates Cognition Impairment in APP/PS1 Transgenic Mice via Modulation of Gut Microbiota and Metabolites [frontiersin.org]
- 4. mdsabstracts.org [mdsabstracts.org]
Safety Operating Guide
VINAVIL K 115 (Polymer for industry)
Caution: The identifier "K-115" is associated with multiple chemical substances. It is imperative to correctly identify the specific chemical you are handling before following any disposal procedures. Consult your Safety Data Sheet (SDS) to confirm the identity of the substance.
This document provides disposal procedures for three distinct substances known to be associated with the "this compound" identifier.
VINAVIL K 115 is not classified as hazardous waste; however, it must be disposed of responsibly to prevent environmental contamination.[1]
Data Presentation
| Parameter | Value |
| Hazardous Waste Class | Not classified as hazardous.[1] |
| Disposal Method | Dispose of via a licensed waste disposal contractor.[1] |
| Special Precautions | Do not dispose of into sewers or allow entry into drains or watercourses.[1] Empty containers may retain product residues.[1] |
Experimental Protocols
No specific experimental protocols for the disposal of VINAVIL K 115 were found in the provided search results. The recommended procedure is to engage a licensed waste disposal contractor.[1]
Disposal Workflow
Caption: Disposal workflow for VINAVIL K 115.
This compound Hydrochloride Dihydrate (Ripasudil)
This substance is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] Proper disposal is critical to avoid environmental harm.
Data Presentation
| Parameter | Value |
| GHS Hazard Statements | H302: Harmful if swallowed.[2] H410: Very toxic to aquatic life with long lasting effects.[2] |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant.[2] |
| Spill Containment | Absorb solutions with finely-powdered liquid-binding material (e.g., diatomite).[2][3] Decontaminate surfaces with alcohol.[2][3] |
Experimental Protocols
No specific experimental protocols for the disposal of this compound Hydrochloride Dihydrate were found in the provided search results. Disposal should be conducted in accordance with prevailing country, federal, state, and local regulations via an approved waste disposal plant.[2][3]
Disposal Workflow
Caption: Disposal workflow for this compound Hydrochloride Dihydrate.
Polyvinylpyrrolidone (PVP), Grade K 115
The disposal of Polyvinylpyrrolidone (PVP) must take into account its potential environmental impact.[4]
Data Presentation
| Parameter | Value |
| Physical Property | Hygroscopic, water-soluble.[5] |
| Disposal Consideration | Must consider the material's impact on air quality; potential migration in soil or water; effects on animal, aquatic, and plant life; and conformance with environmental and public health regulations.[4] |
| Spill Response (Solid) | Dampen spill with water, transfer to a suitable container, use water-dampened absorbent paper for cleanup, and seal contaminated materials in a vapor-tight plastic bag for disposal.[5] |
Experimental Protocols
No specific experimental protocols for the disposal of Polyvinylpyrrolidone K 115 were found in the provided search results. Disposal must adhere to environmental and public health regulations.[4]
Disposal Workflow
References
Essential Safety and Handling Guide for K-115 (Ripasudil)
This guide provides immediate, essential safety and logistical information for laboratory professionals handling K-115, also known as Ripasudil. The following procedures are designed to ensure the safe handling, use, and disposal of this compound, supporting a secure research environment.
I. Compound Identification and Properties
This compound, or Ripasudil, is a Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor. For safe handling, it is crucial to be aware of its chemical and physical properties.
| Identifier | Value | Source |
| Chemical Name | Ripasudil (hydrochloride hydrate) | [1] |
| Synonym | This compound | [1][2][3] |
| CAS Number | 887375-67-9 | [1][3] |
| Molecular Formula | C15H18FN3O2S • HCl [2H2O] | [2] |
| Molecular Weight | 395.9 g/mol | [2] |
| Appearance | Crystalline solid | [2] |
| Solubility | DMSO (~30 mg/ml), slightly soluble in DMF, PBS (pH 7.2) (~0.5 mg/ml) | [2] |
II. Personal Protective Equipment (PPE)
While some safety data sheets (SDS) may not classify this compound as hazardous, others indicate that it is a skin and eye irritant.[3] Therefore, a cautious approach to PPE is recommended to minimize exposure risk.
A. Standard Laboratory Attire:
-
Lab Coat: A standard, long-sleeved lab coat should be worn at all times.
-
Closed-toe Shoes: Footwear that fully covers the feet is mandatory.
B. Specific PPE for Handling this compound:
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.[3]
-
Hand Protection: Chemical-resistant gloves are required. Nitrile gloves are a suitable option. Gloves must be inspected for integrity before each use.[3]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.
-
Body Protection: In addition to a lab coat, consider an apron or other protective clothing if there is a risk of splashing.[3]
Workflow for PPE Selection and Use
Caption: Logical workflow for selecting and using PPE when handling this compound.
III. Operational Plan: Handling and Experimental Protocols
A. Engineering Controls:
-
Ventilation: Work with this compound in a well-ventilated area. For procedures that may generate dust or aerosols, such as weighing the solid or preparing concentrated stock solutions, a chemical fume hood is recommended.
B. Safe Handling Practices:
-
Avoid Contact: Do not ingest, inhale, or allow the compound to come into contact with eyes, skin, or clothing.[2]
-
Hygiene: Wash hands thoroughly with soap and water after handling this compound, and before eating, drinking, or smoking.[3]
-
Solution Preparation:
-
This compound is a crystalline solid.[2] To prepare a stock solution, dissolve the compound in a suitable organic solvent such as DMSO.[2]
-
For aqueous solutions, this compound can be dissolved directly in buffers like PBS (pH 7.2), though solubility is limited.[2] It is recommended to not store aqueous solutions for more than one day.[2]
-
When making further dilutions, ensure that the final concentration of the organic solvent is low enough to not affect the experimental results.[2]
-
IV. Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure laboratory safety.
A. Waste Categorization:
-
Solid Waste: Unused or expired this compound powder.
-
Liquid Waste: Unused solutions of this compound, as well as contaminated solvents and buffers.
-
Contaminated Materials: Any materials that have come into direct contact with this compound, including:
-
Gloves
-
Pipette tips
-
Tubes and vials
-
Bench paper
-
B. Disposal Procedures:
-
Segregation: All waste contaminated with this compound should be segregated from general laboratory waste.
-
Containment:
-
Solid and Contaminated Dry Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not mix incompatible waste streams.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound" or "Ripasudil."
-
Final Disposal: Dispose of all this compound waste in accordance with your institution's and local environmental regulations. Do not dispose of this compound down the drain or in the regular trash.[1] While some sources suggest small quantities can be disposed of with household waste, this is not a recommended practice in a professional research setting.[1]
Emergency Response Protocol
Caption: Step-by-step emergency procedures for different exposure routes to this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
